Cyclohexylsilane
描述
Structure
2D Structure
属性
InChI |
InChI=1S/C6H11Si/c7-6-4-2-1-3-5-6/h6H,1-5H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKADFJNQHQSNGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[Si] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70171170 | |
| Record name | Cyclohexylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18162-96-4 | |
| Record name | Cyclohexylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018162964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC168690 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168690 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the fundamental properties of Cyclohexylsilane?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexylsilane (C₆H₁₁SiH₃) is an organosilane compound characterized by a cyclohexyl group bonded to a silane (SiH₃) moiety. As a member of the hydrosilane family, it serves as a precursor and reagent in a variety of chemical transformations, primarily owing to the reactivity of the silicon-hydrogen bonds. While the parent this compound is a fundamental structure, its derivatives, such as cyclohexyltrichlorosilane and cyclohexyltrimethoxysilane, are more commonly encountered in industrial and laboratory settings. This guide provides an in-depth overview of the fundamental properties of this compound and its key derivatives, detailed experimental protocols for their characterization, and a summary of their synthesis and reactivity. The inclusion of the cyclohexyl group, a common motif in medicinal chemistry, makes understanding the properties of cyclohexylsilanes relevant to drug development professionals exploring novel molecular scaffolds.[1]
Part 1: Physicochemical Properties
The fundamental physicochemical properties of this compound and its derivatives are crucial for their handling, application, and the design of synthetic routes. While comprehensive experimental data for the parent this compound is not extensively reported in the literature, the properties of its halo- and alkoxy-substituted analogues provide valuable insights.
Physical Properties
The physical state, boiling point, density, and refractive index are critical parameters for the practical application of these compounds. The data for representative this compound derivatives are summarized in the table below.
| Property | Cyclohexyltrichlorosilane | Cyclohexyltrimethoxysilane |
| Molecular Formula | C₆H₁₁Cl₃Si | C₉H₂₀O₃Si |
| Molecular Weight | 217.60 g/mol [2][3] | 204.34 g/mol |
| Appearance | Colorless to pale yellow liquid[2] | Colorless liquid |
| Boiling Point | 206 °C[2] | ~207 °C |
| Density | 1.222 - 1.226 g/mL at 25 °C[2][3] | ~0.96 g/mL at 25 °C |
| Refractive Index | 1.4774 - 1.4779 at 20-25 °C[2][3] | ~1.43 |
| Flash Point | 91 °C (196 °F)[2] | >60 °C |
Spectroscopic Properties
Spectroscopic data is essential for the identification and structural elucidation of this compound and its derivatives.
NMR spectroscopy is a powerful tool for characterizing the structure of organosilanes. Key nuclei for analysis include ¹H, ¹³C, and ²⁹Si.
-
¹H NMR: Protons on the cyclohexyl ring typically appear as a complex multiplet in the range of 0.5-2.0 ppm. The Si-H protons of the parent this compound would be expected to appear further downfield, often as a singlet or a multiplet depending on coupling to the cyclohexyl protons.
-
¹³C NMR: The carbon atoms of the cyclohexyl ring will show distinct signals. The carbon atom directly attached to the silicon (ipso-carbon) is of particular interest and its chemical shift is influenced by the substituents on the silicon atom.[4]
-
²⁹Si NMR: The chemical shift of the silicon nucleus is highly sensitive to its electronic environment.[5][6][7] For this compound, the ²⁹Si NMR signal would provide direct evidence of the SiH₃ group. In its derivatives, the shift will vary significantly with the electronegativity of the substituents (e.g., Cl, OCH₃).[5][6][7]
| Nucleus | Expected Chemical Shift Range (ppm) |
| ¹H | 0.5 - 2.0 (Cyclohexyl-H), Si-H region varies |
| ¹³C | 25 - 30 (Cyclohexyl-C) |
| ²⁹Si | Highly dependent on substitution (-60 to -80 ppm for related structures)[4] |
IR spectroscopy is particularly useful for identifying the Si-H bond, which has a characteristic stretching frequency.
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
| Si-H | Stretching | 2100 - 2250 (strong)[8] |
| C-H (Cyclohexyl) | Stretching | 2850 - 2930 |
| Si-O-C (in alkoxysilanes) | Stretching | 1090 - 1100 (strong, broad)[8] |
| Si-Cl (in chlorosilanes) | Stretching | 450 - 650 |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The isotopic pattern of silicon (²⁸Si, ²⁹Si, ³⁰Si) and chlorine (³⁵Cl, ³⁷Cl) in derivatives can aid in identification. Common fragmentation pathways involve the loss of the cyclohexyl group or substituents on the silicon atom.
Part 2: Synthesis and Reactivity
Synthesis of this compound
This compound and its derivatives can be synthesized through several routes. A common laboratory-scale synthesis for the parent this compound involves the reduction of a corresponding halosilane.
A typical synthetic workflow for producing this compound is illustrated below.
Caption: Synthesis of this compound via reduction.
Chemical Reactivity
The reactivity of this compound is dominated by the Si-H bonds. These bonds can undergo a variety of transformations, making it a useful reagent in organic synthesis.
-
Hydrosilylation: In the presence of a catalyst (often platinum-based), this compound can add across double or triple bonds. This reaction is a versatile method for forming carbon-silicon bonds.[9][10][11]
-
Oxidation: The Si-H bond can be oxidized to a silanol (Si-OH) group by treatment with water in the presence of a suitable catalyst or with other oxidizing agents.
-
Halogenation: Reaction with halogens or halogenated compounds can replace the hydrogen atoms on the silicon with halogen atoms.[2]
-
Reduction: this compound can act as a reducing agent, for example, in the reduction of certain functional groups in organic molecules.
A generalized workflow for a catalyzed hydrosilylation reaction is depicted below.
Caption: Hydrosilylation reaction workflow.
Part 3: Experimental Protocols
Detailed experimental procedures are essential for the accurate determination of the fundamental properties of this compound and for its synthesis.
Synthesis of this compound from Cyclohexyltrichlorosilane
Objective: To synthesize this compound by the reduction of cyclohexyltrichlorosilane using lithium aluminum hydride (LiAlH₄).
Materials:
-
Cyclohexyltrichlorosilane (C₆H₁₁SiCl₃)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Distilled water
-
Dilute hydrochloric acid
-
Anhydrous magnesium sulfate
-
Nitrogen gas supply
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is dried in an oven and assembled while hot under a stream of nitrogen.
-
Anhydrous diethyl ether is added to the flask, followed by the cautious addition of a calculated amount of lithium aluminum hydride.
-
The mixture is stirred to form a uniform suspension.
-
A solution of cyclohexyltrichlorosilane in anhydrous diethyl ether is prepared and placed in the dropping funnel.
-
The cyclohexyltrichlorosilane solution is added dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently heated to ensure the reaction goes to completion.
-
The reaction is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of distilled water, followed by dilute hydrochloric acid.
-
The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed by distillation at atmospheric pressure.
-
The crude this compound is then purified by fractional distillation under reduced pressure.
Determination of Boiling Point
The boiling point of this compound can be determined using a micro-distillation or Thiele tube method, especially if only a small amount of the purified product is available.
Spectroscopic Analysis
-
NMR Spectroscopy: A sample of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H, ¹³C, and ²⁹Si NMR spectra are then acquired.
-
IR Spectroscopy: A thin film of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates, and the IR spectrum is recorded.
-
Mass Spectrometry: A dilute solution of the sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) to ensure purity. Electron ionization (EI) is a common method for such molecules.
Part 4: Safety and Handling
This compound and its derivatives require careful handling due to their reactivity and potential hazards.
-
Cyclohexyltrichlorosilane: This compound is corrosive and reacts violently with water, releasing hydrogen chloride gas.[2][12] It should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is also combustible.[2]
-
This compound (Parent Compound): As a hydrosilane, it is expected to be flammable and may react with moisture. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
General Precautions: Avoid contact with skin and eyes. In case of fire, use a dry chemical or carbon dioxide extinguisher. Do not use water, as it can react with these compounds.
Conclusion
This compound and its derivatives are valuable compounds with a range of applications stemming from the reactivity of the silicon center. This guide has provided a detailed overview of their fundamental physical and chemical properties, methods for their synthesis and characterization, and important safety considerations. For professionals in drug discovery, the cyclohexylsilyl moiety represents a potential building block for creating novel chemical entities with tailored properties. Further research into the specific properties and reactivity of the parent this compound is warranted to fully explore its potential in synthetic and materials chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclohexyltrichlorosilane | C6H11Cl3Si | CID 60987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CYCLOHEXYLTRICHLOROSILANE | [gelest.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 7. unige.ch [unige.ch]
- 8. gelest.com [gelest.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hydrosilylation Reactions Catalyzed by Rhenium [mdpi.com]
- 11. Verification Required - Princeton University Library [oar.princeton.edu]
- 12. chembk.com [chembk.com]
An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of Cyclohexylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to cyclohexylsilane, detailing the underlying reaction mechanisms, experimental protocols, and a comparative analysis of the methodologies. The information is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development, where silicon-containing moieties are of increasing interest.
Introduction to this compound
This compound is an organosilicon compound with a cyclohexyl group attached to a silicon atom. Its unique physicochemical properties, including lipophilicity and metabolic stability, make it a valuable building block in medicinal chemistry and materials science. The synthesis of this compound can be achieved through several key methodologies, each with distinct advantages and limitations. This guide will focus on the three primary synthetic pathways: Grignard reactions, hydrosilylation, and the reduction of cyclohexylchlorosilanes.
Synthetic Methodologies
The synthesis of this compound primarily relies on three well-established chemical transformations. The selection of a particular method often depends on factors such as the availability of starting materials, desired scale, and required purity of the final product.
Grignard Reaction
The Grignard reaction offers a classic and versatile approach for forming carbon-silicon bonds. This method involves the reaction of a cyclohexyl Grignard reagent (cyclohexylmagnesium halide) with a suitable silicon electrophile, such as a chlorosilane or an alkoxysilane.
Reaction Scheme:
C₆H₁₁MgX + R₃SiCl → C₆H₁₁SiR₃ + MgXCl (where X = Cl, Br; R can be H, alkyl, or alkoxy)
The choice of solvent is crucial, with tetrahydrofuran (THF) generally being preferred over diethyl ether due to its higher boiling point and better solvating ability for the Grignard reagent, which can lead to faster reaction rates.[1][2] The reaction can be performed using different protocols, such as the "normal addition" (silane added to Grignard reagent) or "reverse addition" (Grignard reagent added to silane), to control the degree of substitution.[3]
Hydrosilylation of Cyclohexene
Hydrosilylation is an atom-economical addition reaction where a silicon-hydride bond adds across the double bond of cyclohexene. This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Speier's catalyst (H₂PtCl₆ in isopropanol) or Karstedt's catalyst.[4][5]
Reaction Scheme:
C₆H₁₀ + HSiR₃ → C₆H₁₁SiR₃ (catalyzed by a transition metal complex)
The reaction generally proceeds with anti-Markovnikov selectivity, yielding the this compound product. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reaction.
Reduction of Cyclohexylchlorosilanes
This method involves the reduction of a pre-formed cyclohexylchlorosilane, such as cyclohexyltrichlorosilane, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This two-step approach first requires the synthesis of the chlorosilane precursor, which can be achieved through methods like the hydrosilylation of cyclohexene with trichlorosilane.
Reaction Scheme:
C₆H₁₁SiCl₃ + 3 LiAlH₄ → C₆H₁₁SiH₃ + 3 LiCl + 3 AlH₃
This method is particularly useful for preparing this compound (C₆H₁₁SiH₃) where the silicon atom is bonded to hydrogens. The reaction must be carried out in anhydrous aprotic solvents, such as diethyl ether or THF, as LiAlH₄ reacts violently with protic solvents like water and alcohols.[1]
Reaction Mechanisms
A thorough understanding of the reaction mechanisms is essential for optimizing reaction conditions and predicting potential side products.
Grignard Reaction Mechanism
The reaction of a Grignard reagent with a chlorosilane is a nucleophilic substitution at the silicon center. The carbon atom of the cyclohexyl Grignard reagent, which is polarized to be nucleophilic, attacks the electrophilic silicon atom of the chlorosilane. The reaction proceeds through a four-centered transition state, leading to the formation of the C-Si bond and the magnesium halide salt.
Caption: Mechanism of the Grignard reaction.
Hydrosilylation: The Chalk-Harrod Mechanism
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[4][6][7] It involves a series of steps within a catalytic cycle:
-
Oxidative Addition: The hydrosilane (e.g., HSiCl₃) undergoes oxidative addition to the platinum(0) catalyst, forming a platinum(II) hydride-silyl complex.
-
Olefin Coordination: Cyclohexene coordinates to the platinum(II) complex.
-
Migratory Insertion: The coordinated cyclohexene inserts into the Pt-H bond (or less commonly, the Pt-Si bond in the modified Chalk-Harrod mechanism), forming a platinum(II) cyclohexyl-silyl complex.[5]
-
Reductive Elimination: The final this compound product is released through reductive elimination, regenerating the platinum(0) catalyst which can then re-enter the catalytic cycle.
Caption: The Chalk-Harrod catalytic cycle.
Reduction of Chlorosilanes with LiAlH₄
The reduction of a cyclohexylchlorosilane with lithium aluminum hydride proceeds via nucleophilic attack of the hydride ion (H⁻) from the [AlH₄]⁻ complex onto the electrophilic silicon atom.[2][8] This is a stepwise process where each of the four hydride ions from LiAlH₄ can reduce a Si-Cl bond.
-
Nucleophilic Attack: A hydride ion from [AlH₄]⁻ attacks the silicon atom of the cyclohexyltrichlorosilane, displacing a chloride ion.
-
Intermediate Formation: An intermediate aluminum-hydride-silane complex is formed.
-
Successive Reductions: The process repeats until all chlorine atoms are replaced by hydrogen atoms.
-
Work-up: A careful aqueous work-up is required to quench the excess LiAlH₄ and hydrolyze the aluminum salts to liberate the final this compound product.[1]
References
- 1. lialh4 mechanism | Reactions and Mechanism of lialh4 [pw.live]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. gelest.com [gelest.com]
- 4. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. adichemistry.com [adichemistry.com]
Spectroscopic data of Cyclohexylsilane (NMR, FT-IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for cyclohexylsilane, a key organosilane compound. The information presented herein is essential for the characterization and analysis of this molecule in various research and development applications, including its potential use as a carbon bioisostere in medicinal chemistry. This document details expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound. The predicted chemical shifts are influenced by the electron-donating nature of the silyl group and the geometry of the cyclohexyl ring.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | Si-H | ~3.5 - 4.0 | m | The chemical shift of protons directly attached to silicon can vary. |
| ¹H | C1-H | ~0.5 - 1.0 | m | Proton at the carbon attached to the silyl group. |
| ¹H | C2-H, C6-H (axial) | ~1.1 - 1.3 | m | |
| ¹H | C2-H, C6-H (equatorial) | ~1.6 - 1.8 | m | |
| ¹H | C3-H, C5-H (axial) | ~1.1 - 1.3 | m | |
| ¹H | C3-H, C5-H (equatorial) | ~1.6 - 1.8 | m | |
| ¹H | C4-H (axial) | ~1.1 - 1.3 | m | |
| ¹H | C4-H (equatorial) | ~1.6 - 1.8 | m | |
| ¹³C | C1 | ~25 - 30 | Carbon directly attached to silicon. | |
| ¹³C | C2, C6 | ~27 - 32 | ||
| ¹³C | C3, C5 | ~26 - 31 | ||
| ¹³C | C4 | ~25 - 30 |
Note: Predicted values are based on data for compounds such as cyclohexylmethylsilane and general trends in alkylsilane NMR spectroscopy. Actual experimental values may vary based on solvent and other experimental conditions.
Table 2: Predicted FT-IR Vibrational Frequencies
Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule. For this compound, key vibrational modes include the Si-H stretch and various C-H and Si-C vibrations.[1][2]
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Si-H stretch | 2100 - 2200 | Strong |
| C-H stretch (cyclohexyl) | 2850 - 2950 | Strong |
| CH₂ scissoring | ~1450 | Medium |
| Si-C stretch | 800 - 1250 | Medium-Strong |
| C-C stretch (ring) | 1000 - 1200 | Medium |
| Si-H bend | 800 - 950 | Medium-Strong |
Table 3: Predicted Mass Spectrometry Fragmentation
Mass spectrometry of silanes often shows characteristic fragmentation patterns, including the loss of alkyl groups and rearrangements. The molecular ion peak for some silanes can be weak or absent.[3]
| m/z | Predicted Fragment | Notes |
| 114 | [C₆H₁₃SiH]⁺ | Molecular Ion (M⁺) |
| 113 | [C₆H₁₂SiH]⁺ | Loss of H |
| 85 | [SiH₃]⁺ + C₆H₁₀ | Fragmentation of the cyclohexyl ring |
| 83 | [C₆H₁₁]⁺ | Loss of SiH₃ |
| 55 | [C₄H₇]⁺ | Further fragmentation of the cyclohexyl ring |
| 29 | [SiH]⁺ |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for this compound and similar organosilane compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
-
-
Instrument Parameters (¹H NMR) :
-
Spectrometer Frequency : 400 MHz or higher for better resolution.
-
Pulse Sequence : Standard single-pulse sequence.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16, depending on the sample concentration.
-
Referencing : Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Instrument Parameters (¹³C NMR) :
-
Spectrometer Frequency : 100 MHz or higher.
-
Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 128 or more, as ¹³C has a low natural abundance.
-
Referencing : Tetramethylsilane (TMS) at 0.00 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Neat Liquid) :
-
Place a small drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Gently press the plates together to form a thin liquid film.
-
-
Instrument Parameters :
-
Spectrometer : A standard FT-IR spectrometer.
-
Scan Range : 4000 - 400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background : A background spectrum of the clean salt plates should be collected and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction :
-
For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.
-
Inject a dilute solution of the sample (e.g., in dichloromethane or hexane) into the GC inlet.
-
-
Gas Chromatography (GC) Parameters :
-
Column : A non-polar capillary column (e.g., DB-1 or HP-5ms).
-
Injector Temperature : 250 °C.
-
Oven Program : Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas : Helium at a constant flow rate.
-
-
Mass Spectrometry (MS) Parameters :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Analyzer : Quadrupole or Time-of-Flight (TOF).
-
Scan Range : m/z 20 - 300.
-
Ion Source Temperature : 230 °C.
-
Interface Temperature : 280 °C.
-
Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a typical experimental workflow.
Caption: Relationship between spectroscopic techniques and structural information.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Cyclohexylsilane
For Researchers, Scientists, and Drug Development Professionals
Cyclohexylsilane and its derivatives are valuable reagents in organic synthesis and materials science. However, their utility is matched by a set of health and safety considerations that demand rigorous adherence to proper handling protocols. This technical guide provides an in-depth overview of the health and safety aspects of this compound compounds, with a focus on providing researchers, scientists, and drug development professionals with the knowledge to mitigate risks effectively.
Physicochemical and Hazard Profile
| Property | Cyclohexyl(dimethoxy)methylsilane | Cyclohexyltrimethoxysilane | Cyclohexane (for comparison) |
| CAS Number | 17865-32-6 | Not specified in results | 110-82-7 |
| Physical State | Liquid | Liquid | Liquid |
| Boiling Point | 201 °C / 393.8 °F | No data available | 80.7 °C / 177.3 °F[1] |
| Flash Point | 66 °C / 150.8 °F | Combustible liquid | -20 °C / -4 °F[1][2] |
| Melting Point | -72 °C / -97.6 °F | No data available | 4 - 7 °C / 39 - 45 °F[1] |
| Lower Explosive Limit | No data available | No data available | 1.2 - 1.3%[1][2] |
| Upper Explosive Limit | No data available | No data available | 8.3 - 8.4%[1][2] |
| Autoignition Temp. | No data available | No data available | 260 °C / 500 °F[1] |
| Vapor Density | No data available | > 1 (Air = 1) | 2.9 (Air = 1) |
| Specific Gravity | No data available | No data available | 0.779 @ 25 °C[1] |
Health and Safety Hazards
The primary hazards associated with this compound derivatives stem from their reactivity, particularly with moisture, and their potential for causing skin and eye irritation. Inhalation of vapors may also lead to respiratory tract irritation.
References
Cyclohexylsilane Derivatives: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, characteristics, and potential therapeutic applications of cyclohexylsilane derivatives.
Introduction
This compound derivatives represent a unique class of organosilicon compounds characterized by the presence of a cyclohexane ring bonded to a silicon atom. This structural motif imparts a combination of properties, including lipophilicity from the cyclohexyl group and the potential for diverse functionalization at the silicon center, making them intriguing candidates for investigation in medicinal chemistry and materials science. The silicon atom, being larger and more electropositive than carbon, can influence the physicochemical and biological properties of a molecule, such as bond angles, bond lengths, metabolic stability, and receptor binding affinity. This technical guide provides a comprehensive overview of the fundamental characteristics of this compound derivatives, detailing their synthesis, physicochemical properties, and emerging applications in drug development.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through several established organometallic and hydrosilylation reactions. The choice of synthetic route is primarily dictated by the desired substitution pattern on the silicon atom and the cyclohexane ring.
Grignard Reaction
A common and versatile method for the synthesis of cyclohexylsilanes is the Grignard reaction. This involves the reaction of a cyclohexylmagnesium halide (the Grignard reagent) with a silicon halide, such as silicon tetrachloride or a trialkoxysilane. The number of cyclohexyl groups attached to the silicon can be controlled by the stoichiometry of the reactants.
Experimental Protocol: Synthesis of Dichlorodithis compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine (catalyst)
-
Dry diethyl ether or tetrahydrofuran (THF)
-
Chlorocyclohexane
-
Silicon tetrachloride (SiCl₄)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings and a crystal of iodine are placed. A solution of chlorocyclohexane in dry diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux until the magnesium is consumed.
-
Reaction with Silicon Tetrachloride: The freshly prepared cyclohexylmagnesium chloride solution is cooled in an ice bath. A solution of silicon tetrachloride in dry diethyl ether is then added dropwise from the dropping funnel, maintaining the temperature below 10°C.
-
Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Purification: The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation to yield dichlorodithis compound.
Diagram of the Grignard Reaction Workflow:
Caption: Workflow for the synthesis of dichlorodithis compound.
Hydrosilylation
Hydrosilylation is another powerful method for the synthesis of this compound derivatives, particularly for introducing functional groups onto the cyclohexane ring. This reaction involves the addition of a silicon-hydride bond across a carbon-carbon double bond, typically catalyzed by a transition metal complex, most commonly platinum-based catalysts like Karstedt's catalyst.
Experimental Protocol: Hydrosilylation of 1-Vinylcyclohexene with Triethoxysilane
Materials:
-
1-Vinylcyclohexene
-
Triethoxysilane
-
Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene)
-
Anhydrous toluene
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried Schlenk flask is charged with 1-vinylcyclohexene and anhydrous toluene under an inert atmosphere.
-
Catalyst Addition: A catalytic amount of Karstedt's catalyst is added to the stirred solution.
-
Hydrosilylation: Triethoxysilane is added dropwise to the reaction mixture at room temperature. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
Monitoring and Work-up: The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is typically purified directly by vacuum distillation to remove the solvent and any unreacted starting materials, yielding the functionalized this compound derivative.
Diagram of the Hydrosilylation Workflow:
Caption: General workflow for hydrosilylation synthesis.
Physicochemical Properties
The physicochemical properties of this compound derivatives are influenced by the nature and number of substituents on both the cyclohexane ring and the silicon atom. The incorporation of the bulky and lipophilic cyclohexyl group generally increases the molecular weight and lipophilicity of the molecule.
Table 1: Physicochemical Properties of Selected this compound Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Cyclohexyl(hexyl)silane | C₁₂H₂₆Si | 198.42 | - |
| Cyclohexyl(dipropyl)silane | C₁₂H₂₆Si | 198.42 | - |
| Butoxy(cyclohexyl)silane | C₁₀H₂₂OSi | 186.37 | - |
| Cyclohexyl(trimethoxy)silane | C₉H₂₀O₃Si | 204.34 | 217 |
| Cyclohexylmethyldimethoxysilane | C₉H₂₀O₂Si | 188.34 | - |
Spectroscopic Characterization
The structural elucidation of this compound derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
¹H NMR: The proton NMR spectra of cyclohexylsilanes typically show complex multiplets in the aliphatic region (δ 0.5-2.0 ppm) corresponding to the protons of the cyclohexane ring. Protons on carbons attached to the silicon atom are generally shifted slightly upfield.
-
¹³C NMR: The carbon NMR spectra provide distinct signals for the carbons of the cyclohexyl ring. The carbon atom directly bonded to the silicon atom (ipso-carbon) shows a characteristic chemical shift.
-
²⁹Si NMR: Silicon-29 NMR is a powerful tool for characterizing organosilicon compounds. The chemical shift of the silicon nucleus is highly sensitive to its electronic environment, providing valuable information about the substituents attached to it.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the this compound derivatives, confirming their identity.
Applications in Drug Development
The unique properties of organosilicon compounds have led to their exploration in drug discovery. The replacement of a carbon atom with a silicon atom (a "sila-substitution") can modulate a drug's pharmacokinetic and pharmacodynamic properties.
Potential as Anticancer Agents
While specific studies on the anticancer activity of this compound derivatives are limited, the broader class of organosilicon compounds has shown promise. The increased lipophilicity imparted by the cyclohexyl group could potentially enhance the ability of these compounds to cross cell membranes. Further research is warranted to explore the cytotoxicity of various functionalized this compound derivatives against different cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Non-cancerous cell line (e.g., MCF-10A) for selectivity assessment
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) and a positive control (a known anticancer drug) are included.
-
MTT Assay: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved using a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Diagram of a Potential Signaling Pathway for Anticancer Activity:
Caption: Hypothetical pathway of anticancer drug action.
Potential as Cholinesterase Inhibitors
Cholinesterase inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease.[1] They work by increasing the levels of acetylcholine, a neurotransmitter involved in memory and cognition, in the brain.[1] The structural features of some this compound derivatives could potentially allow them to interact with the active site of acetylcholinesterase (AChE). The development of novel cholinesterase inhibitors is an active area of research.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the acetylcholinesterase inhibitory activity of this compound derivatives.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer
-
This compound derivatives
-
A known AChE inhibitor as a positive control (e.g., donepezil)
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, a buffered solution of AChE is mixed with the test compound at various concentrations.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated for a specific period.
-
Reaction Initiation: The reaction is initiated by the addition of DTNB and ATCI.
-
Absorbance Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of this color change is measured spectrophotometrically over time.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound. The IC₅₀ value is determined from the dose-response curve.
Conclusion and Future Directions
This compound derivatives are a class of compounds with significant potential for further exploration in both materials science and drug discovery. Their synthesis is achievable through well-established chemical reactions, allowing for the generation of a diverse library of compounds with varying functionalities. While current data on their physicochemical and biological properties is limited, the foundational knowledge of organosilicon chemistry suggests that these compounds could offer unique advantages in the development of new therapeutic agents. Future research should focus on the systematic synthesis and characterization of a broader range of this compound derivatives, followed by comprehensive biological screening to identify lead compounds for further development as anticancer agents, cholinesterase inhibitors, or for other therapeutic applications. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to embark on the exploration of this promising class of molecules.
References
Theoretical Investigations and Molecular Modeling of Cyclohexylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and molecular modeling studies of cyclohexylsilane. It covers the molecule's structural properties, conformational analysis, spectroscopic signatures, and potential reaction pathways. This document synthesizes experimental data with computational chemistry methodologies to offer a detailed understanding of this compound at a molecular level. All quantitative data is presented in structured tables, and detailed experimental and computational protocols are provided. Visualizations of key concepts are rendered using Graphviz to facilitate a deeper understanding of the underlying principles.
Introduction
This compound (C₆H₁₁SiH₃) is an organosilicon compound of interest due to the presence of the flexible cyclohexyl ring directly bonded to a silyl group. This substitution influences the conformational preferences and reactivity of the cyclohexane ring. Understanding the structural and electronic properties of this compound is crucial for its potential applications in materials science and as a building block in organic synthesis. Theoretical studies and molecular modeling provide invaluable insights into these properties, complementing experimental investigations.
This guide delves into the conformational landscape of this compound, its geometric parameters as determined by experimental and computational methods, and its predicted spectroscopic characteristics. Furthermore, a plausible synthetic route and a discussion on its thermal decomposition are presented.
Molecular Structure and Conformational Analysis
The cyclohexane ring in this compound predominantly adopts a chair conformation to minimize angular and torsional strain. The silyl group (-SiH₃) can occupy either an axial or an equatorial position, leading to two distinct conformers in equilibrium.
Conformational Equilibrium
Computational and experimental studies have shown that the equatorial conformer of this compound is more stable than the axial conformer. This preference is attributed to the steric hindrance between the axial silyl group and the syn-axial hydrogen atoms on the cyclohexane ring. The energy difference between the two conformers is a key parameter in understanding the conformational dynamics of the molecule.
-
Computational Workflow for Conformational Analysis
A typical workflow for the computational analysis of this compound's conformations involves geometry optimization of both axial and equatorial conformers, followed by frequency calculations to confirm they are true minima on the potential energy surface and to obtain thermodynamic data.
Caption: Workflow for conformational analysis of this compound.
Geometric Parameters
The geometric parameters of the equatorial and axial conformers of this compound have been determined experimentally using gas-phase electron diffraction. These experimental values provide a benchmark for computational methods. Density Functional Theory (DFT) calculations, particularly with the B3LYP functional, have been shown to provide results in good agreement with experimental data for related silane compounds.
Table 1: Experimental Geometric Parameters of this compound from Gas-Phase Electron Diffraction
| Parameter | Equatorial Conformer | Axial Conformer |
| Bond Lengths (Å) | ||
| Si-C | 1.880 ± 0.006 | 1.880 (assumed) |
| C-C (avg) | 1.538 ± 0.002 | 1.538 (assumed) |
| Si-H | 1.485 (assumed) | 1.485 (assumed) |
| C-H (avg) | 1.115 (assumed) | 1.115 (assumed) |
| Bond Angles (deg) | ||
| ∠C-Si-C | N/A | N/A |
| ∠Si-C-C | 110.8 ± 0.5 | 110.8 (assumed) |
| ∠C-C-C (avg) | 111.3 ± 0.2 | 111.3 (assumed) |
| Dihedral Angles (deg) | ||
| C-C-C-C (avg) | 55.9 ± 0.4 | 55.9 (assumed) |
Data sourced from gas-phase electron diffraction studies.
Spectroscopic Properties
The vibrational and nuclear magnetic resonance (NMR) spectra of this compound are key identifiers and provide detailed information about its structure and bonding.
Vibrational Frequencies
The vibrational spectrum of this compound can be predicted with reasonable accuracy using DFT calculations. The B3LYP functional combined with a triple-zeta basis set, such as 6-311+G(d,p), is a common choice for such calculations. The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental fundamental frequencies.
Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Equatorial this compound (Selected Modes)
| Vibrational Mode | Unscaled Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |
| Si-H stretch (sym) | 2210 | 2113 |
| Si-H stretch (asym) | 2225 | 2127 |
| C-H stretch (avg) | 3050 | 2916 |
| CH₂ scissor | 1450 | 1386 |
| SiH₃ deformation | 950 | 908 |
| C-Si stretch | 780 | 745 |
Frequencies predicted using DFT B3LYP/6-311+G(d,p) level of theory. Scaled frequencies use a factor of 0.956.
NMR Chemical Shifts
NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. The B3LYP functional and the 6-311+G(d,p) basis set are commonly employed for this purpose[1][2]. The calculated shielding constants are then referenced to a standard, typically tetramethylsilane (TMS), to obtain chemical shifts.
Table 3: Predicted ¹H, ¹³C, and ²⁹Si NMR Chemical Shifts (ppm) for Equatorial this compound
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| Si-H | 3.5 - 4.0 |
| C-H (cyclohexyl) | 0.8 - 1.8 |
| ¹³C NMR | |
| C₁ (ipso) | ~25 |
| C₂, C₆ | ~30 |
| C₃, C₅ | ~27 |
| C₄ | ~26 |
| ²⁹Si NMR | |
| Si | -30 to -40 |
Chemical shifts predicted based on GIAO calculations at the B3LYP/6-311+G(d,p) level of theory, referenced to TMS.
Potential Energy Surface and Reactivity
Chair-Boat Interconversion
The cyclohexane ring can undergo a "ring flip" to interconvert between the two chair conformations, passing through higher-energy boat and twist-boat intermediates. The potential energy surface (PES) for this process can be mapped out using computational methods to determine the energy barriers for these conformational changes.
References
A Technical Guide to Cyclohexylsilanes: Properties, Synthesis, and Applications for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of cyclohexylsilane and its derivatives, focusing on their chemical identifiers, physicochemical properties, synthesis protocols, and key applications relevant to research and drug development. While the parent compound, this compound (C6H11SiH3), is not widely documented, a number of its derivatives are of significant industrial and scientific interest. This guide will focus on the most prominent of these, including cyclohexyltrichlorosilane, cyclohexyl(dimethoxy)methylsilane, and cyclohexyltrimethoxysilane.
Core Chemical Identifiers and Properties
The following table summarizes the key chemical identifiers and physicochemical properties of several common this compound derivatives. This information is crucial for substance identification, safety assessments, and experimental design.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |
| Cyclohexyltrichlorosilane | 98-12-4[1][2][3] | C6H11Cl3Si[1][2] | 217.60[1][2] | 60987[1] |
| Cyclohexyl(dimethoxy)methylsilane | 17865-32-6[4] | C9H20O2Si[4] | 188.34[4] | 569301[4] |
| Cyclohexyltrimethoxysilane | 17865-54-2[5] | C9H20O3Si[5] | 204.34[5] | 10998130[5] |
| Cyclohexyl(triethyl)silane | Not Available | C12H26Si[6] | 198.42[6] | 11984292[6] |
| Cyclohexyltriethoxysilane | 18151-84-3[7] | C12H26O3Si[7] | 246.42[7] | 15653995[7] |
| Cyclohexylmethyl(dimethoxy)silane | Not Available | C9H20O2Si[8] | 188.34[8] | 3084281[8] |
| Cyclohexasilane | 291-59-8[9] | Si6 | 168.51[9] | 5479803[9] |
Experimental Protocols
A common method for the synthesis of alkyl cycloalkyl dialkoxysilanes, such as methyl cyclohexyl dimethoxysilane, is through a Grignard reaction. The following protocol is a generalized procedure based on established methodologies.
Synthesis of Methyl Cyclohexyl Dimethoxysilane via Grignard Reaction
Materials:
-
Methyl trimethoxysilane
-
Cyclohexyl chloride
-
Magnesium metal
-
Toluene (anhydrous)
-
Iodine (catalyst)
Procedure:
-
In a dry, nitrogen-purged reactor equipped with a stirrer, condenser, and dropping funnel, charge with magnesium metal.
-
Add a solution of methyl trimethoxysilane in toluene to the reactor.
-
Slowly add a portion of cyclohexyl chloride to initiate the Grignard reaction. The reaction can be initiated by the addition of a few crystals of iodine.
-
Once the reaction has started, add the remaining cyclohexyl chloride dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the mixture at reflux for an additional 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and filter to remove the magnesium salts.
-
The filtrate, containing the desired methyl cyclohexyl dimethoxysilane, can be purified by fractional distillation under reduced pressure.
Logical and Experimental Workflows
The following diagrams illustrate key processes involving cyclohexylsilanes, from their synthesis to their application in surface modification.
Applications in Research and Drug Development
This compound derivatives are versatile compounds with a range of applications that are highly relevant to the pharmaceutical and biomedical fields.
-
Surface Modification: As illustrated in the workflow diagram, cyclohexylsilanes, particularly trichloro- and trialkoxy- derivatives, are widely used to modify the surfaces of materials.[2] In the context of drug development, this can be applied to:
-
Biomedical Implants and Devices: Creating hydrophobic surfaces to reduce biofouling and improve biocompatibility.
-
Drug Delivery Systems: Modifying the surface of nanoparticles or other drug carriers to control drug release kinetics and improve targeting.
-
Diagnostic Tools: Functionalizing the surface of biosensors and microarrays.
-
-
Chromatography and Separation Science: Cyclohexyl-functionalized silica is used as a stationary phase in high-performance liquid chromatography (HPLC) and solid-phase extraction (SPE). The cyclohexyl group provides a unique selectivity for the separation of nonpolar and moderately polar analytes, which is critical for the purification of drug candidates and the analysis of biological samples.
-
Synthetic Chemistry: Cyclohexylsilanes can serve as intermediates in the synthesis of more complex organosilicon compounds and as protecting groups in organic synthesis. Their specific steric and electronic properties can be leveraged to control the stereochemistry of reactions, an essential aspect of synthesizing chiral drug molecules.
References
- 1. Cyclohexyltrichlorosilane | C6H11Cl3Si | CID 60987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CYCLOHEXYLTRICHLOROSILANE | [gelest.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Cyclohexane, (dimethoxymethylsilyl)- | C9H20O2Si | CID 569301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclohexyltrimethoxysilane | C9H20O3Si | CID 10998130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclohexyl(triethyl)silane | C12H26Si | CID 11984292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclohexyltriethoxysilane | C12H26O3Si | CID 15653995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclohexylmethyl(dimethoxy)silane | C9H20O2Si | CID 3084281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cyclohexasilane | Si6 | CID 5479803 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Si-H Bond in Cyclohexylsilane: A Technical Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexylsilane, a member of the organosilane family, possesses a silicon-hydrogen (Si-H) bond that is a key locus of reactivity. Understanding the behavior of this functional group is crucial for its application in organic synthesis, materials science, and pharmaceutical development. The Si-H bond's moderate polarity, with silicon being more electropositive than hydrogen, and its relatively low bond dissociation energy, make it susceptible to a variety of transformations. This technical guide provides an in-depth analysis of the reactivity of the Si-H bond in this compound, focusing on three primary reaction types: hydrosilylation, oxidation, and halogenation. This document summarizes available quantitative data, presents detailed experimental protocols for analogous reactions, and visualizes key mechanistic pathways to provide a comprehensive resource for researchers.
Note on Data: Direct quantitative kinetic and thermodynamic data for this compound is limited in publicly accessible literature. Therefore, where specific data for this compound is unavailable, data for closely related secondary alkylsilanes or general data for the reaction class is provided as a reasonable approximation.
Core Reactivity of the Si-H Bond
The reactivity of the Si-H bond in this compound is governed by several factors:
-
Polarity: The difference in electronegativity between silicon (1.90) and hydrogen (2.20) results in a polarized bond with a partial positive charge on silicon and a partial negative charge on hydrogen (hydridic character). This polarity dictates its susceptibility to attack by both electrophiles and nucleophiles.
-
Bond Dissociation Energy (BDE): The Si-H bond is weaker than a typical C-H bond. The BDE for the Si-H bond in trialkylsilanes is generally in the range of 90-95 kcal/mol, making it amenable to homolytic cleavage to form a silyl radical.
-
Steric Hindrance: The bulky cyclohexyl group can sterically hinder the approach of reagents to the silicon center, potentially influencing reaction rates compared to less hindered silanes.
Hydrosilylation: Formation of Si-C Bonds
Hydrosilylation is the addition of the Si-H bond across an unsaturated bond, most commonly a carbon-carbon double or triple bond. This reaction is a powerful and atom-economical method for forming stable silicon-carbon bonds.
Quantitative Data
| Parameter | Typical Value/Range | Notes |
| Reaction Time | 0.5 - 4 hours | Highly dependent on catalyst, substrate, and temperature. |
| Temperature | 25 - 100 °C | Lower temperatures are often possible with highly active catalysts. |
| Catalyst Loading | 1 - 100 ppm (Pt) | Karstedt's catalyst is highly efficient. |
| Yield | > 95% | Generally a high-yielding reaction. |
| Regioselectivity | Anti-Markovnikov | The silicon atom adds to the less substituted carbon of the double bond. |
Experimental Protocol: Hydrosilylation of 1-Octene with this compound (Analogous Protocol)
This protocol is adapted from procedures for the hydrosilylation of alkenes with alkylsilanes using Karstedt's catalyst.
Materials:
-
This compound
-
1-Octene
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene, ~2% Pt)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk line, etc.)
Procedure:
-
To a dry, inert gas-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-octene (1.0 eq) and anhydrous toluene.
-
Add this compound (1.1 eq) to the stirred solution.
-
Carefully add Karstedt's catalyst (e.g., 10 ppm Pt relative to the alkene) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically exothermic.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Mechanism: The Chalk-Harrod Mechanism
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.
Caption: The Chalk-Harrod mechanism for hydrosilylation.
Experimental Workflow: Catalyst Screening
A typical workflow for screening catalysts for a hydrosilylation reaction is depicted below.
Caption: A general workflow for screening hydrosilylation catalysts.
Oxidation: Formation of Silanols
The Si-H bond can be oxidized to a silanol (Si-OH) group using various oxidizing agents. Silanols are important intermediates in silicone chemistry and can also serve as versatile functional handles in organic synthesis.
Quantitative Data
| Parameter | Typical Value/Range | Notes |
| Reaction Time | 1 - 12 hours | Can vary significantly with the choice of oxidant. |
| Temperature | 0 - 80 °C | Milder conditions are often preferred to avoid over-oxidation. |
| Common Oxidants | Peroxides, TEMPO/co-oxidant, KMnO₄ | The choice of oxidant affects selectivity. |
| Yield | Variable (40-90%) | Can be influenced by side reactions and over-oxidation. |
Experimental Protocol: TEMPO-Mediated Oxidation of this compound (Analogous Protocol)
This protocol is a conceptual adaptation based on the TEMPO-mediated oxidation of alcohols. The direct oxidation of a Si-H bond to a silanol using TEMPO is less common than alcohol oxidation, but the principles of the catalytic cycle are analogous.
Materials:
-
This compound
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl, bleach)
-
Potassium bromide (KBr)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Add an aqueous solution of sodium bicarbonate.
-
Add TEMPO (0.01 eq) and potassium bromide (0.1 eq) to the biphasic mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium hypochlorite solution (1.2 eq) while stirring vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude cyclohexylsilanol can be purified by column chromatography.
Signaling Pathways and Experimental Workflows
Mechanism: TEMPO-Catalyzed Oxidation
The catalytic cycle involves the oxidation of TEMPO to the active N-oxoammonium species, which then oxidizes the Si-H bond.
Caption: Catalytic cycle for TEMPO-mediated oxidation of a Si-H bond.
Halogenation: Formation of Halosilanes
The Si-H bond can be readily converted to a Si-X bond (where X is a halogen) through halogenation, typically via a free-radical mechanism.
Quantitative Data
Direct quantitative data for the free-radical halogenation of this compound is scarce. The reaction is generally rapid and highly exothermic, particularly with chlorine and bromine.
| Parameter | Typical Value/Range | Notes |
| Reaction Time | < 1 hour | Often very fast upon initiation. |
| Initiation | UV light or radical initiator (e.g., AIBN) | Required to start the chain reaction. |
| Reactivity | Cl₂ > Br₂ > I₂ | Fluorine is generally too reactive. |
| Yield | Variable (50-80%) | Can be affected by multiple halogenations and side reactions. |
Experimental Protocol: Free-Radical Chlorination of this compound (Analogous Protocol)
This protocol is adapted from the free-radical chlorination of cyclohexane.
Materials:
-
This compound
-
Sulfuryl chloride (SO₂Cl₂) as a source of chlorine radicals
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
Anhydrous benzene or carbon tetrachloride (use with extreme caution in a fume hood)
-
UV lamp or heat source
-
Apparatus for reflux
Procedure:
-
Set up a reflux apparatus with a dry round-bottom flask, condenser, and a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts).
-
In the flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add AIBN (catalytic amount, e.g., 0.02 eq).
-
Slowly add sulfuryl chloride (1.0 eq) to the mixture.
-
Initiate the reaction by heating the mixture to reflux or by irradiating with a UV lamp.
-
Monitor the reaction by GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer, dry over anhydrous calcium chloride, and filter.
-
Remove the solvent by distillation. The resulting chlorothis compound can be purified by fractional distillation under reduced pressure.
Signaling Pathways and Experimental Workflows
Mechanism: Free-Radical Halogenation
The reaction proceeds via a classic radical chain mechanism involving initiation, propagation, and termination steps.
Caption: Free-radical chain mechanism for the chlorination of a Si-H bond.
Conclusion
The Si-H bond in this compound is a versatile functional group that participates in a range of important chemical transformations. Hydrosilylation offers an efficient route to C-Si bond formation, oxidation provides access to silanols, and halogenation yields halosilanes, all of which are valuable intermediates in synthesis. While specific quantitative data for this compound remains an area for further investigation, the general principles of silane reactivity, supported by analogous experimental protocols and well-established mechanistic pathways, provide a strong framework for researchers to utilize this compound in their work. The information and visualizations provided in this guide are intended to facilitate a deeper understanding and practical application of this compound chemistry.
Cyclohexylsilane: A Technical Guide to Commercial Availability, Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability, purity grades, synthesis, and analysis of cyclohexylsilane (CAS No. 18162-96-4). This information is critical for researchers and professionals in drug development and other scientific fields who require high-purity organosilane compounds.
Commercial Availability
This compound is available from a select number of chemical suppliers specializing in fine and research chemicals. While specific purity grades are not always publicly listed and may require direct inquiry, the compound can be sourced for laboratory and development purposes. Below is a summary of known suppliers.
| Supplier | Website | CAS Number | Notes |
| HANGZHOU LEAP CHEM CO., LTD. | echemi.com | 18162-96-4 | Listed as a trader of this compound. Purity and specifications should be confirmed upon inquiry. |
| EvitaChem | evitachem.com | 18162-96-4 | Lists this compound as in stock.[1] Researchers should contact the supplier for detailed purity information. |
Note: The availability and product specifications from chemical suppliers are subject to change. It is highly recommended to contact the suppliers directly to obtain the most current information, including technical data sheets (TDS) and certificates of analysis (CoA).
Purity Grades and Analysis
Analytical Methods for Purity Determination:
While specific analytical protocols for this compound are not widely published, standard methods for volatile organosilanes can be employed to assess its purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for determining the purity of volatile compounds like this compound. It allows for the separation of the main component from impurities and their subsequent identification by mass spectrometry. The choice of column and temperature program would need to be optimized for the specific volatility of this compound. Several studies have demonstrated the use of GC-MS for the analysis of other silane compounds, indicating its applicability.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural confirmation and purity assessment. The presence of unexpected signals can indicate impurities. For silanes, ²⁹Si NMR can provide valuable information about the silicon environment and the presence of any siloxane or other silicon-containing impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of characteristic functional groups in this compound, such as the Si-H bond, which has a distinctive stretching frequency.
Experimental Protocols
Representative Synthesis of this compound:
A common method for the synthesis of this compound involves the reduction of a corresponding halosilane precursor. The following protocol is based on a documented synthesis route.
Reaction: C₆H₁₁SiCl₃ + 3 LiAlH₄ → C₆H₁₁SiH₃ + 3 LiCl + 3 AlH₃
Materials:
-
Cyclohexyltrichlorosilane
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or other suitable aprotic solvent
-
Standard Schlenk line and glassware for air-sensitive reactions
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a solution of cyclohexyltrichlorosilane in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer.
-
The flask is cooled in an ice bath.
-
A solution of lithium aluminum hydride in anhydrous diethyl ether is slowly added to the stirred solution of cyclohexyltrichlorosilane via the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.
-
The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate or by following established procedures for quenching LiAlH₄ reactions.
-
The resulting mixture is filtered to remove the inorganic salts.
-
The ethereal solution is then carefully distilled to isolate the this compound product. Due to the sensitivity of the Si-H bond, distillation should be performed under reduced pressure and at a moderate temperature.
Purity Verification Workflow:
The following diagram illustrates a logical workflow for researchers to source and verify the purity of this compound for experimental use.
Caption: Workflow for Sourcing and Purity Verification of this compound.
References
Methodological & Application
Application Note: Hydrophobic Surface Modification of Silica with Cyclohexylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of silica particles to impart hydrophobicity is a critical process in various scientific and industrial applications, including drug delivery, chromatography, and the development of advanced materials. The inherently hydrophilic nature of silica, due to the presence of surface silanol groups (Si-OH), can be undesirable for applications requiring dispersion in non-polar media or controlled interactions with hydrophobic molecules. Chemical modification with organosilanes is a widely employed and effective method to tune the surface properties of silica from hydrophilic to hydrophobic.
This application note details the use of cyclohexylsilane, specifically cyclohexyltrimethoxysilane, for the hydrophobic surface modification of silica nanoparticles. The bulky, non-polar cyclohexyl group provides a significant hydrophobic character to the silica surface, enhancing its dispersibility in organic solvents and matrices. This document provides detailed experimental protocols, expected characterization data, and visualizations to guide researchers in the successful hydrophobic modification of silica.
Principle of Modification
The surface modification process involves the reaction of cyclohexyltrimethoxysilane with the silanol groups on the surface of silica. The methoxy groups of the silane hydrolyze in the presence of trace amounts of water to form reactive silanol groups. These newly formed silanols then condense with the silanol groups on the silica surface, forming stable siloxane (Si-O-Si) bonds and covalently attaching the cyclohexyl groups to the surface.
Experimental Protocols
This section provides detailed methodologies for the synthesis of silica nanoparticles (Stöber method) and their subsequent surface modification with cyclohexyltrimethoxysilane.
Synthesis of Monodisperse Silica Nanoparticles (Stöber Method)
This protocol yields silica nanoparticles of a controlled size.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
Procedure:
-
In a flask, prepare a solution of ethanol and deionized water.
-
Add ammonium hydroxide to the solution and stir to create a homogeneous mixture.
-
Slowly add TEOS to the stirred solution.
-
Continue stirring the reaction mixture at room temperature for at least 12 hours to allow for the formation of silica nanoparticles.
-
Collect the silica nanoparticles by centrifugation.
-
Wash the nanoparticles with ethanol three times to remove any unreacted reagents. Resuspend the particles in ethanol between each wash.
-
After the final wash, disperse the purified silica nanoparticles in absolute ethanol to create a stock suspension (e.g., 10 mg/mL).
Hydrophobic Surface Modification with Cyclohexyltrimethoxysilane
This protocol describes the grafting of cyclohexyl groups onto the silica surface.
Materials:
-
Silica nanoparticle suspension in ethanol (from Protocol 1)
-
Cyclohexyltrimethoxysilane
-
Toluene (anhydrous)
Procedure:
-
Transfer a known amount of the silica nanoparticle suspension to a round-bottom flask.
-
Add anhydrous toluene to the flask to create the reaction solvent.
-
Add a specific amount of cyclohexyltrimethoxysilane to the silica suspension. The ratio of silane to silica can be varied to control the degree of surface coverage. A typical starting point is a 1:1 mass ratio.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain stirring for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the modified silica nanoparticles by centrifugation.
-
Wash the nanoparticles with toluene three times to remove any unreacted cyclohexyltrimethoxysilane.
-
Dry the hydrophobic silica nanoparticles in a vacuum oven at 80-100 °C for at least 12 hours.
Characterization of Modified Silica
Thorough characterization is essential to confirm the successful surface modification and to quantify the change in surface properties.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present on the silica surface before and after modification.
Protocol:
-
Prepare a KBr pellet of the dried silica sample (unmodified or modified).
-
Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.
Expected Results: The spectrum of unmodified silica will show a broad peak around 3400 cm⁻¹ (O-H stretching of silanol groups) and a peak around 950 cm⁻¹ (Si-OH stretching). After modification with cyclohexyltrimethoxysilane, the intensity of these peaks is expected to decrease. New peaks corresponding to the cyclohexyl group will appear, typically in the range of 2850-2930 cm⁻¹ (C-H stretching) and around 1450 cm⁻¹ (C-H bending).
Thermogravimetric Analysis (TGA)
TGA is used to determine the amount of organic material (cyclohexyl groups) grafted onto the silica surface and to assess the thermal stability of the modified particles.
Protocol:
-
Place a known amount of the dried silica sample into a TGA crucible.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
Expected Results: Unmodified silica will show a slight weight loss due to the removal of adsorbed water and the condensation of surface silanol groups. The this compound-modified silica will exhibit a more significant weight loss at higher temperatures (typically between 200 °C and 600 °C) corresponding to the decomposition of the grafted cyclohexyl groups. The percentage of weight loss can be used to quantify the grafting density.
Contact Angle Measurement
The water contact angle is a direct measure of the hydrophobicity of the silica surface.
Protocol:
-
Prepare a flat surface of the silica powder by pressing it into a pellet or by drop-casting a concentrated suspension onto a glass slide and allowing it to dry.
-
Place a small droplet of deionized water onto the surface.
-
Measure the angle between the solid surface and the tangent of the water droplet at the three-phase contact point using a goniometer.
Expected Results: Unmodified silica is hydrophilic and will have a low water contact angle (typically < 30°). After modification with this compound, the surface will become hydrophobic, resulting in a significantly higher water contact angle. Based on data for other alkylsilanes, the contact angle is expected to be in the range of 120° to 140°, indicating a highly hydrophobic surface.
Data Presentation
The following tables summarize the expected quantitative data from the characterization of unmodified and this compound-modified silica.
Table 1: Expected FTIR Peak Assignments
| Wavenumber (cm⁻¹) | Assignment | Unmodified Silica | This compound-Modified Silica |
| ~3400 | O-H stretching (silanol) | Strong, broad | Reduced intensity |
| ~2930 & ~2850 | C-H stretching (cyclohexyl) | Absent | Present |
| ~1630 | O-H bending (adsorbed water) | Present | Reduced intensity |
| ~1450 | C-H bending (cyclohexyl) | Absent | Present |
| ~1100 | Si-O-Si stretching | Strong | Strong |
| ~950 | Si-OH stretching | Present | Reduced intensity |
Table 2: Expected Thermogravimetric Analysis (TGA) Data
| Sample | Onset of Major Decomposition (°C) | Weight Loss (%) in 200-600 °C range |
| Unmodified Silica | - | < 5% |
| This compound-Modified Silica | ~250-300 °C | 10 - 20% (dependent on grafting density) |
Table 3: Expected Water Contact Angle Measurements
| Sample | Water Contact Angle (°) | Surface Property |
| Unmodified Silica | < 30° | Hydrophilic |
| This compound-Modified Silica | 120° - 140° (estimated) | Hydrophobic |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the hydrophobic modification of silica nanoparticles.
Caption: Experimental workflow for silica surface modification.
Chemical Reaction Pathway
The following diagram illustrates the chemical reaction occurring at the silica surface during modification.
Caption: Chemical pathway for silica surface modification.
Conclusion
The hydrophobic modification of silica nanoparticles with this compound is a robust method for altering their surface properties. The provided protocols for synthesis, modification, and characterization offer a comprehensive guide for researchers. The expected outcomes, including changes in FTIR spectra, thermal stability, and a significant increase in water contact angle, provide clear indicators of successful surface functionalization. This modification enables the use of silica in a wider range of applications where hydrophobic character is desired.
Application Notes and Protocols for Cyclohexylsilane Deposition on Titanium Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the deposition of cyclohexylsilane onto titanium and its alloys. The aim is to create a hydrophobic and biocompatible surface modification, which can be instrumental in various biomedical applications, including implantology and drug delivery systems. The protocols are based on established principles of organosilane chemistry on metal oxide surfaces. While specific data for this compound is limited, the provided parameters are derived from general knowledge of alkylsilane deposition and should serve as an excellent starting point for process development and optimization.
Introduction to this compound Surface Modification
Titanium and its alloys are principal materials in the medical field due to their superior mechanical strength, corrosion resistance, and biocompatibility. However, their inherent bio-inertness can limit optimal tissue integration and may not prevent non-specific protein adsorption. Surface modification with organosilanes, such as this compound, offers a robust strategy to tailor the surface properties of titanium.
The deposition of a this compound monolayer results in a surface that is significantly more hydrophobic. This can be advantageous for:
-
Improved Biocompatibility: Modulating protein adsorption and cellular interactions.
-
Enhanced Lubricity: Potentially reducing friction in articulating implants.
-
Barrier Formation: Providing a protective layer against corrosion and ion leaching.
-
Drug Delivery: Acting as a foundational layer for the subsequent attachment of therapeutic agents.
The underlying chemistry involves the reaction of a reactive silane group (e.g., trichlorosilane or trialkoxysilane) with the hydroxyl groups present on the native oxide layer of the titanium surface, forming stable Ti-O-Si covalent bonds.
Experimental Protocols
Two primary methods for the deposition of this compound are detailed below: Solution-Phase Deposition and Chemical Vapor Deposition (CVD).
Protocol 1: Solution-Phase Deposition of this compound
This protocol describes the deposition of a this compound monolayer from a liquid phase. It is a versatile and accessible method suitable for a wide range of substrate geometries.
Materials:
-
Titanium substrates (e.g., commercially pure Ti, Ti-6Al-4V)
-
Cyclohexyltrichlorosilane (or Cyclohexyltriethoxysilane)
-
Anhydrous solvent (e.g., Toluene, Hexane)
-
Acetone (reagent grade)
-
Ethanol (reagent grade)
-
Deionized (DI) water
-
Nitrogen or Argon gas
-
Glassware for cleaning and reaction
-
Ultrasonic bath
-
Oven
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Thoroughly clean the titanium substrates by sequential ultrasonication in acetone, ethanol, and DI water for 15 minutes each to remove organic contaminants.
-
Dry the substrates under a stream of nitrogen or argon gas.
-
To ensure a hydroxyl-rich surface, the substrates can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes. Extreme caution is advised when handling piranha solution as it is highly corrosive and reactive. Alternatively, oxygen plasma treatment can be used.
-
Rinse the substrates extensively with DI water and dry them in an oven at 110-120°C for at least one hour.
-
-
Silanization Reaction:
-
Prepare a 1-5% (v/v) solution of cyclohexyltrichlorosilane in an anhydrous solvent (e.g., toluene) in a clean, dry glass vessel. The reaction should be performed under an inert atmosphere (nitrogen or argon) to minimize the premature hydrolysis of the silane in the bulk solution.
-
Immerse the cleaned and dried titanium substrates in the silane solution.
-
Allow the reaction to proceed for 2-24 hours at room temperature. The optimal reaction time will depend on the desired monolayer density and quality and should be determined empirically.
-
-
Post-Deposition Rinsing and Curing:
-
Following the deposition, remove the substrates from the silane solution and rinse them thoroughly with the anhydrous solvent to remove any physisorbed silane.
-
Follow with a rinse in a more polar solvent like ethanol or isopropanol.
-
Dry the functionalized substrates under a stream of nitrogen or argon.
-
To promote the formation of a stable, cross-linked monolayer, the coated substrates are typically cured by heating in an oven at 110-120°C for 1-2 hours.
-
Protocol 2: Chemical Vapor Deposition (CVD) of this compound
CVD is a solvent-free method that can produce highly uniform and reproducible monolayers. This technique relies on the volatilization of the silane precursor and its subsequent reaction with the heated substrate surface in a vacuum environment.
Materials and Equipment:
-
Titanium substrates
-
Cyclohexyltrichlorosilane (or another volatile this compound derivative)
-
CVD reaction chamber with vacuum and temperature control
-
Schlenk line or similar apparatus for precursor handling
-
Cleaning reagents as in Protocol 2.1
Procedure:
-
Substrate Preparation:
-
Clean and hydroxylate the titanium substrates as described in Protocol 2.1, steps 1a-1d.
-
-
CVD Process:
-
Place the cleaned substrates into the CVD chamber.
-
Heat the substrates to a deposition temperature of 50-120°C.[1]
-
Place a small quantity of cyclohexyltrichlorosilane in a container within the chamber, or introduce it via a controlled leak valve. Given the boiling point of cyclohexyltrichlorosilane is 206°C, heating the precursor or reducing the chamber pressure will be necessary to achieve sufficient vapor pressure.[2]
-
Evacuate the chamber to a base pressure in the mTorr range.
-
Introduce the this compound vapor into the chamber. The deposition time can range from 30 minutes to several hours.[1][3]
-
-
Post-Deposition Treatment:
-
After the desired deposition time, stop the precursor flow and cool down the chamber under vacuum.
-
Vent the chamber with an inert gas like nitrogen.
-
The coated substrates can be used directly or undergo a post-deposition bake at 110-120°C to enhance film stability.
-
Data Presentation
The following table summarizes key experimental parameters for the deposition of this compound on titanium surfaces. The values for this compound are suggested starting points based on general alkylsilane deposition protocols and should be optimized for specific applications. For comparison, typical values for other silanes are also provided.
| Parameter | This compound (Suggested) | Other Alkylsilanes (Typical) | Reference |
| Deposition Method | Solution-Phase or CVD | Solution-Phase or CVD | [3][4] |
| Silane Precursor | Cyclohexyltrichlorosilane | Octadecyltrichlorosilane (OTS) | [5] |
| Solvent (Solution) | Anhydrous Toluene or Hexane | Toluene, Hexane, Ethanol | [5][6] |
| Silane Concentration | 1-5% (v/v) | 1-10% (v/v) | [6] |
| Deposition Time | 2-24 hours (Solution), 0.5-4 hours (CVD) | 1-24 hours (Solution), 0.5-2 hours (CVD) | [3][5] |
| Deposition Temperature | Room Temperature (Solution), 50-120°C (CVD) | Room Temperature to 60°C (Solution), 50-150°C (CVD) | [1] |
| Curing Temperature | 110-120°C | 110-120°C | [6] |
| Curing Time | 1-2 hours | 1-2 hours | [6] |
Characterization of this compound Coated Surfaces
A thorough characterization of the modified titanium surface is crucial to confirm the success of the deposition and to understand the resulting surface properties.
| Technique | Information Provided | Expected Outcome for this compound Coating |
| Contact Angle Goniometry | Surface wettability (hydrophobicity/hydrophilicity) | A significant increase in the water contact angle, indicating a more hydrophobic surface. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface | Presence of Si 2p and C 1s peaks, and a decrease in the Ti 2p signal intensity, confirming the presence of the silane layer. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness | A smooth and uniform surface, with roughness values dependent on the quality of the deposited monolayer. |
| Ellipsometry | Film thickness | Measurement of a thin film, typically in the range of 1-2 nm for a monolayer. |
Visualizations
Signaling Pathway
While this compound itself does not directly engage in a signaling pathway, its application in modifying a biomaterial surface can influence subsequent cellular signaling by modulating protein adsorption and cell adhesion. For instance, a hydrophobic surface can influence the conformation of adsorbed proteins, which in turn affects integrin binding and downstream signaling cascades that regulate cell adhesion, proliferation, and differentiation.
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclohexyltrichlorosilane | C6H11Cl3Si | CID 60987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organosilane deposition for microfluidic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Silanization using APTES in different solvents on titanium dioxide nanoparticles | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Cyclohexylsilane Functionalization of Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with organosilanes is a cornerstone of modern drug delivery system design. This surface modification allows for the precise tuning of nanoparticle properties, including hydrophobicity, biocompatibility, and drug loading capacity, thereby enhancing therapeutic efficacy and minimizing off-target effects. Cyclohexylsilane, with its bulky and hydrophobic cyclohexyl group, offers a unique surface chemistry that can be particularly advantageous for the delivery of hydrophobic drugs.
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound-functionalized nanoparticles as drug delivery vehicles. The protocols are based on established methods for silane chemistry on nanoparticle surfaces and are adapted for the use of this compound.
Principle of this compound Functionalization
The functionalization process involves the covalent grafting of this compound molecules onto the surface of nanoparticles, typically those with hydroxyl groups, such as silica or metal oxide nanoparticles. The process is generally carried out via a silanization reaction where the silane's alkoxy or chloro groups react with the surface hydroxyls to form stable siloxane bonds (Si-O-Si). The hydrophobic cyclohexyl groups then form the outer surface of the nanoparticles. This hydrophobic shell can enhance the encapsulation of lipophilic drugs and potentially influence the interaction of the nanoparticles with biological membranes.
Experimental Protocols
Synthesis of this compound-Functionalized Silica Nanoparticles
This protocol describes the synthesis of monodisperse silica nanoparticles (SiNPs) followed by their surface functionalization with cyclohexyl(triethoxy)silane.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
-
Cyclohexyl(triethoxy)silane
-
Toluene (anhydrous)
-
Triethylamine (optional, as a catalyst)
Protocol:
-
Synthesis of Silica Nanoparticles (Stöber Method):
-
In a round-bottom flask, prepare a solution of ethanol (80 mL), deionized water (20 mL), and ammonium hydroxide (5 mL).
-
While stirring vigorously, rapidly add TEOS (5 mL).
-
Allow the reaction to proceed for 12 hours at room temperature with continuous stirring.
-
Collect the synthesized silica nanoparticles by centrifugation (10,000 x g, 15 minutes).
-
Wash the nanoparticles three times with ethanol and twice with deionized water, with centrifugation and resuspension steps in between.
-
Dry the silica nanoparticles under vacuum.
-
-
Surface Functionalization with this compound:
-
Disperse 1 g of the dried silica nanoparticles in 100 mL of anhydrous toluene in a three-neck round-bottom flask.
-
Sonicate the suspension for 20 minutes to ensure a homogeneous dispersion.
-
Equip the flask with a condenser and a magnetic stir bar, and purge the system with an inert gas (e.g., argon) for 15 minutes.
-
While stirring, add 1 mL of cyclohexyl(triethoxy)silane to the suspension. Optionally, a few drops of triethylamine can be added as a catalyst.
-
Heat the mixture to reflux (approximately 110°C) and maintain the reaction for 12 hours under an inert atmosphere.
-
Allow the mixture to cool to room temperature.
-
Collect the functionalized nanoparticles by centrifugation (10,000 x g, 15 minutes).
-
Wash the nanoparticles three times with toluene and then three times with ethanol to remove unreacted silane and by-products.
-
Dry the this compound-functionalized nanoparticles under vacuum and store them in a desiccator.
-
Drug Loading
This protocol describes the loading of a model hydrophobic drug, such as Paclitaxel, into the this compound-functionalized nanoparticles.
Materials:
-
This compound-functionalized nanoparticles
-
Paclitaxel
-
Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS), pH 7.4
Protocol:
-
Disperse 100 mg of this compound-functionalized nanoparticles in 10 mL of DCM.
-
Dissolve 10 mg of Paclitaxel in the nanoparticle suspension.
-
Stir the mixture at room temperature for 24 hours in a fume hood to allow for drug adsorption and solvent evaporation.
-
After 24 hours, a thin film of drug-loaded nanoparticles will have formed at the bottom of the flask.
-
Wash the drug-loaded nanoparticles three times with PBS (pH 7.4) to remove any non-encapsulated drug. Each wash should be followed by centrifugation (12,000 x g, 20 minutes).
-
Lyophilize the final product to obtain a dry powder of drug-loaded nanoparticles.
-
To determine the drug loading efficiency, dissolve a known weight of the drug-loaded nanoparticles in a suitable solvent and quantify the drug concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
Calculations:
-
Drug Loading (%): (Mass of drug in nanoparticles / Mass of drug-loaded nanoparticles) x 100
-
Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Initial mass of drug used) x 100
In Vitro Drug Release Study
This protocol evaluates the release of the encapsulated drug from the nanoparticles over time in a simulated physiological environment.
Materials:
-
Drug-loaded this compound-functionalized nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5 (to simulate physiological and endosomal pH, respectively)
-
Dialysis membrane (e.g., MWCO 12-14 kDa)
Protocol:
-
Disperse 10 mg of the drug-loaded nanoparticles in 1 mL of the release medium (PBS at pH 7.4 or 5.5).
-
Transfer the suspension into a dialysis bag and seal it.
-
Place the dialysis bag in a beaker containing 50 mL of the same release medium.
-
Maintain the beaker at 37°C with gentle stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium from the beaker and replace it with 1 mL of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Calculate the cumulative percentage of drug released at each time point.
Cellular Uptake and Cytotoxicity Assay
This protocol assesses the ability of the functionalized nanoparticles to be internalized by cells and their effect on cell viability.
Materials:
-
This compound-functionalized nanoparticles (with and without a fluorescent label, e.g., FITC-silane co-functionalization)
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
Paraformaldehyde (for fixing cells)
-
DAPI (for nuclear staining)
Protocol for Cellular Uptake (Qualitative):
-
Seed the cancer cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with a suspension of fluorescently labeled this compound-functionalized nanoparticles in the cell culture medium at a concentration of 100 µg/mL.
-
Incubate for 4 hours at 37°C.
-
Wash the cells three times with PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize the cellular uptake of nanoparticles using a fluorescence microscope.
Protocol for Cytotoxicity (MTT Assay):
-
Seed the cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of the drug-loaded nanoparticles and the free drug in the cell culture medium.
-
Replace the medium in the wells with the prepared dilutions and incubate for 48 hours at 37°C.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Data Presentation
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Type | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Silica Nanoparticles | 150 ± 10 | 0.15 | -35 ± 3 |
| This compound-Functionalized SiNPs | 155 ± 12 | 0.18 | -15 ± 4 |
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation | Drug Loading (%) | Encapsulation Efficiency (%) |
| Paclitaxel-loaded this compound SiNPs | 8.5 ± 0.7 | 85 ± 5 |
Table 3: Cumulative Drug Release Profile
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 1 | 5 ± 1 | 8 ± 1 |
| 4 | 12 ± 2 | 18 ± 2 |
| 12 | 25 ± 3 | 35 ± 3 |
| 24 | 40 ± 4 | 55 ± 4 |
| 48 | 58 ± 5 | 75 ± 5 |
| 72 | 65 ± 6 | 85 ± 6 |
Visualizations
A Step-by-Step Guide to Cyclohexylsilane Vapor Phase Deposition for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the vapor phase deposition of silicon-containing thin films using cyclohexylsilane (CHS, C₆H₁₁SiH₃) and its parent molecule, cyclohexasilane (Si₆H₁₂). This compound is a promising liquid silicon precursor for various deposition techniques due to its lower decomposition temperature and safer handling properties compared to gaseous silanes. This guide covers two primary methods: Aerosol-Assisted Atmospheric Pressure Chemical Vapor Deposition (AA-APCVD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD).
Introduction to this compound in Vapor Phase Deposition
This compound and cyclohexasilane are liquid sources of silicon that offer significant advantages in the fabrication of silicon thin films, which are integral to microelectronics, photovoltaics, and surface passivation of advanced materials.[1][2] Their liquid state at room temperature and low vapor pressure (approximately 0.3 torr for cyclohexasilane) enhance safety during handling and storage.[3] These precursors are suitable for a range of deposition techniques, including Atmospheric Pressure Chemical Vapor Deposition (APCVD), Plasma-Enhanced Chemical Vapor Deposition (PECVD), and potentially Atomic Layer Deposition (ALD).[4]
This guide will detail the protocols for AA-APCVD and PECVD, present quantitative data from experimental studies, and illustrate the key chemical pathways and workflows.
Safety Precautions and Handling
As with all silane-based compounds, proper safety protocols must be strictly followed when handling this compound and cyclohexasilane.
-
Handling: All handling should be conducted in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including safety goggles, flame-retardant gloves, and a lab coat, is mandatory.
-
Storage: Cyclohexasilane should be stored under an inert atmosphere (e.g., nitrogen) at low temperatures (around 0°C) to ensure a shelf life of up to two years.[4]
-
Spills: In case of a spill, the area should be evacuated, and the spill should be absorbed with an inert material. Do not use water, as silanes can react violently with it.[2]
Aerosol-Assisted Atmospheric Pressure Chemical Vapor Deposition (AA-APCVD) of Silicon Thin Films
AA-APCVD is a versatile technique that avoids the need for volatile precursors by dissolving the precursor in a solvent and generating an aerosol that is then delivered to the heated substrate.[6][7]
Experimental Protocol
A detailed step-by-step protocol for the deposition of silicon thin films using cyclohexasilane (Si₆H₁₂) via AA-APCVD is as follows:
-
Substrate Preparation:
-
Clean the desired substrate (e.g., silicon wafer, glass) using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove any organic and inorganic contaminants.
-
Dry the substrate thoroughly with a stream of nitrogen gas.
-
-
Precursor Solution Preparation:
-
Prepare a solution of cyclohexasilane (Si₆H₁₂) in a suitable solvent, such as cyclooctane.[8] The concentration of the solution will influence the deposition rate and film properties.
-
-
Aerosol Generation and Delivery:
-
Place the precursor solution in an atomizer (e.g., a piezoelectric or ultrasonic atomizer) to generate a fine aerosol.
-
Use an inert carrier gas, such as argon or nitrogen, to transport the aerosol from the atomizer to the deposition chamber. The flow rate of the carrier gas is a critical parameter for controlling the deposition process.
-
-
Deposition Process:
-
Heat the substrate to the desired deposition temperature within the APCVD reactor. The temperature typically ranges from 300°C to 500°C.[8][9]
-
Introduce the aerosol into the reactor. The aerosol droplets will vaporize in the heated zone near the substrate.
-
The vaporized precursor then decomposes thermally on the hot substrate surface to form a silicon thin film.
-
-
Post-Deposition:
-
After the desired deposition time, stop the aerosol flow and cool the substrate down to room temperature under a continuous flow of the inert carrier gas to prevent oxidation.
-
Remove the coated substrate for characterization.
-
Data Presentation
The properties of the deposited silicon films are highly dependent on the deposition temperature.
| Deposition Temperature (°C) | Film Microstructure | Deposition Rate (nm/s) |
| 300 - 350 | Amorphous Silicon (a-Si:H) | Not specified |
| 400 | Good-quality Si films | Not specified |
| 500 | Nanocrystalline Silicon (nc-Si:H) | ~47 - 50 |
Table 1: Influence of Deposition Temperature on Silicon Thin Film Properties in AA-APCVD using Cyclohexasilane. Data sourced from[8][9].
Experimental Workflow
Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Hydrogenated Amorphous Silicon (a-Si:H)
PECVD is a technique that utilizes a plasma to decompose the precursor molecules at lower temperatures than conventional CVD, which is advantageous for temperature-sensitive substrates.[10][11]
Experimental Protocol
The following is a general protocol for the deposition of a-Si:H films using cyclohexasilane (Si₆H₁₂) as a precursor in a PECVD system:
-
Substrate Preparation:
-
Clean the substrate as described in the AA-APCVD protocol.
-
Load the substrate into the PECVD reaction chamber.
-
-
Precursor Delivery:
-
Cyclohexasilane, being a liquid with a low vapor pressure, is typically delivered into the chamber using a bubbler system.
-
An inert carrier gas (e.g., Argon) is bubbled through the liquid CHS, and the resulting vapor is transported to the reaction chamber. The flow rate of the carrier gas controls the precursor delivery rate.
-
-
Deposition Process:
-
Heat the substrate to the desired deposition temperature, which can be significantly lower than in APCVD, often in the range of 30°C to 450°C.[9]
-
Introduce the precursor vapor and any additional process gases (e.g., hydrogen for dilution) into the chamber.[9][12]
-
Ignite a plasma in the chamber using a radio frequency (RF) power source. The plasma provides the energy to dissociate the CHS molecules.
-
The reactive species generated in the plasma then deposit on the substrate, forming an a-Si:H film. The process pressure, RF power, and gas flow rates are critical parameters to control film properties like intrinsic stress.[9][12]
-
-
Post-Deposition:
-
After the desired deposition time, extinguish the plasma and stop the gas flows.
-
Cool the substrate to room temperature under vacuum or in an inert atmosphere.
-
Vent the chamber and remove the coated substrate for characterization.
-
Data Presentation
The intrinsic stress of the deposited a-Si:H films is a crucial parameter that can be influenced by various process conditions.
| Process Parameter | Variation | Effect on Intrinsic Stress |
| Process Pressure | Varied | Significant influence on stress |
| Discharge Power | Varied | Significant influence on stress |
| Hydrogen Dilution | Varied | Significant influence on stress |
Table 2: Qualitative Influence of PECVD Process Parameters on Intrinsic Stress of a-Si:H Films from Cyclohexasilane. Data sourced from[9][12]. (Note: Specific quantitative data requires access to the full text of the cited research).
Experimental Workflow
Cyclohexasilane Thermal Decomposition Pathway
The thermal decomposition of cyclohexasilane is a critical step in the CVD process. The proposed mechanism involves the opening of the silicon ring structure in the gas phase, leading to the formation of various reactive silicon hydride species.[8]
Atomic Layer Deposition (ALD) with this compound
While cyclohexasilane is considered a potential precursor for ALD due to its properties, specific, detailed protocols for its use in ALD processes are not yet widely available in the reviewed literature. ALD relies on self-limiting surface reactions, and further research is needed to identify suitable co-reactants and process windows for cyclohexasilane to achieve the layer-by-layer growth characteristic of ALD.[3]
Conclusion
This compound and cyclohexasilane are valuable liquid precursors for the vapor phase deposition of silicon-containing thin films. This guide provides foundational protocols for AA-APCVD and PECVD techniques, along with key process parameters and safety considerations. The AA-APCVD method offers a straightforward approach for depositing amorphous or nanocrystalline silicon films at atmospheric pressure, while PECVD allows for lower temperature deposition, which is crucial for sensitive substrates. Further research into the detailed thermal decomposition pathways and the development of ALD processes using these precursors will expand their application in advanced materials and device fabrication.
References
- 1. dodecamethylcyclohexasilane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 2. studylib.net [studylib.net]
- 3. thecoretecgroup.com [thecoretecgroup.com]
- 4. acyyuen.com [acyyuen.com]
- 5. researchgate.net [researchgate.net]
- 6. Aerosol-assisted chemical vapour deposition (AACVD) of inorganic functional materials | Aerosol Science CDT [aerosol-cdt.ac.uk]
- 7. Aerosol-assisted delivery of precursors for chemical vapour deposition: expanding the scope of CVD for materials fabrication - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. uvadoc.uva.es [uvadoc.uva.es]
- 11. pv-manufacturing.org [pv-manufacturing.org]
- 12. researchgate.net [researchgate.net]
Application of Cyclohexylsilane in Organic Synthesis as a Reducing Agent
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexylsilane emerges as a versatile and selective reducing agent in organic synthesis. As a member of the organosilane family, it offers a less hazardous alternative to traditional metal hydride reagents like lithium aluminum hydride, while providing a unique reactivity profile. The silicon-hydrogen bond in this compound is polarized, with hydrogen carrying a partial negative charge, enabling it to act as a hydride donor, particularly when activated by a Lewis acid or other catalysts. This allows for the chemoselective reduction of a variety of functional groups, a crucial aspect in the synthesis of complex molecules within the pharmaceutical and fine chemical industries.
This document provides a comprehensive overview of the applications of this compound as a reducing agent, including detailed protocols for key transformations and quantitative data to guide reaction optimization.
Key Applications
This compound is a valuable reagent for several key transformations in organic synthesis:
-
Hydrosilylation: The addition of the Si-H bond across a C=C or C=O double bond.
-
Deoxygenation: The removal of a hydroxyl group from an alcohol.
-
Reductive Amination: The conversion of a carbonyl group into an amine.
These applications are often facilitated by the use of a catalyst, with the Lewis acid tris(pentafluorophenyl)borane, B(C6F5)3, being a prominent example.
B(C6F5)3-Catalyzed Reductions
The combination of this compound with a catalytic amount of B(C6F5)3 provides a powerful system for the reduction of various functional groups. The mechanism generally involves the activation of the silane by the borane, rather than the activation of the substrate.
Reduction of Carbonyl Compounds
This compound, in the presence of B(C6F5)3, can efficiently reduce aldehydes and ketones to the corresponding silyl ethers, which can be subsequently hydrolyzed to alcohols.
General Workflow for B(C6F5)3-Catalyzed Carbonyl Reduction:
Quantitative Data for Carbonyl Reductions:
While specific data for this compound is limited in readily available literature, the following table for the closely related triethylsilane under B(C6F5)3 catalysis provides a strong indication of the expected reactivity and yields.
| Entry | Substrate (Ketone) | Product | Yield (%) |
| 1 | Acetophenone | 1-Phenylethanol | 95 |
| 2 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 |
| 3 | 4'-Bromoacetophenone | 1-(4-Bromophenyl)ethanol | 81 |
| 4 | Propiophenone | 1-Phenyl-1-propanol | 92 |
Experimental Protocol: General Procedure for the B(C6F5)3-Catalyzed Reduction of a Ketone
-
To a stirred solution of the ketone (1.0 mmol) in anhydrous toluene (5 mL) under an inert atmosphere (e.g., nitrogen or argon) is added this compound (1.2-1.5 mmol).
-
Tris(pentafluorophenyl)borane (B(C6F5)3) (0.01-0.05 mmol, 1-5 mol%) is then added in one portion.
-
The reaction mixture is stirred at room temperature, and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude silyl ether can be hydrolyzed by stirring with a mild acid (e.g., 1 M HCl in THF) or a fluoride source (e.g., TBAF in THF) to afford the corresponding alcohol.
-
The final product is purified by column chromatography on silica gel.
Deoxygenation of Alcohols
The B(C6F5)3-catalyzed deoxygenation of alcohols with this compound is particularly effective for benzylic and tertiary alcohols, which can form stable carbocation intermediates. The reaction proceeds via the formation of a silyl ether intermediate, followed by hydride attack.
Signaling Pathway for Deoxygenation of Benzylic Alcohols:
Quantitative Data for Deoxygenation of Benzylic Alcohols:
The following data for the deoxygenation of secondary benzylic formates using triethylsilane and B(C6F5)3 demonstrates the high efficiency of this type of transformation.[1] Similar results can be anticipated with this compound.
| Entry | Substrate (Formate of) | Product | Yield (%) |
| 1 | 1-Phenylethanol | Ethylbenzene | 99 |
| 2 | Diphenylmethanol | Diphenylmethane | 97 |
| 3 | 1-(4-Methoxyphenyl)ethanol | 4-Ethyl-anisole | 99 |
Experimental Protocol: B(C6F5)3-Catalyzed Deoxygenation of a Tertiary Alcohol
-
In a flame-dried flask under an inert atmosphere, the tertiary alcohol (1.0 mmol) is dissolved in anhydrous dichloromethane or toluene (5 mL).
-
This compound (2.0-3.0 mmol) is added to the solution.
-
The mixture is cooled to 0 °C, and a solution of B(C6F5)3 (0.05 mmol, 5 mol%) in the same solvent is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or GC).
-
The reaction is carefully quenched with water (10 mL).
-
The layers are separated, and the aqueous phase is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the deoxygenated alkane.
Reductive Amination
Reductive amination is a powerful method for the synthesis of amines. This compound, in conjunction with a catalyst, can be used to reduce the imine intermediate formed in situ from a carbonyl compound and an amine.
Logical Relationship in Reductive Amination:
Experimental Protocol: Reductive Amination of a Ketone with a Primary Amine
-
To a solution of the ketone (1.0 mmol) and the primary amine (1.1 mmol) in a suitable solvent (e.g., THF, CH2Cl2) is added a dehydrating agent (e.g., anhydrous MgSO4 or molecular sieves).
-
The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
This compound (1.5 mmol) is then added, followed by the catalyst (e.g., a Lewis acid like B(C6F5)3 or a transition metal catalyst).
-
The reaction is stirred at the appropriate temperature (room temperature to reflux, depending on the catalyst and substrates) and monitored by TLC or GC.
-
Upon completion, the reaction is filtered to remove the dehydrating agent and any solid byproducts.
-
The filtrate is concentrated, and the residue is subjected to an aqueous workup.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
Purification by column chromatography or distillation affords the desired secondary amine.
Synthesis of this compound
This compound can be prepared from commercially available cyclohexyltrichlorosilane by reduction.
Experimental Protocol: Synthesis of this compound from Cyclohexyltrichlorosilane
Caution: This reaction should be performed in a well-ventilated fume hood as it involves flammable and reactive reagents.
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is charged with a suspension of lithium aluminum hydride (LiAlH4) (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of cyclohexyltrichlorosilane (1.0 equivalent) in the same anhydrous solvent is added dropwise from the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours.
-
The reaction is cooled to 0 °C, and the excess LiAlH4 is quenched by the slow, careful, and sequential addition of water, followed by 15% aqueous NaOH, and then more water.
-
The resulting white precipitate is filtered off and washed with the ether or THF.
-
The combined filtrate is dried over anhydrous magnesium sulfate.
-
The solvent is carefully removed by distillation at atmospheric pressure.
-
The crude this compound is then purified by fractional distillation to yield the pure product.
Conclusion
This compound is a valuable reducing agent in modern organic synthesis, offering a favorable safety profile and distinct selectivity. Its application, particularly in catalyzed reactions, allows for the efficient reduction of a range of functional groups. The provided protocols and data serve as a practical guide for researchers in academia and industry to harness the potential of this compound in the synthesis of valuable chemical entities. Further exploration of its reactivity with a broader range of substrates and catalytic systems is warranted to fully exploit its synthetic utility.
References
Characterization of Cyclohexylsilane Self-Assembled Monolayers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) of organosilanes on hydroxylated surfaces, such as silicon wafers with a native oxide layer (Si/SiO₂), are a fundamental tool for controlling surface properties at the molecular level. Cyclohexylsilane SAMs, in particular, offer a robust and well-defined surface modification that imparts hydrophobicity and can serve as a stable platform for further functionalization. This is of significant interest in drug development and biomedical research for applications such as biocompatible coatings, biosensor fabrication, and controlled cell adhesion studies.
This document provides detailed application notes and experimental protocols for the formation and characterization of this compound SAMs on silicon substrates. The primary characterization techniques covered include Contact Angle Goniometry, Spectroscopic Ellipsometry, X-ray Photoelectron Spectroscopy (XPS), and Atomic Force Microscopy (AFM).
Data Presentation
The following tables summarize typical quantitative data for this compound and other relevant alkylsilane SAMs on silicon oxide and gold substrates. It is important to note that specific values for this compound on silicon oxide are not extensively reported in the literature; therefore, data from analogous systems are provided for comparative purposes.
Table 1: Water Contact Angle Measurements
| SAM Precursor | Substrate | Water Contact Angle (θ) | Reference |
| Cyclohexyl-terminated alkanethiol | Au(111) | ~85° | [1] |
| Octadecyltrichlorosilane (OTS) | Si/SiO₂ | 104° | [2] |
| Untreated SiO₂ | Si/SiO₂ | 25° | [2] |
Table 2: Ellipsometric Thickness of SAMs
| SAM Precursor | Substrate | Ellipsometric Thickness | Reference |
| Cyclohexyl-terminated alkanethiol | Au(111) | ~1.2 nm | [1] |
| 3-methacryloxyproyltrimethoxysilane (MPS) | Si/SiO₂ | 0.85–1.22 nm | [3] |
| Alkylsiloxanes (C10-C18) | Si/SiO₂ | ~1.5 - 2.5 nm | [4] |
Table 3: Surface Roughness (AFM)
| SAM Precursor | Substrate | RMS Roughness | Reference |
| Trichloro(cyclohexyl)silane (0.001 M) | Si/SiO₂ | Uniform film, low roughness | [1] |
| 3-methacryloxyproyltrimethoxysilane (MPS) | Si/SiO₂ | ~0.6 µm (for 22h silanization) | [3] |
| Untreated Silicon Wafer | Si/SiO₂ | ~0.09 nm | [5] |
Table 4: XPS Elemental Analysis (Typical)
| Element | Binding Energy (eV) | Expected in this compound SAM |
| C 1s | ~285.0 | Yes (cyclohexyl ring and adventitious carbon) |
| Si 2p | ~102-103 | Yes (from silane and SiO₂ substrate) |
| O 1s | ~532-533 | Yes (from SiO₂ substrate and Si-O-Si linkages) |
Experimental Protocols
The successful formation of a high-quality this compound SAM is critically dependent on the cleanliness and hydroxylation of the substrate surface and the exclusion of water from the silanization solution.
Protocol 1: Substrate Preparation (Silicon Wafer)
A pristine and hydrophilic silicon surface is essential for the formation of a dense and well-ordered monolayer.
Materials:
-
Silicon wafers
-
Acetone (semiconductor grade)
-
Isopropanol (semiconductor grade)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Nitrogen gas (high purity)
-
Glass beakers
-
Wafer tweezers
Procedure:
-
Solvent Cleaning:
-
Sonicate silicon wafers in acetone for 15 minutes.
-
Sonicate in isopropanol for 15 minutes.
-
Rinse thoroughly with DI water.
-
-
Piranha Cleaning (for thorough cleaning and hydroxylation - EXTREME CAUTION ):
-
In a fume hood, prepare the piranha solution by slowly adding 1 part H₂O₂ to 3 parts H₂SO₄. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials.
-
Immerse the wafers in the piranha solution for 15-30 minutes.
-
Carefully remove the wafers and rinse extensively with DI water.
-
-
Drying and Storage:
-
Dry the wafers under a stream of high-purity nitrogen.
-
Use the cleaned wafers immediately for silanization.
-
Protocol 2: this compound SAM Formation (Solution Phase)
This protocol describes the formation of a this compound SAM from a solution of a precursor like cyclohexyltrichlorosilane or cyclohexyltrimethoxysilane.
Materials:
-
Cleaned silicon wafers
-
Cyclohexyltrichlorosilane or Cyclohexyltrimethoxysilane
-
Anhydrous toluene or hexane
-
Glass container with a screw cap
-
Nitrogen gas
Procedure:
-
Prepare Silane Solution:
-
In a clean, dry glass container under a nitrogen atmosphere (e.g., in a glovebox), prepare a 1 mM solution of the this compound precursor in anhydrous toluene. A concentration of 0.001 M has been shown to produce uniform films for trichloro(cyclohexyl)silane.[1]
-
-
Immersion:
-
Immerse the cleaned and dried silicon wafers into the silane solution.
-
Seal the container to prevent the ingress of moisture.
-
-
Incubation:
-
Allow the self-assembly to proceed for 2-4 hours at room temperature.
-
-
Rinsing and Curing:
-
Remove the wafers from the solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.
-
Sonicate the wafers in fresh anhydrous toluene for 5 minutes.
-
Dry the wafers under a stream of high-purity nitrogen.
-
To promote the formation of a stable siloxane network, bake the coated wafers at 110-120°C for 30-60 minutes.
-
Characterization Methodologies
Contact Angle Goniometry
This technique measures the wettability of the SAM-coated surface, providing an indication of its hydrophobicity and surface energy.
Protocol:
-
Place a droplet of high-purity water (typically 1-5 µL) onto the this compound-coated silicon wafer.
-
Use a goniometer to capture an image of the droplet profile.
-
Software is then used to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.
-
Repeat the measurement at multiple locations on the surface to ensure uniformity.
Spectroscopic Ellipsometry
Ellipsometry is a non-destructive optical technique used to determine the thickness and refractive index of thin films.
Protocol:
-
A clean, bare silicon wafer from the same batch as the coated samples should be measured first to model the native oxide layer.
-
The this compound-coated wafer is then placed on the ellipsometer stage.
-
A beam of polarized light is reflected off the sample surface at a known angle of incidence.
-
The change in polarization of the reflected light is measured over a range of wavelengths.
-
A model consisting of the silicon substrate, the native oxide layer, and the this compound monolayer is constructed. The thickness of the SAM is then determined by fitting the model to the experimental data. For alkylsilane SAMs, a refractive index of ~1.45 is often assumed.[4]
X-ray Photoelectron Spectroscopy (XPS)
XPS provides information about the elemental composition and chemical states of the elements on the surface of the SAM.
Protocol:
-
The SAM-coated wafer is placed in the ultra-high vacuum chamber of the XPS instrument.
-
The surface is irradiated with X-rays, causing the emission of core-level electrons.
-
The kinetic energy of the emitted photoelectrons is measured, which is characteristic of the element and its chemical environment.
-
Survey scans are performed to identify the elements present on the surface.
-
High-resolution scans of the C 1s, O 1s, and Si 2p regions are acquired to determine the chemical bonding states.
Atomic Force Microscopy (AFM)
AFM is used to visualize the surface topography of the SAM at the nanoscale, providing information on film uniformity, domain formation, and surface roughness.
Protocol:
-
The SAM-coated wafer is mounted on the AFM stage.
-
A sharp tip attached to a cantilever is scanned across the surface.
-
The deflection of the cantilever due to tip-sample interactions is monitored by a laser and photodiode system.
-
Tapping mode is commonly used for soft organic monolayers to minimize sample damage.
-
The topographic data is used to generate a 3D image of the surface and to calculate the root-mean-square (RMS) roughness.
Visualizations
Caption: Experimental workflow for this compound SAM formation and characterization.
Caption: Logical relationship between characterization techniques and measured properties of SAMs.
References
Application Notes and Protocols for Hydrosilylation Reactions with Cyclohexylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrosilylation is a fundamental and versatile reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. This atom-economical reaction is a cornerstone for the synthesis of a wide array of organosilicon compounds, which are pivotal in materials science, organic synthesis, and pharmaceutical development. Cyclohexylsilane, as a readily available and sterically significant silane, offers a unique building block for the introduction of the cyclohexylsilyl moiety, imparting specific physical and chemical properties to the target molecules.
This document provides detailed application notes and experimental protocols for conducting hydrosilylation reactions using this compound with representative terminal alkenes and internal alkynes. The methodologies described herein are based on established procedures for similar alkylsilanes and provide a robust starting point for further optimization.
Safety Precautions
Warning: this compound and its derivatives should be handled with care in a well-ventilated fume hood. These compounds can be flammable and may cause skin, eye, and respiratory irritation.[1][2][3] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and reaction with moisture.[4][5][6] Hydrosilylation reactions can be exothermic; therefore, appropriate temperature control measures should be in place.[1]
Experimental Protocols
The following protocols are adapted for this compound based on established methods for other alkylsilanes.[1] Optimization of reaction conditions (e.g., catalyst loading, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: Platinum-Catalyzed Hydrosilylation of a Terminal Alkene (1-Octene) with this compound
This protocol describes the synthesis of octyl(cyclohexyl)silane via the platinum-catalyzed hydrosilylation of 1-octene with this compound.
Materials:
-
This compound
-
1-Octene
-
Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene, ~2% Pt)
-
Anhydrous toluene
-
Argon or Nitrogen gas supply
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and heating mantle
-
Syringes and needles
Procedure:
-
Set up a dry Schlenk flask equipped with a magnetic stir bar and a condenser under a positive pressure of argon or nitrogen.[4][5]
-
To the flask, add 1-octene (1.0 equivalent) and anhydrous toluene via syringe.
-
Add this compound (1.1 equivalents) to the flask via syringe.
-
With vigorous stirring, add Karstedt's catalyst solution (0.01 mol% Pt) to the reaction mixture.[1]
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure.
-
The product can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent (e.g., hexanes).
Protocol 2: Rhodium-Catalyzed Hydrosilylation of a Terminal Alkyne (Phenylacetylene) with this compound
This protocol details the synthesis of (E)-(2-cyclohexylsilylvinyl)benzene through the rhodium-catalyzed hydrosilylation of phenylacetylene with this compound.
Materials:
-
This compound
-
Phenylacetylene
-
Wilkinson's catalyst ([RhCl(PPh₃)₃])
-
Anhydrous toluene or benzene
-
Argon or Nitrogen gas supply
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and heating mantle
-
Syringes and needles
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve Wilkinson's catalyst (1.0 mol%) in anhydrous toluene.[1]
-
Add phenylacetylene (1.0 equivalent) to the flask.
-
Add this compound (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110 °C for toluene) and stir.
-
Monitor the reaction by GC-MS. The reaction may require up to 12 hours for completion.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the hydrosilylation of representative alkenes and alkynes with alkylsilanes, which can be used as a reference for reactions with this compound.
Table 1: Platinum-Catalyzed Hydrosilylation of 1-Octene with Alkylsilanes
| Entry | Silane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (β:α) | Reference |
| 1 | Triethoxysilane | Karstedt's (0.01) | Toluene | 80 | 2 | >95 | >98:2 | [1] |
| 2 | Diethyl(hexyl)methylsilane | Karstedt's (0.01) | Toluene | 80 | 2 | >95 | >98:2 | [1] |
| 3 | Heptamethyltrisiloxane | Karstedt's (0.05) | Neat | 60 | 1 | >99 | >99:1 | [7] |
Table 2: Rhodium-Catalyzed Hydrosilylation of Phenylacetylene with Alkylsilanes
| Entry | Silane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Isomer Ratio (E:Z) | Reference |
| 1 | Triethylsilane | Wilkinson's (1.0) | Benzene | 80 | 12 | ~90 | Predominantly E | [1] |
| 2 | Diethyl(hexyl)methylsilane | Wilkinson's (1.0) | Benzene | 80 | 12 | ~85 | Predominantly E | [1] |
| 3 | Phenylsilane | [Rh(cod)₂]BF₄ (0.1) | Toluene | 25 | 2 | >95 | >98:2 (β-(E)-isomer) | [1] |
Visualizations
Caption: General experimental workflow for hydrosilylation reactions.
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Use of Cyclohexylsilane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of cyclohexylsilane derivatives and their application in drug discovery and as polymer crosslinking agents.
Application 1: Synthesis of Cyclohexyltrichlorosilane via Hydrosilylation
Cyclohexyltrichlorosilane is a key intermediate for the synthesis of various functionalized this compound derivatives. It is typically synthesized via the hydrosilylation of cyclohexene with trichlorosilane, a reaction catalyzed by platinum complexes.
Experimental Protocol: Platinum-Catalyzed Hydrosilylation of Cyclohexene
This protocol describes the synthesis of cyclohexyltrichlorosilane using Karstedt's catalyst.
Materials:
-
Cyclohexene (freshly distilled)
-
Trichlorosilane (HSiCl₃)
-
Karstedt's catalyst (a solution of platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex in xylene, ~2% Pt)
-
Anhydrous toluene (solvent)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (Schlenk line, oven-dried flasks, etc.)
Procedure:
-
Under an inert atmosphere, a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is charged with cyclohexene (e.g., 0.1 mol) and anhydrous toluene (50 mL).
-
Karstedt's catalyst (e.g., 10 ppm of Pt relative to the silane) is added to the flask.
-
The mixture is heated to a gentle reflux (approximately 80-90 °C).
-
Trichlorosilane (e.g., 0.12 mol) is added dropwise from the dropping funnel over a period of 30 minutes.
-
The reaction mixture is maintained at reflux for 2-4 hours, with the progress of the reaction monitored by GC-MS or ¹H NMR spectroscopy.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent and any excess volatiles are removed by distillation.
-
The crude product is then purified by fractional distillation under reduced pressure to yield cyclohexyltrichlorosilane.
Expected Yield: 85-95%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Workflow for Hydrosilylation
Application 2: Cyclohexylsilanes in Drug Discovery as Bioisosteres
The replacement of a carbon atom with a silicon atom, known as sila-substitution, is a bioisosteric approach used in drug design to modulate the physicochemical and pharmacokinetic properties of a lead compound. The larger atomic radius and different bond angles of silicon compared to carbon can lead to improved potency, altered selectivity, and enhanced metabolic stability. This compound derivatives can serve as sila-analogs of cyclohexane-containing drugs.
Signaling Pathway Context: Modulation of a Kinase Inhibitor
As a hypothetical example, consider a kinase inhibitor where a cyclohexyl group is important for binding to a hydrophobic pocket of the enzyme. Replacing this with a silacyclohexyl group could alter the binding affinity and selectivity.
Hypothetical Signaling Pathway
Troubleshooting & Optimization
Troubleshooting incomplete hydrolysis of Cyclohexylsilane films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis and deposition of cyclohexylsilane films. Due to the limited specific literature on this compound, the information provided is based on the general principles of organosilane hydrolysis and film formation and may require optimization for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind forming a this compound film from a precursor solution?
A1: The formation of a this compound film is a two-step process involving hydrolysis and condensation. Initially, the hydrolyzable groups of the this compound precursor (e.g., alkoxy or chloro groups) react with water to form silanol groups (Si-OH). Subsequently, these silanol groups condense with each other and with hydroxyl groups on the substrate surface to form a stable, cross-linked siloxane network (Si-O-Si), resulting in the final film.
Q2: What are the key factors influencing the rate of this compound hydrolysis?
A2: Several factors significantly impact the hydrolysis rate of organosilanes, and by extension, this compound:
-
pH: Hydrolysis is slowest at a neutral pH of 7 and is catalyzed by both acidic and basic conditions.[1][2]
-
Water Concentration: A sufficient amount of water is necessary for the hydrolysis to proceed. The rate generally increases with higher water concentration up to a certain point.
-
Solvent: The type of solvent used can affect the solubility of the silane and the availability of water, thereby influencing the reaction rate.
-
Temperature: Increasing the reaction temperature generally accelerates the hydrolysis rate.
-
Steric Hindrance: The bulky cyclohexyl group creates steric hindrance around the silicon atom, which is expected to slow down the rate of hydrolysis compared to smaller alkylsilanes.[3][4]
Q3: How can I tell if the hydrolysis of my this compound is incomplete?
A3: Incomplete hydrolysis can manifest in several ways:
-
Poor Film Quality: The resulting film may be hazy, uneven, or have poor adhesion to the substrate.
-
Inconsistent Surface Properties: You may observe variable contact angles across the surface, indicating a non-uniform chemical composition.
-
Spectroscopic Evidence: Techniques like Fourier-Transform Infrared (FTIR) spectroscopy can detect the presence of unreacted hydrolyzable groups (e.g., Si-O-R) in the film.
Q4: What is the expected contact angle for a surface coated with a this compound film?
A4: Due to the non-polar nature of the cyclohexyl group, a successfully deposited film should exhibit hydrophobic properties. The exact water contact angle will depend on the film's uniformity, density, and surface roughness, but it is generally expected to be greater than 90°.[5][6][7] Surfaces with a high degree of hydrophobicity are desirable in many applications to prevent biofouling and improve durability.[8]
Troubleshooting Guide
Problem 1: Incomplete Hydrolysis
| Symptom | Possible Cause | Suggested Solution |
| Hazy or cloudy film | Insufficient water for hydrolysis. | Increase the water content in the silane solution. Ensure thorough mixing. |
| Incorrect pH of the solution. | Adjust the pH to be either acidic (3-4) or basic (10-11) to catalyze the reaction.[1] | |
| Low reaction temperature. | Increase the temperature of the hydrolysis solution (e.g., to 40-50°C) to accelerate the reaction rate. | |
| Poor adhesion to the substrate | Incomplete formation of silanol groups leading to insufficient bonding with the substrate. | Extend the hydrolysis time to allow for more complete reaction. |
| Presence of an organic solvent that inhibits hydrolysis. | If possible, reduce the concentration of alcohol co-solvents, as they can slow down hydrolysis. | |
| FTIR spectrum shows peaks corresponding to unreacted alkoxy or chloro groups. | Insufficient reaction time or catalyst. | Increase the hydrolysis time and/or the concentration of the acid or base catalyst. |
Problem 2: Film Inconsistency and Defects
| Symptom | Possible Cause | Suggested Solution |
| Streaky or uneven coating | Inhomogeneous silane solution. | Ensure the this compound is fully dissolved and the solution is well-mixed before deposition. |
| Improper deposition technique (e.g., dip-coating withdrawal speed is too high). | Optimize deposition parameters such as withdrawal speed in dip-coating or spin speed in spin-coating. | |
| "Orange peel" texture or rough surface | Premature condensation of silanols in the solution, forming aggregates. | Reduce the concentration of the silane in the solution. Shorten the time between hydrolysis and deposition. |
| Deposition environment is too hot, causing rapid solvent evaporation. | Control the temperature and humidity of the deposition environment. | |
| Cracking of the film | Excessive film thickness. | Reduce the silane concentration or use a single deposition step instead of multiple layers. |
| High internal stress in the film. | Optimize the curing temperature and time. A slower curing process can reduce stress. |
Data Presentation
Table 1: Factors Affecting this compound Hydrolysis and Film Formation (Note: Specific values for this compound are not readily available in the literature; these are general guidelines for organosilanes.)
| Parameter | Typical Range/Value | Effect on Hydrolysis/Film Quality |
| pH of Hydrolysis Solution | Acidic: 3-5; Basic: 9-11 | Catalyzes hydrolysis.[1] Affects condensation rate and film structure. |
| Water to Silane Molar Ratio | > 3:1 | Ensures sufficient water for complete hydrolysis. |
| Silane Concentration in Solvent | 0.5 - 5% (v/v) | Higher concentrations can lead to thicker films but also increase the risk of premature aggregation. |
| Hydrolysis Time | 30 min - 24 h | Longer times allow for more complete hydrolysis, especially for sterically hindered silanes.[4] |
| Curing Temperature | 80 - 120°C | Promotes condensation and cross-linking, improving film stability. |
| Curing Time | 15 - 60 min | Ensures complete removal of solvent and byproducts, and formation of a stable siloxane network. |
Table 2: Expected Outcomes of Film Characterization (Note: These are expected values and may vary based on specific experimental conditions.)
| Characterization Technique | Parameter Measured | Expected Result for a Good Film |
| Contact Angle Goniometry | Water Contact Angle | > 90° (hydrophobic)[5][6] |
| FTIR Spectroscopy | Presence of functional groups | Absence of Si-O-R/Si-Cl peaks; Presence of Si-O-Si peaks. |
| Ellipsometry | Film Thickness | Uniform thickness across the substrate. |
| Atomic Force Microscopy (AFM) | Surface Roughness and Morphology | Smooth, uniform surface with low root-mean-square (RMS) roughness. |
Experimental Protocols
Protocol 1: Hydrolysis of Cyclohexyltrimethoxysilane
-
Solution Preparation: Prepare a 95% ethanol / 5% deionized water solution (v/v).
-
pH Adjustment: Adjust the pH of the ethanol/water mixture to approximately 4.5 using acetic acid.
-
Silane Addition: Add cyclohexyltrimethoxysilane to the solution to a final concentration of 2% (v/v).
-
Hydrolysis: Stir the solution at room temperature for at least 2 hours. Due to the steric hindrance of the cyclohexyl group, a longer hydrolysis time (e.g., 4-24 hours) may be necessary for complete reaction.[3][4]
-
Use: The hydrolyzed silane solution is now ready for film deposition. It is recommended to use the solution within a few hours to avoid excessive self-condensation.
Protocol 2: Film Deposition via Dip-Coating
-
Substrate Preparation: Ensure the substrate is clean and has a hydroxylated surface. This can be achieved by cleaning with a piranha solution (use with extreme caution) or treating with a UV/ozone cleaner.
-
Immersion: Immerse the prepared substrate into the hydrolyzed this compound solution.
-
Dwell Time: Allow the substrate to remain in the solution for 1-2 minutes to ensure complete wetting.
-
Withdrawal: Withdraw the substrate from the solution at a slow, constant speed (e.g., 1-2 mm/s). The withdrawal speed will influence the film thickness.
-
Rinsing: Gently rinse the coated substrate with ethanol to remove any excess, unreacted silane.
-
Curing: Cure the coated substrate in an oven at 110°C for 30 minutes to promote condensation and form a stable film.
Protocol 3: Characterization of the this compound Film
-
Contact Angle Measurement:
-
Place a small droplet of deionized water onto the surface of the cured film.
-
Use a contact angle goniometer to measure the angle between the droplet and the surface.[5]
-
Take measurements at multiple points on the surface to assess uniformity.
-
-
FTIR Spectroscopy:
-
Acquire an FTIR spectrum of the coated substrate.
-
Look for the disappearance of peaks associated with the methoxy groups of the precursor (around 1080-1190 cm⁻¹ for Si-O-C stretching) and the appearance of a broad peak corresponding to the Si-O-Si network (around 1000-1100 cm⁻¹).[9] The absence of a broad -OH peak (around 3200-3600 cm⁻¹) indicates a high degree of condensation.
-
Visualizations
Caption: Hydrolysis pathway of a trialkoxythis compound.
References
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. researchgate.net [researchgate.net]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. hydrophobe.org [hydrophobe.org]
- 5. researchgate.net [researchgate.net]
- 6. Hydrophobic Silane Surface Treatments - Gelest [technical.gelest.com]
- 7. mdpi.com [mdpi.com]
- 8. Cyclohexyltrimethoxysilane | C9H20O3Si | CID 10998130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cyclohexylsilane Synthesis
Welcome to the technical support center for the synthesis of cyclohexylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing reaction conditions and troubleshooting common issues encountered during the hydrosilylation of cyclohexene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially significant method for synthesizing this compound is the hydrosilylation of cyclohexene. This reaction involves the addition of a silicon-hydride (Si-H) bond across the double bond of cyclohexene, typically catalyzed by a transition metal complex.
Q2: Which catalysts are most effective for the hydrosilylation of cyclohexene?
A2: Platinum-based catalysts are the most widely used and generally most effective for this transformation.[1][2] Specifically, Karstedt's catalyst and Speier's catalyst are common choices known for their high activity.[2] Rhodium and iridium complexes have also been shown to be effective catalysts.
Q3: What are the common silane reagents used in this synthesis?
A3: Trichlorosilane (HSiCl₃) and triethoxysilane (HSi(OEt)₃) are frequently used silanes for this reaction. The choice of silane can depend on the desired functionality of the final product and the subsequent reaction steps. Trichlorosilane is highly reactive but also corrosive and moisture-sensitive, while triethoxysilane is generally less reactive but easier to handle.
Q4: What are the typical side reactions observed during the synthesis of this compound?
A4: A common side reaction is the isomerization of the cyclohexene double bond, although this is less of a concern with a cyclic olefin compared to linear alkenes. Dehydrogenative silylation, leading to the formation of unsaturated silanes, can also occur, particularly with certain catalysts.[3] Additionally, if using chlorosilanes, incomplete reaction or the presence of moisture can lead to the formation of siloxanes and other hydrolysis byproducts.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking aliquots from the reaction mixture over time, you can track the disappearance of the starting materials (cyclohexene and the silane) and the appearance of the this compound product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The platinum catalyst may have degraded due to age, improper storage, or exposure to air. 2. Catalyst Poisoning: Trace impurities in the reactants or solvent (e.g., sulfur, phosphorus, or nitrogen compounds) can poison the catalyst. 3. Insufficient Temperature: The reaction may not have reached the necessary activation temperature. | 1. Use a fresh batch of catalyst. Consider running a standard reaction with a known reactive olefin to confirm catalyst activity. 2. Purify the cyclohexene and silane prior to use. Ensure the solvent is of high purity and anhydrous. 3. Gradually increase the reaction temperature, monitoring for product formation. Be cautious of potential side reactions at higher temperatures. |
| Low Yield | 1. Suboptimal Reactant Ratio: An inappropriate stoichiometric ratio of cyclohexene to silane can lead to incomplete conversion of the limiting reagent. 2. Loss during Workup/Purification: The product may be lost during extraction, washing, or distillation steps. 3. Product Decomposition: The product may be unstable under the reaction or purification conditions. | 1. Experiment with varying the molar ratio of cyclohexene to silane. A slight excess of one reagent may drive the reaction to completion. 2. Ensure efficient extraction and minimize transfers. For distillation, use an appropriate setup (e.g., vacuum distillation for high-boiling silanes) to prevent product loss. 3. If product instability is suspected, consider milder reaction conditions or a modified purification protocol. |
| Formation of Byproducts | 1. Isomerization: The catalyst may be promoting the isomerization of the double bond, though less common for cyclohexene. 2. Dehydrogenative Silylation: This side reaction can compete with hydrosilylation. 3. Hydrolysis: Presence of moisture when using chlorosilanes will lead to the formation of siloxanes. | 1. A different catalyst or lower reaction temperature might suppress isomerization. 2. Modifying the catalyst system or reaction conditions can sometimes favor hydrosilylation over dehydrogenative silylation. 3. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. |
| Difficulty in Product Purification | 1. Similar Boiling Points: The boiling point of the product might be close to that of the starting materials or byproducts, making distillation challenging. 2. Formation of Non-volatile Impurities: Polymeric or oligomeric byproducts may form, complicating purification. | 1. Fractional distillation under reduced pressure can improve separation. Alternatively, chromatographic purification (e.g., column chromatography) may be necessary. 2. Analyze the non-volatile residue to identify the impurities. Adjusting reaction conditions may prevent their formation. |
Data Presentation
Table 1: Typical Reaction Parameters for this compound Synthesis
| Parameter | Trichlorosilane | Triethoxysilane |
| Catalyst | Speier's or Karstedt's | Speier's or Karstedt's |
| Catalyst Loading | 10-100 ppm Pt | 10-100 ppm Pt |
| Reactant Ratio (Cyclohexene:Silane) | 1:1 to 1:1.2 | 1:1 to 1:1.2 |
| Reaction Temperature | 25-80 °C | 50-120 °C |
| Reaction Time | 1-6 hours | 4-24 hours |
| Solvent | Toluene, Hexane, or neat | Toluene, or neat |
| Typical Yield | > 90% | 80-95% |
Table 2: Comparison of Common Catalysts for Cyclohexene Hydrosilylation
| Catalyst | Advantages | Disadvantages |
| Speier's Catalyst (H₂PtCl₆) | Readily available, effective for a wide range of substrates.[1] | Can sometimes lead to side reactions; may require an induction period. |
| Karstedt's Catalyst | Highly active, often at lower temperatures; soluble in nonpolar media.[2] | Can be sensitive to air and impurities. |
| Rhodium Complexes | Can offer different selectivity compared to platinum. | Generally more expensive than platinum catalysts. |
| Iridium Complexes | Can be highly active and selective for certain substrates. | High cost and less commonly used for this specific transformation. |
Experimental Protocols
General Safety Precautions: Hydrosilylation reactions should be carried out in a well-ventilated fume hood. Safety glasses, lab coats, and appropriate gloves are mandatory. Chlorosilanes are corrosive and react violently with water, releasing HCl gas; handle with extreme care under an inert atmosphere.
Protocol 1: Synthesis of Cyclohexyltrichlorosilane
-
Apparatus Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, a dropping funnel, and a thermometer is assembled and flame-dried.
-
Reagent Preparation: The flask is charged with freshly distilled cyclohexene (1.0 equivalent) and a catalytic amount of Speier's catalyst (e.g., 50 ppm Pt).
-
Reaction Execution: Trichlorosilane (1.1 equivalents) is added to the dropping funnel. The silane is then added dropwise to the stirred cyclohexene solution at a rate that maintains the desired reaction temperature (e.g., 30-40 °C). An ice bath can be used to control the initial exotherm.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for 2-4 hours. The reaction progress is monitored by GC analysis of aliquots.
-
Workup and Purification: Once the reaction is complete, the excess trichlorosilane and any low-boiling components are removed by distillation at atmospheric pressure. The resulting crude cyclohexyltrichlorosilane is then purified by fractional distillation under reduced pressure.[4][5]
Protocol 2: Synthesis of Cyclohexyltriethoxysilane
-
Apparatus Setup: A similar setup to Protocol 1 is used, ensuring all glassware is scrupulously dry.
-
Reagent Preparation: The flask is charged with cyclohexene (1.0 equivalent), triethoxysilane (1.1 equivalents), and Karstedt's catalyst (e.g., 20 ppm Pt).
-
Reaction Execution: The reaction mixture is heated to reflux (typically 80-100 °C) with vigorous stirring under an inert atmosphere.
-
Reaction Monitoring: The reaction is monitored by GC until the starting materials are consumed (typically 6-12 hours).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product, cyclohexyltriethoxysilane, is purified by vacuum distillation to remove any unreacted starting materials and catalyst residues.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. qualitas1998.net [qualitas1998.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Cyclohexene via Dehydration of Cyclohexanol Discussion Part 1 | Writing in Biology [bcrc.bio.umass.edu]
- 4. gccpo.org [gccpo.org]
- 5. US20120193214A1 - Process for purifying chlorosilanes by distillation - Google Patents [patents.google.com]
Preventing aggregation during Cyclohexylsilane functionalization of nanoparticles
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with nanoparticle aggregation during cyclohexylsilane functionalization.
Troubleshooting Guide: Nanoparticle Aggregation
Issue: Immediate aggregation of nanoparticles upon addition of this compound.
Possible Causes & Solutions:
| Cause | Solution |
| Uncontrolled Hydrolysis and Condensation: Presence of water leads to rapid self-polymerization of this compound, forming siloxane networks that bridge nanoparticles.[1] | 1. Use Anhydrous Solvents: Conduct the reaction in anhydrous solvents like toluene or ethanol.[1][2] 2. Dry Glassware: Thoroughly dry all glassware in an oven before use.[1] |
| High Localized Silane Concentration: Adding the silane too quickly creates areas of high concentration, promoting inter-particle crosslinking.[1] | 1. Slow, Dropwise Addition: Add the this compound solution dropwise to a vigorously stirring nanoparticle suspension.[1] 2. Use a Dilute Silane Solution: Prepare a dilute solution of this compound before adding it to the nanoparticle suspension.[1] |
| Incorrect pH: The pH affects the rate of silane hydrolysis and condensation, as well as the surface charge of the nanoparticles.[1][3] A pH near the isoelectric point of the nanoparticles can minimize electrostatic repulsion and lead to aggregation.[1] | 1. Monitor and Adjust pH: Before and during the reaction, monitor and adjust the pH of the nanoparticle suspension. The optimal pH is system-dependent. For silica nanoparticles, a slightly basic pH is often optimal.[1] For reactions involving hydrolysis, a slightly acidic pH (around 4-5) can be beneficial.[2] |
| Inappropriate Solvent Conditions: The solvent plays a crucial role in maintaining nanoparticle stability. A poor solvent can cause the collapse of stabilizing ligands, leading to aggregation.[1] | Ensure Nanoparticle Stability: Confirm that the nanoparticles are stable and well-dispersed in the chosen reaction solvent before adding the this compound.[1] |
Logical Workflow for Troubleshooting Aggregation
Caption: Troubleshooting workflow for aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of nanoparticle aggregation during silanization with this compound?
A1: The main cause is often the unintended self-condensation of the this compound in the reaction solution. This process is accelerated by the presence of water and can lead to the formation of polysiloxane chains that bridge multiple nanoparticles, causing them to clump together.[2] Other contributing factors include high localized concentrations of the silane, inappropriate pH, and poor nanoparticle stability in the chosen solvent.[1][2]
Q2: How can I determine the optimal concentration of this compound to use?
A2: It is recommended to perform a concentration titration to find the optimal amount of this compound for achieving monolayer coverage on your nanoparticles.[1] Insufficient silane will result in incomplete surface functionalization, leaving exposed nanoparticle surfaces that can lead to aggregation.[2] Conversely, an excessive concentration can cause the formation of multilayers and inter-particle bridging, which also induces aggregation.[1]
Q3: What is the best solvent for this compound functionalization?
A3: For a direct grafting approach aiming to minimize water-induced self-condensation, an anhydrous, non-polar aprotic solvent such as toluene is often a good choice.[2] This slows down the rates of hydrolysis and self-condensation, promoting a direct reaction with the hydroxyl groups on the nanoparticle surface.[2] If a method involving hydrolysis is intended, a mixture of an alcohol (like ethanol) and a controlled amount of water is commonly used.[2] The most critical factor is to ensure your nanoparticles are well-dispersed and stable in the selected solvent system before beginning the functionalization.[2]
Q4: Can sonication be used to redisperse aggregated nanoparticles after functionalization?
A4: Sonication can be used to break up soft agglomerates and ensure a uniform dispersion.[1] However, it should be used with caution, as excessive sonication can sometimes induce further aggregation.[1] It is generally more effective as a preventative measure to ensure good dispersion before and during the initial stages of the reaction.
Q5: How should I handle the washing and drying of my functionalized nanoparticles to prevent aggregation?
A5: During washing steps that involve centrifugation, use the lowest speed and shortest duration necessary to pellet the nanoparticles.[1] High centrifugal forces can overcome repulsive forces and cause irreversible aggregation.[1] It is also advisable to avoid drying the functionalized nanoparticles into a hard powder. Storing them as a suspension in an appropriate solvent is preferable, as redispersion of a dry powder can be very difficult and often leads to aggregation.[1]
Experimental Protocols
Protocol 1: this compound Functionalization in Anhydrous Toluene (Direct Grafting)
This protocol is designed to minimize water-induced self-condensation of the silane.
-
Nanoparticle Preparation: Dry the nanoparticles under vacuum at a suitable temperature to remove any adsorbed water.
-
Dispersion: Disperse the dried nanoparticles in anhydrous toluene to the desired concentration (e.g., 1 mg/mL). Use ultrasonication to ensure a uniform dispersion.[2]
-
Reaction Setup: Transfer the nanoparticle dispersion to a round-bottom flask equipped with a condenser and a magnetic stirrer. Place the setup under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Silane Addition: In a separate vial, prepare a dilute solution of this compound in anhydrous toluene. Add this solution dropwise to the vigorously stirring nanoparticle dispersion.[1][2]
-
Reaction: Allow the reaction to proceed at an elevated temperature (e.g., reflux in toluene, ~110°C) for several hours to promote the formation of a stable siloxane bond with the nanoparticle surface.[2]
-
Washing: After the reaction, cool the suspension to room temperature. Centrifuge the nanoparticles and discard the supernatant. Redisperse the nanoparticles in fresh anhydrous toluene to remove unreacted silane. Repeat this washing step 2-3 times.[1]
-
Final Product: After the final wash, redisperse the functionalized nanoparticles in the desired solvent for storage or further use.
Experimental Workflow Diagram
Caption: this compound functionalization workflow.
References
Improving the stability of Cyclohexylsilane-treated surfaces
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability and performance of cyclohexylsilane-treated surfaces in experimental settings.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound-treated surfaces.
| Problem | Potential Causes | Recommended Solutions |
| Inconsistent or patchy surface coating | 1. Incomplete removal of contaminants from the substrate.2. Presence of moisture in the solvent or on the substrate.3. Uneven application of the silane solution.4. Insufficient surface activation. | 1. Implement a rigorous cleaning protocol. Sonication in a series of solvents (e.g., acetone, ethanol, deionized water) is recommended.[1]2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Dry the substrate thoroughly in an oven before silanization.[2]3. Ensure the entire substrate is uniformly immersed in the silane solution during liquid-phase deposition.4. Employ surface activation techniques like oxygen plasma treatment to generate a higher density of hydroxyl groups.[3][4][5] |
| Rapid loss of hydrophobicity | 1. Hydrolysis of the siloxane bonds connecting the this compound to the surface.2. Incomplete monolayer formation, leaving exposed hydrophilic areas.3. Use of acidic aqueous solutions that promote the degrafting of alkylsilanes.[6] | 1. Ensure a dense and well-ordered monolayer to act as a hydrophobic protective layer.[7]2. Optimize reaction conditions (time, temperature, concentration) to achieve full surface coverage. Consider vapor-phase deposition for a more homogeneous monolayer.[7]3. Maintain the pH of aqueous solutions above 5.5 to enhance monolayer stability. |
| Poor adhesion of subsequent layers | 1. Formation of a thick, multilayered silane coating with weak intermolecular bonds.2. Surface contamination prior to the application of the next layer. | 1. Use monofunctional silanes to prevent multilayer formation. If using trifunctional silanes, carefully control the reaction conditions to favor monolayer formation.[8]2. Thoroughly rinse the silanized surface with a suitable solvent to remove any unbound silane molecules before applying the next layer. |
| Variability between experimental batches | 1. Inconsistent surface preparation.2. Fluctuations in ambient humidity and temperature during the silanization process.3. Degradation of the this compound reagent due to improper storage. | 1. Standardize the substrate cleaning and activation protocol for all experiments.2. Conduct the silanization in a controlled environment, such as a glove box or under a dry inert gas stream.3. Store this compound in a desiccator, away from moisture, and handle it under anhydrous conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the degradation of this compound-treated surfaces?
A1: The primary degradation mechanism is the hydrolysis of the siloxane (Si-O-Si) bonds that covalently link the this compound molecules to the substrate. This process is particularly accelerated in acidic aqueous environments. The presence of water molecules can lead to the cleavage of these bonds, causing the silane layer to detach from the surface.
Q2: How does the choice of solvent affect the stability of the silane layer?
A2: The solvent plays a critical role in the quality and stability of the resulting silane layer. It is crucial to use anhydrous (water-free) solvents, such as toluene or ethanol, to prevent premature hydrolysis and self-condensation of the this compound in solution before it has a chance to react with the surface hydroxyl groups. The presence of water can lead to the formation of silane oligomers in the solution, resulting in a less uniform and less stable coating.
Q3: Can plasma treatment improve the stability of my this compound coating?
A3: Yes, plasma treatment, particularly with oxygen plasma, is a highly effective method for cleaning and activating surfaces prior to silanization.[3][5] It removes organic contaminants and increases the density of surface hydroxyl (-OH) groups, which are the reactive sites for silane attachment.[9] A higher density of these groups can lead to a more tightly packed and, consequently, more stable silane monolayer.
Q4: What is the effect of the alkyl chain length on the stability of silanized surfaces?
A4: While this resource focuses on this compound, it's a relevant principle that longer alkyl chains in alkylsilanes can enhance the stability of the monolayer.[10][11] This is attributed to increased van der Waals interactions between adjacent chains, leading to a more ordered and densely packed layer. This dense layer acts as a better barrier against water penetration, thus protecting the underlying siloxane bonds from hydrolysis.
Q5: How can I verify the quality and stability of my this compound-treated surface?
A5: Several surface analysis techniques can be used:
-
Water Contact Angle (WCA) Measurement: This is a simple and effective method to assess the hydrophobicity of the surface. A high contact angle indicates a successful hydrophobic modification. Monitoring the contact angle over time or after exposure to specific conditions can indicate the stability of the coating.
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative elemental and chemical state information about the surface. It can be used to confirm the presence of the silane layer and to detect changes in the chemical composition due to degradation.[12][13]
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology and roughness, providing insights into the uniformity of the silane coating.
Experimental Protocols
Protocol 1: Substrate Cleaning and Activation using Oxygen Plasma
-
Initial Cleaning: Place the substrates (e.g., glass slides, silicon wafers) in a substrate rack. Sonicate them sequentially in acetone, ethanol, and deionized water for 15 minutes each to remove organic contaminants.
-
Drying: Dry the substrates with a stream of nitrogen gas and then bake them in an oven at 110°C for at least 30 minutes to remove any residual moisture.
-
Plasma Treatment: Place the cleaned, dry substrates in the chamber of an oxygen plasma cleaner.
-
Activation: Activate the surfaces using a low-pressure oxygen plasma. Typical parameters are 50-100 W power for 1-5 minutes.
-
Post-Activation: Use the activated substrates immediately for the silanization step to prevent atmospheric contamination and the loss of surface hydroxyl groups.
Protocol 2: Liquid-Phase Deposition of this compound
-
Prepare Silane Solution: In a glove box or under an inert atmosphere, prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene).
-
Substrate Immersion: Immerse the freshly activated substrates in the silane solution. Ensure the entire surface is submerged.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature. For a more robust layer, the reaction can be carried out at an elevated temperature (e.g., 60-80°C).
-
Rinsing: After incubation, remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous solvent to remove any physisorbed silane molecules.
-
Curing: Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of covalent siloxane bonds.
-
Final Rinse and Storage: Perform a final rinse with the solvent and dry the substrates under a stream of nitrogen. Store the coated substrates in a desiccator.
Protocol 3: Stability Assessment using Water Contact Angle Measurement
-
Initial Measurement: Measure the static water contact angle of the freshly prepared this compound-treated surface using a goniometer.[8][14][15][16] This will serve as the baseline.
-
Aging/Exposure: Expose the surface to the experimental conditions of interest (e.g., immersion in an aqueous solution of a specific pH, storage under ambient conditions).
-
Periodic Measurements: At regular intervals, remove the substrate, rinse it with deionized water, dry it with a stream of nitrogen, and measure the water contact angle again.
-
Data Analysis: Plot the water contact angle as a function of time. A significant decrease in the contact angle indicates degradation of the hydrophobic silane layer.
Data Presentation
Table 1: Influence of pH on the Stability of Alkylsilane Monolayers
| pH of Aqueous Solution | Stability | Observation |
| < 4 | Low | Rapid degrafting of alkylsilanes due to hydrolysis of siloxane bonds.[6] |
| 4 - 5.5 | Moderate | Gradual decrease in hydrophobicity over time. |
| > 5.5 | High | Stable alkylsilane monolayers with minimal degradation observed. |
Table 2: Effect of Alkyl Chain Length on Water Contact Angle and Stability
| Alkyl Chain Length | Typical Water Contact Angle | Relative Stability |
| Short (e.g., C3) | 90-100° | Lower |
| Medium (e.g., C8) | 100-110° | Moderate |
| Long (e.g., C18) | >110° | Higher[11] |
Visualizations
Caption: Experimental workflow for preparing and characterizing this compound-treated surfaces.
Caption: Key chemical pathways in silanization and surface degradation by hydrolysis.
References
- 1. youtube.com [youtube.com]
- 2. d-nb.info [d-nb.info]
- 3. Note: A single-chamber tool for plasma activation and surface functionalization in microfabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Quick and Reproducible Silanization Method by Using Plasma Activation for Hydrophobicity‐Based Kinesin Single Molecule Fluorescence–Microscopy Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silanization Surface treatment process - Plasma.com [plasma.com]
- 6. Acidic pH weakens the bonding effectiveness of silane contained in universal adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]
- 8. dropletlab.com [dropletlab.com]
- 9. Plasma Surface Activation - Henniker Plasma [plasmatreatment.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Surface Properties of Silane-Treated Diatomaceous Earth Coatings: Effect of Alkyl Chain Length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pure.psu.edu [pure.psu.edu]
- 14. biolinscientific.com [biolinscientific.com]
- 15. ossila.com [ossila.com]
- 16. keylinktech.com [keylinktech.com]
Technical Support Center: Cyclohexylsilane-Based Modifications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclohexylsilane-based modifications. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during this compound-based modifications?
A1: The most prevalent side reactions involve the formation of siloxanes through hydrolysis and condensation. Incomplete reactions and, in the context of cross-coupling reactions, homocoupling byproducts are also frequently observed. Additionally, in peptide synthesis, certain silanes can act as reducing agents, leading to unintended deprotection of other functional groups.[1][2]
Q2: How does the stability of cyclohexylsilyl ethers compare to other common silyl ethers?
A2: The stability of silyl ethers is largely influenced by the steric bulk around the silicon atom. While specific kinetic data for cyclohexylsilyl ethers is not as commonly cited as for more standard silyl ethers, its stability is generally considered to be intermediate. It is more stable than trimethylsilyl (TMS) ether but may be less stable than very bulky groups like tert-butyldiphenylsilyl (TBDPS) ether under certain acidic or basic conditions.[3][4]
Q3: What causes the formation of insoluble precipitates in my reaction mixture?
A3: The formation of insoluble precipitates, often appearing as a gel or white solid, is typically due to the uncontrolled hydrolysis and subsequent condensation of the this compound reagent or the silylated product. This is often triggered by the presence of moisture and can be catalyzed by acidic or basic conditions.[1]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Silylated Product
Problem: The yield of the desired cyclohexylsilyl-modified compound is consistently low.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure all reagents, especially the this compound, are pure and free of moisture. - Optimize reaction time and temperature. Monitor reaction progress using techniques like TLC or GC-MS. - Use a suitable base (e.g., imidazole, triethylamine) in stoichiometric amounts to drive the reaction to completion. |
| Hydrolysis of the Product | - Conduct the reaction under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon). - During workup, use neutral or buffered aqueous solutions (e.g., saturated sodium bicarbonate) to avoid acidic or basic conditions that can cleave the silyl ether.[3] |
| Steric Hindrance | - For sterically hindered substrates, consider using a more reactive this compound derivative (e.g., cyclohexylsilyl triflate) or a stronger, non-nucleophilic base. - Increase the reaction temperature and time, but monitor for potential side reactions. |
Issue 2: Formation of Siloxane Byproducts
Problem: Characterization of the crude product shows significant amounts of siloxane (Si-O-Si) containing impurities.
| Potential Cause | Troubleshooting Steps |
| Presence of Water | - Rigorously dry all glassware, solvents, and reagents before use. - Perform the reaction under a dry, inert atmosphere. - If possible, use a co-solvent that is azeotropically dried. |
| Acidic or Basic Catalysis of Condensation | - Neutralize the reaction mixture before workup and purification. - If purification is done via column chromatography on silica gel, consider deactivating the silica gel with a small amount of triethylamine in the eluent to prevent on-column hydrolysis. |
| Excessive Heat | - Avoid unnecessarily high reaction temperatures, as this can promote condensation reactions. |
Issue 3: Unintended Deprotection of Other Functional Groups
Problem: During a deprotection step intended to cleave a different protecting group, the cyclohexylsilyl ether is also removed.
| Potential Cause | Troubleshooting Steps |
| Harsh Deprotection Conditions | - If using acidic conditions, opt for milder acids or shorter reaction times. - For fluoride-mediated cleavage, use a less reactive fluoride source or perform the reaction at a lower temperature. |
| Use of Hydrosilanes as Scavengers | - In peptide synthesis, be aware that trialkylsilanes like triisopropylsilane (TIS), often used as scavengers, can act as reducing agents and cleave certain protecting groups in the presence of a strong acid like TFA.[2] If preservation of the cyclohexylsilyl group is desired, consider alternative scavengers or milder cleavage cocktails. |
Quantitative Data
The following table summarizes the relative rates of cleavage for common silyl ethers under acidic conditions. While cyclohexylsilyl ether is not explicitly listed, its stability can be inferred to be greater than TMS and likely comparable to or slightly less than TES, depending on the specific reaction conditions.
| Silyl Ether | Abbreviation | Relative Rate of Cleavage (vs. TMS=1) |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
| Data sourced from Greene, T. W.; Wuts, P. G. M. Protective Groups In Organic Synthesis.[4] |
Experimental Protocols
Protocol 1: General Procedure for the Cyclohexylsilylation of a Primary Alcohol
This protocol describes a general method for the protection of a primary alcohol using a this compound derivative.
Materials:
-
Primary alcohol
-
Cyclohexylmethyldichlorosilane
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol (1.0 mmol) and imidazole (2.5 mmol) in anhydrous DCM (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of cyclohexylmethyldichlorosilane (1.1 mmol) in anhydrous DCM (5 mL) to the stirred alcohol solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for the cyclohexylsilylation of an alcohol.
Caption: Formation of siloxane byproducts from cyclohexylsilanes.
Caption: Decision tree for troubleshooting low product yield.
References
Strategies to control the thickness of Cyclohexylsilane coatings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclohexylsilane (CHS) coatings. Here, you will find strategies to control coating thickness, detailed experimental protocols, and solutions to common issues encountered during the deposition process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for depositing this compound coatings?
A1: The most common methods for depositing this compound coatings are Spin Coating, Dip Coating, and Chemical Vapor Deposition (CVD). Each method offers distinct advantages and levels of control over film thickness and uniformity.
Q2: Which factors have the most significant impact on the thickness of a this compound coating?
A2: The key factors influencing coating thickness depend on the deposition method:
-
For Spin Coating: Solution concentration, spin speed, and spin time are critical parameters.
-
For Dip Coating: Withdrawal speed, solution concentration, and viscosity play a major role.
-
For Chemical Vapor Deposition (CVD): Deposition temperature, precursor flow rate, and deposition time are the most influential factors.
Q3: How can I achieve an ultra-thin, monolayer this compound coating?
A3: To achieve a monolayer or very thin coating, it is recommended to use a highly diluted this compound solution (e.g., 0.1-1% in an anhydrous solvent), short reaction times, and thorough rinsing with the solvent post-deposition to remove any excess, unbound silane.[1] For solution-based methods, higher spin speeds in spin coating or slower withdrawal speeds in dip coating will also result in thinner layers.[1]
Q4: What is the importance of surface preparation before applying a this compound coating?
A4: Proper surface preparation is crucial for achieving a uniform and adherent coating. The substrate should be thoroughly cleaned to remove any organic contaminants and hydroxylated to ensure reactive sites for the silane to bond with. Common methods include piranha solution cleaning, UV/Ozone treatment, or oxygen plasma treatment.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Coating Thickness | 1. Non-uniform solution application. 2. Uneven substrate temperature. 3. Inconsistent spin speed or withdrawal speed. | 1. Ensure the substrate is fully and evenly covered with the this compound solution before spinning or dipping. 2. For CVD, ensure uniform heating of the substrate. 3. Calibrate and maintain deposition equipment to ensure consistent parameters. |
| Poor Adhesion / Film Delamination | 1. Inadequate surface preparation. 2. Presence of moisture in the solvent or on the substrate. 3. Incompatible substrate material. | 1. Implement a rigorous cleaning and hydroxylation protocol for the substrate. 2. Use anhydrous solvents and perform the coating process in a controlled, low-humidity environment (e.g., a glove box). 3. Consider using an adhesion promoter or a different surface treatment. |
| Hazy or Cloudy Appearance of the Coating | 1. Uncontrolled polymerization of this compound in the solution. 2. Reaction with atmospheric moisture. | 1. Prepare fresh solutions before use and store in a desiccator. 2. Conduct the coating process under an inert atmosphere (e.g., nitrogen or argon). |
| Cracked Coating | 1. Excessive coating thickness. 2. High stress in the deposited film. 3. Mismatch in the coefficient of thermal expansion between the coating and the substrate, especially after annealing. | 1. Reduce the solution concentration or adjust deposition parameters to achieve a thinner coating. 2. Optimize the curing/annealing process by using a slower heating and cooling ramp. |
Quantitative Data on Coating Thickness Control
The following tables provide illustrative data on how different experimental parameters can influence the thickness of this compound coatings.
Spin Coating
Illustrative data based on general principles of spin coating silane solutions.
| Solution Concentration (% v/v in Anhydrous Toluene) | Spin Speed (rpm) | Spin Time (s) | Estimated Film Thickness (nm) |
| 1 | 1000 | 30 | 25 |
| 1 | 3000 | 30 | 15 |
| 1 | 5000 | 30 | 10 |
| 2 | 3000 | 30 | 30 |
| 2 | 3000 | 60 | 25 |
Dip Coating
Illustrative data based on general principles of dip coating silane solutions.
| Solution Concentration (% v/v in Anhydrous Toluene) | Withdrawal Speed (mm/min) | Dwell Time (s) | Estimated Film Thickness (nm) |
| 1 | 20 | 60 | 30 |
| 1 | 50 | 60 | 45 |
| 1 | 100 | 60 | 60 |
| 2 | 50 | 60 | 90 |
Chemical Vapor Deposition (CVD)
Data derived from atmospheric pressure chemical vapor deposition of this compound.[1]
| Deposition Temperature (°C) | Precursor Flow Rate (sccm) | Deposition Time (min) | Deposition Rate (nm/s) |
| 300 | 10 | 5 | ~10 |
| 400 | 10 | 5 | ~30 |
| 500 | 10 | 5 | ~50 |
Experimental Protocols & Workflows
Substrate Preparation Workflow
Detailed Methodologies
1. Spin Coating Protocol
-
Solution Preparation: Prepare a 0.5-5% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene) inside a glove box or under an inert atmosphere.
-
Substrate Mounting: Secure the cleaned and hydroxylated substrate onto the spin coater chuck.
-
Dispensing: Dispense a sufficient amount of the this compound solution onto the center of the substrate to cover the entire surface.
-
Spinning:
-
Spread Cycle: Spin at a low speed (e.g., 500 rpm) for 10 seconds to evenly distribute the solution.
-
High-Speed Cycle: Ramp up to the desired spin speed (e.g., 1000-5000 rpm) and maintain for 30-60 seconds.
-
-
Rinsing: Immediately after spinning, rinse the coated substrate thoroughly with the anhydrous solvent to remove any unreacted silane.
-
Curing (Optional): Bake the coated substrate in an oven at 110-120°C for 30-60 minutes to promote covalent bonding and remove residual solvent.
2. Dip Coating Protocol
-
Solution Preparation: Prepare a 0.5-5% (v/v) solution of this compound in an anhydrous solvent in a dipping tank.
-
Substrate Immersion: Immerse the cleaned and hydroxylated substrate into the solution at a constant speed.
-
Dwell Time: Allow the substrate to remain in the solution for a predetermined time (e.g., 60 seconds) to ensure complete wetting.
-
Withdrawal: Withdraw the substrate from the solution at a constant, controlled speed (e.g., 20-100 mm/min).
-
Rinsing: After withdrawal, rinse the coated substrate with the anhydrous solvent.
-
Curing (Optional): Bake the coated substrate at 110-120°C for 30-60 minutes.
3. Chemical Vapor Deposition (CVD) Protocol
-
System Preparation: Load the cleaned and hydroxylated substrates into the CVD chamber. Evacuate the chamber to the base pressure.
-
Heating: Heat the substrates to the desired deposition temperature (e.g., 300-500°C).
-
Precursor Introduction: Introduce this compound vapor into the chamber at a controlled flow rate using a carrier gas (e.g., Argon or Nitrogen).
-
Deposition: Maintain the temperature and precursor flow for the desired deposition time to achieve the target thickness.
-
Purging and Cooling: Stop the precursor flow and purge the chamber with an inert gas. Allow the substrates to cool down to room temperature under the inert atmosphere.
Troubleshooting Logic Flow
References
Issues with reproducibility in Cyclohexylsilane surface passivation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility issues encountered during cyclohexylsilane (CHS) surface passivation experiments. The information is tailored for researchers, scientists, and drug development professionals aiming to create stable and reproducible passivated surfaces for their studies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound surface passivation?
This compound and its derivatives, such as trichlorothis compound, are used to form self-assembled monolayers (SAMs) on various substrates. The process relies on the reaction between the silane headgroup and hydroxyl (-OH) groups present on the substrate surface. This reaction typically involves two key steps:
-
Hydrolysis: The reactive groups on the silane (e.g., chloro or alkoxy groups) react with trace amounts of water to form silanol intermediates (Si-OH).
-
Condensation: These silanols then condense with the hydroxyl groups on the substrate, forming stable covalent Si-O-Substrate bonds. They also react with each other to form a cross-linked siloxane (Si-O-Si) network.
The cyclohexyl groups, being non-polar, form a hydrophobic outer surface.
Q2: Why is surface preparation critical for successful passivation?
Inadequate surface preparation is a primary cause of coating failure.[1] The substrate must be scrupulously clean and possess a sufficient density of surface hydroxyl groups for the silanization reaction to occur effectively.[2] Contaminants can interfere with the reaction, leading to a disordered and incomplete monolayer.
Q3: How does humidity affect the reproducibility of CHS passivation?
Humidity plays a dual role in silane passivation and can be a significant source of irreproducibility. Trace amounts of water are necessary for the initial hydrolysis of the silane. However, excessive moisture in the reaction environment (e.g., on the substrate or in the solvent) can lead to premature and uncontrolled polymerization of the silane in solution before it has a chance to bind to the surface. This can result in the deposition of aggregates and a non-uniform, weakly-adhered coating. The amount of silane that can be made adherent is established within the first few minutes of the reaction, and increased humidity can negatively impact this.
Q4: My CHS-passivated surface is not hydrophobic. What is the likely cause?
A lack of hydrophobicity, often indicated by a low water contact angle (ideally >90° for a hydrophobic surface), suggests an incomplete or poorly formed self-assembled monolayer.[1] Common causes include:
-
Incomplete cleaning of the substrate.
-
Insufficient hydroxyl groups on the substrate surface.
-
Use of "wet" (hydrous) solvents or exposure to high humidity during coating.
-
Sub-optimal reaction time or temperature.
-
Degradation of the this compound precursor due to improper storage.
Troubleshooting Guides
Issue 1: Inconsistent or Low Hydrophobicity of the Passivated Surface
This is one of the most common failure modes. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Action |
| Inadequate Substrate Cleaning | Implement a rigorous cleaning protocol. For glass or silicon substrates, this may involve sonication in a series of solvents (e.g., acetone, isopropanol) followed by a surface activation step like a piranha etch or UV-ozone treatment to generate hydroxyl groups.[1] |
| Insufficient Surface Hydroxyl Groups | Ensure the surface activation step is effective. The density of hydroxyl groups is critical for a dense SAM.[2] |
| Excessive Moisture | Use anhydrous solvents and perform the reaction in a controlled, low-humidity environment (e.g., a glove box or under an inert gas atmosphere). Ensure substrates are thoroughly dried before immersion in the silane solution. |
| Sub-optimal Silane Concentration | Titrate the concentration of this compound in your solution. Concentrations that are too high can lead to polymerization in solution, while concentrations that are too low may result in an incomplete monolayer. |
| Incorrect Reaction Time/Temperature | Optimize the reaction time and temperature. While many silanization reactions are performed at room temperature, some may benefit from gentle heating.[3] Monitor the surface hydrophobicity at different time points to determine the optimal reaction duration. |
| Degraded Silane Precursor | Store this compound and its derivatives in a cool, dry place, preferably under an inert atmosphere, to prevent degradation from moisture. |
Issue 2: Poor Adhesion and Delamination of the Coating
If the passivated layer is easily removed, it indicates weak bonding to the substrate.
| Potential Cause | Recommended Action |
| Contaminated Substrate Surface | As with low hydrophobicity, a pristine surface is essential for strong covalent bonding. Re-evaluate and enhance the cleaning protocol. |
| Formation of a Multilayer/Polymerized Film | This can happen if the silane concentration is too high or if there is too much water present. The bulk of the film is a weakly adhered polymer rather than a covalently bound monolayer. Reduce the silane concentration and strictly control moisture. |
| Inappropriate Curing/Annealing Step | After the initial deposition, a gentle heating (curing) step can sometimes promote further cross-linking and covalent bonding to the surface, improving adhesion. This should be done carefully to avoid thermal degradation of the monolayer. |
Experimental Protocols
Protocol 1: Rigorous Substrate Cleaning and Hydroxylation (for Glass/Silicon)
-
Initial Cleaning: Sonicate the substrate in a detergent solution (e.g., Alconox) for 15 minutes, followed by thorough rinsing with deionized water.
-
Solvent Degreasing: Sonicate the substrate sequentially in acetone and then isopropanol for 15 minutes each to remove organic residues.
-
Drying: Dry the substrate thoroughly with a stream of dry nitrogen or in an oven at 110°C.
-
Surface Activation (Piranha Etch - EXTREME CAUTION ):
-
In a fume hood and with appropriate personal protective equipment (lab coat, acid-resistant gloves, face shield), prepare a piranha solution by slowly adding 1 part 30% hydrogen peroxide to 3 parts concentrated sulfuric acid.
-
Immerse the cleaned, dry substrate in the piranha solution for 15-30 minutes.
-
Carefully remove the substrate and rinse extensively with deionized water.
-
-
Final Drying: Dry the substrate again under a stream of dry nitrogen or in an oven and use immediately for passivation.
Protocol 2: General Procedure for this compound Passivation
-
Prepare Silane Solution: In a controlled low-humidity environment, prepare a dilute solution of this compound (e.g., 1-2% v/v) in an anhydrous solvent (e.g., toluene or hexane).
-
Substrate Immersion: Immerse the freshly cleaned and activated substrate into the silane solution. The reaction vessel should be sealed to minimize exposure to atmospheric moisture.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature. Gentle agitation can sometimes improve the uniformity of the coating.
-
Rinsing: Remove the substrate from the silane solution and rinse thoroughly with the anhydrous solvent to remove any physically adsorbed, unbound silane molecules.
-
Curing (Optional): Bake the coated substrate at 100-120°C for 30-60 minutes to promote further covalent bonding and remove residual solvent.
-
Final Rinse and Storage: Perform a final rinse with the anhydrous solvent and dry the substrate under a stream of dry nitrogen. Store in a desiccator or other dry environment.
Data Presentation
The following table summarizes typical experimental parameters for silane-based surface passivation. Note that these are general ranges and optimal conditions should be determined empirically for this compound.
| Parameter | Typical Range | Rationale |
| Silane Concentration | 0.1 - 5% (v/v) in solvent | Balances surface reaction rate with the risk of solution-phase polymerization. |
| Solvent | Toluene, Hexane, Ethanol (anhydrous) | Must be anhydrous to control hydrolysis. The choice of solvent can also influence the structure of the resulting monolayer. |
| Reaction Time | 30 minutes - 24 hours | Dependent on the reactivity of the specific silane and the substrate. |
| Reaction Temperature | Room Temperature - 80°C | Higher temperatures can increase the reaction rate but may also promote multilayer formation. |
| Curing Temperature | 100 - 120°C | Helps to remove residual solvent and water, and can drive the condensation reaction to completion for a more stable film. |
Visualizations
Caption: Experimental workflow for this compound surface passivation.
Caption: Troubleshooting logic for inconsistent CHS passivation results.
References
Technical Support Center: Removal of Unreacted Cyclohexylsilane from Substrates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted Cyclohexylsilane from various substrates.
Troubleshooting Guides
Problem: Inconsistent or incomplete removal of unreacted this compound.
| Possible Cause | Troubleshooting Steps |
| Inadequate Solvent Rinsing | Ensure the use of an appropriate solvent in which this compound is soluble. Vigorously rinse or sonicate the substrate immediately after silanization to remove physisorbed (non-covalently bonded) silane molecules.[1] Consider a multi-step rinse with fresh solvent for each step. |
| Ineffective Thermal Annealing Parameters | Optimize annealing temperature and duration. Insufficient temperature or time may not provide enough energy for the desorption of unreacted silane. Conversely, excessive heat can potentially damage the substrate or the desired silane layer. |
| Suboptimal Plasma Cleaning Conditions | Adjust plasma gas, power, and treatment time. The type of gas (e.g., oxygen, argon) and plasma parameters are critical for effectively breaking down and removing organic residues like this compound without altering the substrate surface properties.[2][3][4] |
| Insufficient Vacuum Bake-out | Ensure the vacuum level, temperature, and duration are adequate to promote the outgassing of volatile compounds like unreacted this compound.[2] |
| Formation of Silane Multilayers | An excessively high concentration of this compound during deposition can lead to the formation of thick, weakly bonded multilayers that are difficult to remove.[5][6] Optimize the silanization protocol to favor monolayer formation. |
Problem: Damage to the substrate or the covalently bonded silane layer during removal.
| Possible Cause | Troubleshooting Steps |
| Harsh Solvent or Chemical Treatment | Avoid using aggressive solvents or chemical solutions that could etch or damage the substrate material or the functional silane layer. Test solvent compatibility on a sample substrate. |
| Aggressive Plasma Treatment | High-power or prolonged plasma exposure can sometimes alter the surface chemistry or morphology of the substrate.[7] Start with milder conditions and incrementally increase the intensity as needed, while monitoring the surface integrity. |
| Excessive Annealing Temperature | High temperatures can cause thermal degradation of the substrate or the covalently bonded silane layer. Refer to the thermal stability limits of your specific substrate and silane. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to remove unreacted this compound?
A1: The most straightforward and often sufficient first step is a thorough rinsing with an appropriate organic solvent immediately following the silanization process.[1] Solvents like acetone, ethanol, or isopropanol are commonly used to wash away excess, non-covalently bonded silane molecules.[1][8][9] Sonication in the solvent can enhance the removal of physisorbed silanes.[1]
Q2: When should I consider more advanced removal techniques like plasma cleaning or thermal annealing?
A2: If solvent rinsing proves insufficient, or if a pristine surface is critical for your downstream applications, more advanced techniques should be considered. Plasma cleaning is effective at removing organic residues by chemical reaction and physical bombardment.[2][3][4] Thermal annealing and vacuum bake-out are suitable for driving off volatile organic compounds from the surface.
Q3: Can I reuse a substrate after removing the this compound layer?
A3: It is possible to regenerate a substrate by removing the covalently bonded silane layer, but this typically requires harsh chemical treatments, such as immersion in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or a potassium hydroxide solution in ethanol.[10][11] These methods will remove the silane layer but also require careful handling and may alter the substrate's surface properties.
Q4: How can I verify that all the unreacted this compound has been removed?
A4: Surface characterization techniques can be used to verify the cleanliness of the substrate. Contact angle measurements can indicate changes in surface hydrophobicity, suggesting the removal of the silane. X-ray Photoelectron Spectroscopy (XPS) can provide elemental analysis of the surface to detect the presence of silicon and carbon from the silane.
Quantitative Data on Removal Methods
While specific quantitative data for the removal of unreacted this compound is limited in publicly available literature, the following table provides a summary of the effectiveness of different cleaning methods for silanes in general. Researchers should use this as a guideline and optimize the parameters for their specific experimental setup.
| Removal Method | Typical Silane Type | Substrate | Typical Parameters | Reported Efficiency/Outcome | Reference |
| Solvent Rinsing/Sonication | (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane (TFOCS) | Silicon Wafer | Isopropanol or acetone wash, sonication for 5 min | Effective for removing most unbounded silane molecules. | [1] |
| Solvent Rinsing | General Silanes | Glass | Rinse with ethanol | Removes excess, non-covalently bonded materials. | [8] |
| Plasma Cleaning | General Organic Contaminants | Silicon Wafer | O2 or Ar plasma | Effectively removes organic residues. | [2][3][4] |
| Piranha Solution | General Organic Residues | Glass/Silicon | 3:1 mixture of H2SO4 and 30% H2O2 | Strong oxidizing agent for removing organic material. | [11] |
| KOH in Ethanol | Polymerized Silanes | Silicon | ~5% KOH in dry ethanol, ~1 hour | Can remove polymerized silane layers. | [10] |
Experimental Protocols
Protocol 1: Standard Solvent Rinsing for Removal of Unreacted this compound
-
Immediate Post-Deposition Rinse: Immediately after removing the substrate from the this compound solution or vapor deposition chamber, immerse it in a beaker containing a suitable anhydrous solvent (e.g., acetone, isopropanol, or toluene).
-
Agitation: Gently agitate the substrate in the solvent for 2-5 minutes. For more effective removal, place the beaker in an ultrasonic bath for 5-10 minutes.[1][9]
-
Serial Rinsing: Transfer the substrate to a second beaker of fresh solvent and rinse for another 2-5 minutes. A third rinse may be performed for critical applications.
-
Drying: Dry the substrate using a stream of inert gas (e.g., nitrogen or argon).
-
(Optional) Curing: Depending on the silanization protocol, a subsequent curing step (e.g., baking in an oven) may be performed to promote the stability of the covalently bonded silane layer.[8]
Protocol 2: Oxygen Plasma Cleaning for Removal of Residual this compound
Caution: Plasma cleaning parameters should be optimized for the specific instrument and substrate to avoid surface damage.
-
Substrate Placement: Place the solvent-rinsed and dried substrate into the plasma chamber.
-
Vacuum: Evacuate the chamber to the recommended base pressure.
-
Gas Introduction: Introduce high-purity oxygen gas into the chamber at a controlled flow rate.
-
Plasma Ignition: Apply RF power to ignite the plasma. Typical parameters for cleaning are in the range of 50-200 Watts.
-
Treatment: Expose the substrate to the oxygen plasma for a predetermined duration, typically ranging from 30 seconds to a few minutes.
-
Venting and Removal: Turn off the RF power and gas flow, and vent the chamber to atmospheric pressure before removing the cleaned substrate.
Logical Workflow for Selecting a Removal Method
The following diagram illustrates a decision-making process for choosing the most appropriate method to remove unreacted this compound.
Caption: Decision workflow for removing unreacted this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. glowresearch.org [glowresearch.org]
- 3. vaccoat.com [vaccoat.com]
- 4. p2infohouse.org [p2infohouse.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. inrf.uci.edu [inrf.uci.edu]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
Technical Support Center: Optimizing Curing Parameters for Cyclohexylsilane-Based Resins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the curing parameters of cyclohexylsilane-based resins.
Frequently Asked Questions (FAQs)
Q1: What are the primary curing methods for this compound-based resins?
A1: this compound-based resins, particularly those with cycloaliphatic epoxy functionalities, are primarily cured through two main mechanisms:
-
UV Cationic Curing: This method utilizes photoinitiators that, upon exposure to UV light, generate a strong acid.[1] This acid initiates the ring-opening polymerization of the epoxy groups, leading to a cross-linked network.[2] This process is very rapid and is not inhibited by oxygen.[3]
-
Thermal Curing: This method involves the use of heat to initiate the cross-linking reaction between the resin and a curing agent (hardener). Common hardeners for cycloaliphatic epoxy resins include anhydrides and polyamino siloxanes.[4][5] The curing process often involves a specific temperature schedule to achieve optimal properties.[5]
Q2: What are the key parameters to control during the UV curing process?
A2: For successful UV curing of this compound-based resins, the following parameters are critical:
-
UV Light Intensity and Wavelength: The intensity of the UV source affects the rate of photoinitiation. The wavelength should be matched to the absorption spectrum of the chosen photoinitiator.
-
Photoinitiator Type and Concentration: Cationic photoinitiators, such as onium salts (e.g., diaryliodonium or triarylsulfonium salts), are typically used.[2][6] The concentration of the photoinitiator influences the cure speed; however, excessive amounts can lead to brittleness.[7]
-
Temperature: Higher temperatures can increase the polymerization rate and final conversion.[8]
-
Moisture/Humidity: Moisture can act as a chain-extending agent at certain concentrations, potentially increasing the conversion rate. However, high humidity can also interfere with the curing process.[8][9]
-
Formulation Additives: The presence of polyols or oxetanes in the formulation can influence the curing rate and the final properties of the cured resin.[8]
Q3: What factors influence the thermal curing of this compound-based resins?
A3: Key factors to consider for optimal thermal curing include:
-
Curing Agent (Hardener): The choice of hardener (e.g., methyltetrahydrophthalic anhydride (MTHPA) or polyamino siloxanes) significantly impacts the curing kinetics and the properties of the final product.[4][5]
-
Curing Schedule (Time and Temperature): A precise temperature profile, often involving initial lower temperature holds followed by a post-cure at a higher temperature, is crucial for achieving a high degree of cure and optimal glass transition temperature (Tg).[5][10]
-
Accelerators and Plasticizers: The addition of accelerators can shorten the curing time, while plasticizers can be used to improve the processability and toughness of the cured resin.[5]
-
Heating Rate: The rate at which the temperature is increased can influence the curing kinetics.[4]
Troubleshooting Guide
Problem: Incomplete or Tacky Cure after UV Exposure
-
Potential Cause: Insufficient UV dose.
-
Solution: Increase the UV exposure time or the intensity of the UV lamp. Ensure the UV wavelength is appropriate for the photoinitiator being used.
-
Potential Cause: Inappropriate photoinitiator concentration.
-
Solution: Optimize the photoinitiator concentration. Typically, 1.5 to 3 wt.% is recommended for homopolymerization.[11]
-
Potential Cause: Inhibition by basic compounds.
-
Solution: Cationic polymerization can be inhibited by alkaline compounds. Ensure all substrates and mixing equipment are clean and free from basic contaminants.[9]
-
Potential Cause: High humidity.
-
Solution: While some moisture can be beneficial, excessive humidity can interfere with cationic curing.[8] Conduct curing in a controlled environment with moderate humidity.
Problem: Brittle Cured Resin
-
Potential Cause: Excessive photoinitiator concentration.
-
Solution: Reduce the amount of photoinitiator in the formulation.[11]
-
Potential Cause: High cross-link density in homopolymerized resin.
-
Solution: To improve toughness, consider adding flexibilizers such as elastomer particles (rubber or silicone), inorganic fillers, or polyester polyols to the formulation.[12]
Problem: Slow Thermal Cure
-
Potential Cause: Low curing temperature.
-
Solution: Increase the curing temperature according to the resin and hardener specifications. A post-curing step at a higher temperature is often necessary to achieve full cure and maximum Tg.[5][10]
-
Potential Cause: Low reactivity of the curing agent.
-
Solution: Consider adding an accelerator to the formulation to increase the reaction rate.[5]
Problem: Low Glass Transition Temperature (Tg) in Thermally Cured Resin
-
Potential Cause: Incomplete curing.
-
Solution: Ensure the curing schedule (time and temperature) is sufficient to achieve a high degree of cross-linking. A higher curing temperature generally results in a higher Tg.[10][13]
-
Potential Cause: Sub-optimal curing agent.
-
Solution: The choice of curing agent can influence the final Tg. Consult technical datasheets for the expected Tg with different hardeners.
Data Presentation
Table 1: Typical Thermal Curing Parameters for a Cycloaliphatic Epoxy Resin (ECC) with a Polyamino Siloxane Hardener.
| Parameter | Value | Reference |
| Curing Schedule | ||
| Initial Cure | 30 min at 120°C | [5] |
| Intermediate Cure | 2 hours at 150°C | [5] |
| Post-Cure | 1 hour at 190°C | [5] |
| Additives | ||
| Accelerator | 1% (e.g., Gairesa-1265) | [5] |
| Plasticizer | 20% (e.g., dodecylphenol) | [5] |
| Resulting Property | ||
| Glass Transition Temp. (Tg) | 125 - 164°C | [5] |
Table 2: Influence of Temperature and Humidity on UV Cationic Curing Conversion Rate of a Cycloaliphatic Epoxy Resin (TTA21).
| Curing Condition | Conversion Rate | Reasoning | Reference |
| Temperature | |||
| 25°C | Lower | Reduced molecular thermal motion, lower collision probability. | [8] |
| 65°C | Higher | Increased molecular thermal motion, higher collision probability. | [8] |
| Humidity | |||
| Low Humidity | Lower | Less chain-extending effect. | [8] |
| Moderate Humidity | Higher | Moisture acts as a chain-extending agent, overcoming steric hindrance. | [8] |
Experimental Protocols
Protocol 1: UV Cationic Curing of a this compound-Based Resin
Materials:
-
This compound-based resin (e.g., 3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate - ECC)
-
Cationic photoinitiator (e.g., triarylsulfonium hexafluorophosphate salt)
-
Substrate (e.g., glass slide)
-
UV curing system with controlled intensity and wavelength
Procedure:
-
Formulation: In a clean, dry container, mix the this compound-based resin with the desired concentration of the cationic photoinitiator (typically 1.5-3 wt%).[11] Ensure thorough mixing.
-
Application: Apply a thin film of the formulated resin onto the substrate.
-
UV Exposure: Place the coated substrate in the UV curing system. Expose the sample to UV radiation. The required dose will depend on the resin, photoinitiator concentration, and film thickness. A typical starting point could be a UV dose of several hundred mJ/cm².
-
Dark Cure: After UV exposure, the polymerization will continue for some time even in the absence of light (dark cure).[2] Allow the sample to sit at room temperature to ensure complete curing.
-
Post-Cure (Optional): For enhanced properties, a thermal post-cure can be applied. Heat the sample in an oven at a temperature below its degradation point (e.g., 80-120°C) for a specified duration.[1]
-
Characterization: Evaluate the cured film for properties such as hardness, adhesion, and tackiness.
Protocol 2: Thermal Curing of a this compound-Based Resin
Materials:
-
This compound-based resin (e.g., ECC)
-
Thermal curing agent (e.g., methyltetrahydrophthalic anhydride - MTHPA)
-
Accelerator (optional)
-
Mold
-
Programmable oven
Procedure:
-
Formulation: In a suitable container, thoroughly mix the this compound-based resin with the stoichiometric amount of the curing agent. If using, add the accelerator at the recommended concentration.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Molding: Pour the degassed mixture into a preheated mold.
-
Curing: Place the mold in a programmable oven and follow a predetermined curing schedule. A typical schedule might involve an initial cure at a lower temperature (e.g., 120°C for 30 minutes) to allow for gelation, followed by a ramp up to a higher temperature for the main cure (e.g., 150°C for 2 hours), and a final post-cure at an even higher temperature (e.g., 190°C for 1 hour) to ensure complete cross-linking.[5]
-
Cooling: Allow the cured resin to cool down slowly to room temperature to avoid thermal stress.
-
Demolding and Characterization: Carefully remove the cured part from the mold and characterize its physical and mechanical properties (e.g., Tg, hardness, tensile strength).
Visualizations
Caption: Troubleshooting workflow for common curing issues.
Caption: Experimental workflow for optimizing curing parameters.
References
- 1. osti.gov [osti.gov]
- 2. sartomer.arkema.com [sartomer.arkema.com]
- 3. osti.gov [osti.gov]
- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Heat Cationic Cure Technology for Cycloaliphatic Epoxy Resins - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 8. Exploring the Factors Affecting Cycloaliphatic Epoxy UV Cationic Photopolymerization - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 9. perstorp.com [perstorp.com]
- 10. Does Cure Temperature Influence Glass Transition Temperature? | Kohesi Bond [kohesibond.com]
- 11. 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate - Wikipedia [en.wikipedia.org]
- 12. tygersci.com [tygersci.com]
- 13. Effect of Cure Temperature on the Glass Transition Temperature and Mechanical Properties of Epoxy Adhesives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Technical Support Center: Characterization of Cyclohexylsilane Monolayers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the characterization of cyclohexylsilane self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing this compound monolayers?
A1: The primary challenges in characterizing this compound monolayers are similar to those for other organosilane SAMs and include ensuring monolayer quality, preventing polymerization, and accurately measuring thickness and surface coverage.[1][2] Due to the relatively short and bulky nature of the cyclohexyl group, achieving a highly ordered, crystalline-like monolayer can be more difficult compared to long-chain linear alkylsilanes.[3] Characterization is further complicated by the nanometer-scale thickness of the films, which pushes the limits of many analytical techniques.
Q2: Which characterization techniques are most suitable for this compound monolayers?
A2: A multi-technique approach is often necessary for a comprehensive characterization of this compound monolayers. Key techniques include:
-
X-Ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical bonding states at the surface.
-
Atomic Force Microscopy (AFM): To visualize the surface morphology, roughness, and identify defects or aggregation.
-
Contact Angle Goniometry: To assess the hydrophobicity and surface energy of the monolayer.
-
Ellipsometry: To measure the thickness of the monolayer.
Q3: What is the expected thickness of a this compound monolayer?
A3: The expected thickness of a well-formed this compound monolayer is in the range of 0.5 to 1.0 nanometers. The exact thickness will depend on the orientation of the cyclohexyl rings on the surface.
Q4: How does water content affect the formation of this compound monolayers?
A4: The presence of a small amount of water is crucial for the hydrolysis of the silane headgroup, which is a necessary step for covalent bonding to the hydroxylated substrate.[4] However, excessive water can lead to premature polymerization of the this compound in solution, resulting in the formation of aggregates that deposit on the surface rather than a uniform monolayer.[4]
Troubleshooting Guides
Atomic Force Microscopy (AFM) Characterization
Q: My AFM images show large aggregates instead of a uniform monolayer. What could be the cause?
A: This is a common issue and can be caused by several factors:
-
Polymerization in Solution: As mentioned in the FAQs, excess water in the deposition solvent can cause the this compound to polymerize before it reaches the substrate surface. These polymers then deposit as aggregates.
-
Contaminated Substrate: An improperly cleaned substrate can have particulate contamination that acts as nucleation sites for aggregation.
-
High Silane Concentration: A very high concentration of this compound in the deposition solution can also promote polymerization and aggregation.
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using a high-purity, anhydrous solvent for the deposition.
-
Controlled Environment: Perform the deposition in a controlled environment with low humidity, such as a glove box.
-
Substrate Cleaning: Review and optimize your substrate cleaning procedure to ensure a pristine surface.
-
Concentration Optimization: Try reducing the concentration of the this compound solution.
X-Ray Photoelectron Spectroscopy (XPS) Analysis
Q: The carbon (C 1s) signal in my XPS spectrum is much higher than expected for a monolayer. Why?
A: An unusually high carbon signal can indicate several possibilities:
-
Multilayer Formation: The deposition conditions may have favored the formation of multiple layers of this compound instead of a single monolayer.
-
Adventitious Carbon Contamination: The sample may have been contaminated with hydrocarbons from the ambient environment after monolayer formation.
-
Polymerized Aggregates: As with AFM, polymerized silane will contribute to a higher carbon signal.
Troubleshooting Steps:
-
Deposition Time: Reduce the deposition time to limit the reaction to the surface and prevent multilayer growth.
-
Sample Handling: Minimize the exposure of the sample to the ambient atmosphere after deposition and before XPS analysis.
-
Rinsing Procedure: Ensure a thorough rinsing step after deposition to remove any physisorbed or loosely bound silane.
Contact Angle Goniometry
Q: My water contact angle measurements are inconsistent across the sample.
A: Inconsistent contact angle measurements are a strong indicator of a non-uniform or incomplete monolayer.
-
Incomplete Coverage: The monolayer may not have fully formed across the entire substrate, leaving bare patches of the more hydrophilic substrate exposed.
-
Surface Contamination: The surface may be contaminated with either hydrophobic or hydrophilic substances.
-
Surface Roughness: Significant variations in surface roughness can also lead to inconsistent contact angle readings.
Troubleshooting Steps:
-
Increase Deposition Time: Allow more time for the self-assembly process to ensure complete surface coverage.
-
Optimize Cleaning and Rinsing: Re-evaluate your substrate cleaning and post-deposition rinsing procedures.
-
Characterize with AFM: Use AFM to visually inspect the surface for uniformity and defects.
Quantitative Data
Disclaimer: The following data is for linear n-alkylsilane monolayers and is provided as a representative example of the type of quantitative data expected from these characterization techniques. Specific values for this compound may vary.
Table 1: Ellipsometric Thickness of n-Alkylsilane Monolayers on Silicon
| Alkyl Chain Length | Ellipsometric Thickness (Å) |
| C1 | ~5 |
| C2 | ~7 |
| C8 | ~13 |
| C12 | ~17 |
| C18 | ~25 |
Data synthesized from references[4][5].
Table 2: XPS Atomic Ratios for n-Alkylsilane Monolayers on Silicon
| Alkylsilane | C/Si Substrate Ratio (Approx.) |
| Methyltrichlorosilane | ~0.5 |
| Ethyltrichlorosilane | ~1.0 |
| Octyltrichlorosilane | ~2.5 |
| Octadecyltrichlorosilane | ~4.5 |
Data synthesized from reference[4].
Experimental Protocols
Protocol 1: Substrate Preparation (Silicon Wafer with Native Oxide)
-
Cut silicon wafers into the desired size.
-
Rinse the wafers with acetone, followed by isopropanol, and finally with deionized (DI) water.
-
Dry the wafers under a stream of dry nitrogen.
-
Place the wafers in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to remove organic residues and hydroxylate the surface. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Thoroughly rinse the wafers with DI water.
-
Dry the wafers again under a stream of dry nitrogen.
-
Use the substrates immediately for monolayer deposition.
Protocol 2: this compound Monolayer Deposition
-
Prepare a 1-5 mM solution of cyclohexyltrichlorosilane or cyclohexyltrimethoxysilane in an anhydrous solvent (e.g., toluene or hexadecane).
-
Immediately immerse the cleaned silicon substrates into the silane solution.
-
Allow the deposition to proceed for 1-2 hours in a controlled, low-humidity environment.
-
Remove the substrates from the solution and rinse thoroughly with the deposition solvent to remove any physisorbed molecules.
-
Rinse with a second solvent, such as chloroform or isopropanol.
-
Dry the substrates under a stream of dry nitrogen.
-
Cure the monolayers by baking at 120°C for 30-60 minutes to promote cross-linking.
Protocol 3: Characterization by Contact Angle Goniometry
-
Place the silane-coated substrate on the goniometer stage.
-
Dispense a small droplet (2-5 µL) of high-purity water onto the surface.
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
Use the instrument's software to measure the contact angle on both sides of the droplet.
-
Repeat the measurement at multiple locations on the substrate to assess uniformity.
Visualizations
Caption: General experimental workflow for the preparation and characterization of this compound monolayers.
Caption: Troubleshooting decision tree for diagnosing the cause of aggregates in AFM images.
References
- 1. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. robertfcook.org [robertfcook.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. apps.dtic.mil [apps.dtic.mil]
Validation & Comparative
Cyclohexylsilane vs. Other Alkylsilanes for Hydrophobic Surface Creation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cyclohexylsilane and other common alkylsilanes for the creation of hydrophobic surfaces. The information presented is based on available experimental data to assist in the selection of the most suitable surface modification agent for your research and development needs.
Introduction to Alkylsilanes for Hydrophobic Surfaces
Alkylsilanes are a class of organosilicon compounds extensively used to modify the surface properties of various materials, rendering them hydrophobic. This is achieved through a process called silanization, where the silane molecules form a self-assembled monolayer (SAM) on hydroxylated surfaces such as glass, silicon wafers, and metal oxides. The general structure of an alkylsilane consists of a hydrolyzable headgroup (e.g., alkoxide or halide) that reacts with the surface, and a nonpolar alkyl chain that creates a low-energy, water-repellent interface. The effectiveness of the hydrophobic surface is primarily determined by the structure of the alkyl group and the packing density of the SAM.
Comparative Performance of Alkylsilanes
The hydrophobicity of a surface is most commonly quantified by measuring the static water contact angle (WCA). A higher WCA indicates a more hydrophobic surface. The following table summarizes the water contact angles achieved with various alkylsilanes on silicon dioxide or glass substrates, based on reported experimental data.
| Alkylsilane | Alkyl Group Structure | Water Contact Angle (°) | Reference(s) |
| Methyltrimethoxysilane (MTMS) | Linear (C1) | ~64 - 85 | [1] |
| n-Butyltrimethoxysilane | Linear (C4) | Not specified | |
| Isobutyltrimethoxysilane | Branched (C4) | Not specified | |
| n-Octyltriethoxysilane (OTES) | Linear (C8) | ~99 - 108 | [2] |
| Octadecyltrichlorosilane (OTS) | Linear (C18) | ~105 - 112 | [2] |
| Cyclohexyltrimethoxysilane | Cyclic (C6) | Data not available |
The Influence of Alkyl Group Structure on Hydrophobicity
The structure of the alkyl group plays a crucial role in determining the final hydrophobicity of the modified surface. This is largely due to its effect on the packing density and orientation of the molecules in the self-assembled monolayer.
Linear Alkylsilanes: As the length of the linear alkyl chain increases (e.g., from methyl to octadecyl), the van der Waals interactions between adjacent chains also increase. This promotes a more ordered and densely packed monolayer, which effectively shields the underlying hydrophilic surface, resulting in higher water contact angles.[1]
Branched and Cyclic Alkylsilanes (e.g., this compound): The introduction of branching or a cyclic structure in the alkyl group can have a significant impact on the packing of the SAM. The bulky nature of a cyclohexyl group can introduce steric hindrance, potentially leading to a less densely packed monolayer compared to its linear counterpart of a similar carbon number. This could, in theory, result in a slightly lower water contact angle. However, the rigid and space-filling nature of the cyclohexyl ring might also effectively shield the surface. Methyl-substituted alkylsilanes are known to provide better hydrophobic treatments than linear alkylsilanes due to their sterically closed structures that minimize van der Waals contact with water.[3]
Logical Relationship of Alkylsilane Structure to Hydrophobicity
The following diagram illustrates the general relationship between the structure of the alkylsilane and the resulting surface hydrophobicity.
Caption: Relationship between alkylsilane structure and hydrophobicity.
Durability and Stability of Alkylsilane Coatings
The durability of a hydrophobic coating is critical for many applications. The stability of the silane layer is influenced by the strength of the Si-O-Substrate bond and the cross-linking between adjacent silane molecules. While direct comparative studies on the durability of this compound versus linear alkylsilanes are scarce, it is generally understood that a well-formed, dense monolayer provides better resistance to chemical and mechanical degradation. The cross-linking density of the siloxane network at the surface can play a significant role in the long-term stability of the coating.
Experimental Protocols
The following are generalized protocols for the creation of hydrophobic surfaces using alkylsilanes via solution-phase and vapor-phase deposition.
Solution-Phase Deposition
This method is widely used due to its simplicity and scalability.
1. Substrate Preparation:
-
Thoroughly clean the substrate by sonication in a sequence of solvents (e.g., acetone, isopropanol, and deionized water) to remove organic contaminants.
-
Activate the surface to generate hydroxyl groups. This can be achieved by treatment with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or by plasma cleaning. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Rinse the substrate extensively with deionized water and dry with a stream of inert gas (e.g., nitrogen or argon).
2. Silanization Solution Preparation:
-
In a clean, dry container, prepare a dilute solution (typically 1-2% v/v) of the alkylsilane in an anhydrous organic solvent (e.g., toluene or isopropanol). The use of an anhydrous solvent is crucial to prevent premature polymerization of the silane.
3. Surface Modification:
-
Immerse the cleaned and activated substrate in the silanization solution.
-
The reaction is typically carried out at room temperature for a duration ranging from 30 minutes to several hours.
4. Rinsing and Curing:
-
Remove the substrate from the solution and rinse thoroughly with the anhydrous solvent to remove any physisorbed silane molecules.
-
Dry the substrate with a stream of inert gas.
-
Cure the coated substrate in an oven at 110-120°C for about 1 hour to promote the formation of a stable siloxane network.
Experimental Workflow for Solution-Phase Deposition
Caption: Solution-phase silanization workflow.
Vapor-Phase Deposition
This method is often preferred for creating highly uniform and reproducible monolayers.
1. Substrate Preparation:
-
Follow the same cleaning and activation procedure as for solution-phase deposition.
2. Deposition Setup:
-
Place the cleaned and activated substrate in a vacuum-sealed deposition chamber.
-
Introduce a small amount of the alkylsilane into a separate container within the chamber.
3. Deposition Process:
-
Evacuate the chamber to a low pressure.
-
Heat the silane container to increase its vapor pressure, allowing the silane molecules to enter the gas phase.
-
The silane vapor will then deposit onto the substrate surface.
-
The deposition time can vary from minutes to hours depending on the silane and the desired coverage.
4. Post-Deposition:
-
After deposition, vent the chamber with an inert gas.
-
The coated substrate can be used directly or may undergo a curing step similar to the solution-phase method to enhance stability.
Conclusion
The choice of alkylsilane for creating a hydrophobic surface depends on the specific requirements of the application, including the desired level of hydrophobicity, durability, and the nature of the substrate. Linear long-chain alkylsilanes, such as octadecyltrichlorosilane, are well-documented to produce highly hydrophobic surfaces with water contact angles exceeding 100 degrees. While direct experimental data for this compound is limited, its bulky, cyclic structure is expected to create a hydrophobic surface. The steric hindrance of the cyclohexyl group may lead to a less ordered monolayer compared to long-chain linear alkylsilanes, which could influence the final water contact angle and durability. Further experimental investigation is warranted to provide a definitive comparison of this compound's performance against its linear and branched counterparts. Researchers are encouraged to consider the principles of steric effects and molecular packing when selecting a silane for their specific needs.
References
A Comparative Analysis of Cyclohexylsilane and Fluorosilanes for Surface Energy Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cyclohexylsilane and various fluorosilanes for applications requiring the reduction of surface energy. The selection of an appropriate surface modification agent is critical for controlling wetting, adhesion, and biocompatibility in numerous scientific and pharmaceutical applications. This document synthesizes available experimental data to compare the performance of these two classes of silanes, offering insights into their respective advantages and limitations. Detailed experimental protocols for key surface modification and characterization techniques are also provided to support researchers in their practical applications.
Executive Summary
Both this compound, a type of alkylsilane, and fluorosilanes are effective in reducing surface energy and imparting hydrophobic properties to various substrates.[1][2] Fluorosilanes generally exhibit superior performance, achieving higher water and oil contact angles, which indicates a greater reduction in surface energy.[1] This enhanced performance is attributed to the low polarizability of the C-F bond.[3] However, this compound presents a viable fluorine-free alternative for applications where the presence of fluorine is a concern. The choice between these two silane types will depend on the specific requirements of the application, including the desired level of hydrophobicity and oleophobicity, cost, and potential environmental or biological compatibility considerations.
Quantitative Performance Data
The following tables summarize the key performance parameters for this compound and representative fluorosilanes based on available experimental data. It is important to note that direct comparative studies under identical conditions are limited, and performance can vary with the substrate, deposition method, and surface roughness. Data for other short-chain alkylsilanes is included to provide a broader context for the performance of this compound, for which specific data is less abundant.
Table 1: Water Contact Angle (WCA) and Surface Energy
| Silane Type | Specific Compound Example | Substrate | Water Contact Angle (WCA) (°) | Surface Energy (mN/m) |
| Alkylsilane | This compound (inferred from similar alkylsilanes) | Silicon Wafer | ~90 - 105 | ~20 - 25 |
| Octadecyltrichlorosilane (OTS) | Silicon Wafer | >100 | Low | |
| Fluorosilane | 1H,1H,2H,2H-Perfluorooctyltriethoxysilane | Glass/Silicon Wafer | ~110 - 115[3] | Low[3] |
| (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane | Silicon Wafer | ~120 | < 20[4] | |
| Fluorinated Alkyl Silane (FAS-17) | Aluminum | 152 ± 1 (superhydrophobic) | Very Low |
Table 2: Contact Angle Hysteresis and Durability
| Silane Type | Specific Compound Example | Contact Angle Hysteresis (°) | Durability/Stability |
| Alkylsilane | This compound | Moderate | Good hydrolytic stability, but can degrade over extended water immersion. |
| Fluorosilane | 1H,1H,2H,2H-Perfluorooctyltriethoxysilane | Low (<10°)[3] | Excellent hydrolytic and chemical stability, offering long-term performance.[5] |
Experimental Protocols
Accurate and reproducible surface modification requires well-defined experimental protocols. The following sections detail the methodologies for key experiments cited in the comparison of this compound and fluorosilanes.
Silane Deposition
1. Vapor Phase Deposition
Vapor phase deposition is a common method for creating uniform and reproducible silane monolayers.[6][7]
-
Substrate Preparation:
-
Clean substrates (e.g., silicon wafers, glass slides) by sonication in a series of solvents (e.g., acetone, ethanol, deionized water).
-
Dry the substrates with a stream of inert gas (e.g., nitrogen or argon).
-
Activate the surface to generate hydroxyl groups by plasma treatment (e.g., oxygen plasma) or by immersion in a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Thoroughly rinse with deionized water and dry with an inert gas.
-
-
Deposition Process:
-
Place the cleaned and activated substrates in a vacuum deposition chamber.
-
Introduce the silane (this compound or a fluorosilane) into the chamber. The silane can be heated in a separate container to increase its vapor pressure.[6]
-
Maintain the deposition chamber at a controlled temperature and pressure for a specific duration (e.g., 1-4 hours).
-
After deposition, purge the chamber with an inert gas to remove excess silane.
-
Optionally, anneal the coated substrates to promote covalent bonding and cross-linking of the silane layer.
-
2. Solution Phase Deposition
Solution phase deposition is a simpler alternative to vapor phase deposition.
-
Substrate Preparation: Follow the same cleaning and activation steps as for vapor phase deposition.
-
Deposition Process:
-
Prepare a dilute solution of the silane (e.g., 1% v/v) in an anhydrous organic solvent (e.g., toluene or ethanol).
-
Immerse the activated substrates in the silane solution for a specific time (e.g., 30 minutes to 24 hours) under an inert atmosphere to prevent premature hydrolysis and polymerization of the silane in the solution.
-
Remove the substrates from the solution and rinse thoroughly with the solvent to remove any physisorbed silane molecules.
-
Cure the coated substrates in an oven at a specific temperature (e.g., 100-120 °C) to promote the formation of a stable siloxane network.
-
Surface Characterization
1. Contact Angle Goniometry
Contact angle measurements are used to determine the hydrophobicity and oleophobicity of the modified surfaces.[4]
-
Instrument Setup:
-
Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
-
Place the silane-coated substrate on the sample stage and ensure it is level.
-
-
Measurement Procedure:
-
Dispense a small droplet (typically 2-5 µL) of a probe liquid (e.g., deionized water for hydrophobicity, diiodomethane for surface energy calculations) onto the surface.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use the instrument's software to analyze the image and calculate the static contact angle.
-
To measure contact angle hysteresis, the volume of the droplet is slowly increased (advancing angle) and then decreased (receding angle), and the contact angles are measured just before the contact line moves.[8]
-
2. X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface, confirming the presence and bonding of the silane layer.[9]
-
Sample Preparation:
-
Mount the silane-coated substrate on a sample holder using a compatible adhesive tape.
-
-
Data Acquisition:
-
Place the sample in the ultra-high vacuum chamber of the XPS instrument.
-
Irradiate the sample with a monochromatic X-ray source (e.g., Al Kα).
-
Analyze the kinetic energy of the emitted photoelectrons to identify the elements present and their chemical states.
-
Acquire survey scans to identify all elements present and high-resolution scans of specific elements (e.g., Si 2p, C 1s, O 1s, F 1s) for detailed chemical state analysis.
-
3. Atomic Force Microscopy (AFM)
AFM is used to visualize the surface topography and measure the roughness of the silane coating at the nanoscale.[10]
-
Sample Preparation:
-
Mount the silane-coated substrate on an AFM sample puck using a suitable adhesive.
-
-
Imaging Procedure:
-
Select an appropriate AFM cantilever and tip for the desired imaging mode (e.g., tapping mode for soft organic layers).
-
Bring the tip into close proximity with the sample surface.
-
Scan the tip across a defined area of the surface.
-
The vertical movement of the cantilever, caused by the tip-sample interactions, is detected by a laser and photodiode system to generate a three-dimensional topographic image of the surface.
-
Analyze the AFM images to determine the root-mean-square (RMS) roughness and observe the morphology of the silane coating.
-
Visualizations
The following diagrams illustrate the experimental workflows and the logical relationships in the comparative analysis of this compound and fluorosilanes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Water, Hydrophobicity, and Hydrophilicity - Gelest [technical.gelest.com]
- 5. briefs.techconnect.org [briefs.techconnect.org]
- 6. sibener-group.uchicago.edu [sibener-group.uchicago.edu]
- 7. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. azonano.com [azonano.com]
Validating Cyclohexylsilane Surface Modification: A Comparative Guide Using Contact Angle Goniometry
For researchers, scientists, and drug development professionals, the precise control of surface properties is paramount. Applications ranging from biocompatible implants and microfluidics to drug delivery systems rely on the successful modification of material surfaces. Cyclohexylsilane is a popular reagent for creating hydrophobic surfaces, and its efficacy is commonly validated using contact angle goniometry. This guide provides an objective comparison of this compound surface modification with other common techniques, supported by experimental data and detailed protocols.
Contact angle goniometry is a highly surface-sensitive technique that measures the angle a liquid droplet forms on a solid surface.[1] This angle, known as the contact angle (θ), provides a quantitative measure of a surface's wettability. A high contact angle indicates a hydrophobic (water-repelling) surface, while a low contact angle signifies a hydrophilic (water-attracting) surface. Successful surface modification with this compound, an alkylsilane, will result in a significant increase in the water contact angle, confirming the creation of a hydrophobic layer.[2]
Comparative Analysis of Surface Modification Techniques
The effectiveness of this compound can be benchmarked against other common surface modification methods. The choice of method often depends on the substrate, desired surface properties, and process constraints.
| Surface Modification Technique | Typical Water Contact Angle (θ) on Glass | Key Advantages | Key Disadvantages |
| Untreated Glass | < 20°[3][4] | - | Inherently hydrophilic, prone to non-specific binding. |
| This compound | ~85-95° (estimated based on similar alkylsilanes) | Forms a stable, covalent bond with hydroxylated surfaces; provides excellent hydrophobicity. | Requires anhydrous conditions for optimal reaction; potential for multilayer formation. |
| Octadecyltrichlorosilane (OTS) | ~110°[5] | Creates a highly ordered and hydrophobic monolayer. | Sensitive to moisture during deposition; can form aggregates. |
| Tridecafluorooctyltriethoxysilane | ~110°[6] | Produces highly oleophobic and hydrophobic surfaces. | Higher cost compared to non-fluorinated silanes. |
| Oxygen Plasma Treatment | Decreases contact angle (increases hydrophilicity)[1][7] | Fast and effective for cleaning and activating surfaces. | Surface properties can age and revert over time.[7] |
| UV-Ozone Treatment | Decreases contact angle (increases hydrophilicity)[7] | Effective for removing organic contaminants and creating hydrophilic surfaces. | Can be less effective on certain substrates compared to plasma treatment. |
| Acrylic Binder Coating | Variable, can be tailored | Can offer long-term stability of surface properties.[7] | May introduce a thicker coating, altering surface topography. |
Experimental Protocols
Accurate and reproducible results are contingent on meticulous experimental procedures. Below are detailed protocols for surface modification with this compound and subsequent validation using contact angle goniometry.
Protocol 1: Surface Modification with this compound
This protocol describes the deposition of a this compound monolayer from a solution phase.
Materials:
-
Substrate (e.g., glass slides, silicon wafers)
-
This compound
-
Anhydrous toluene or hexane
-
Deionized water
-
Isopropanol
-
Nitrogen or argon gas
-
Piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Oven or hot plate
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the substrate by sonicating in isopropanol and deionized water for 15 minutes each.
-
Dry the substrate under a stream of nitrogen or argon gas.
-
For silicon-based substrates, create a hydroxylated surface by immersing in piranha solution for 30 minutes. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Rinse the substrate extensively with deionized water and dry with nitrogen gas.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene or hexane in a glove box or under an inert atmosphere to prevent premature hydrolysis of the silane.
-
Immerse the cleaned and dried substrate in the silane solution for 2-4 hours at room temperature.
-
After immersion, rinse the substrate with fresh anhydrous solvent to remove any excess, non-covalently bonded silane.
-
-
Curing:
-
Dry the coated substrate with a gentle stream of nitrogen gas.
-
Cure the substrate in an oven at 110-120°C for 1-2 hours to promote the formation of a stable siloxane network on the surface.[3]
-
Protocol 2: Validation by Contact Angle Goniometry (Sessile Drop Method)
This is the most common method for measuring the static contact angle.[1]
Materials:
-
Contact angle goniometer with a high-resolution camera and analysis software
-
Precision syringe with a hydrophobic needle
-
High-purity deionized water
Procedure:
-
Sample Preparation:
-
Ensure the modified substrate surface is clean and dry.
-
Handle the sample only by its edges with clean tweezers to prevent contamination.[1]
-
-
Instrument Setup:
-
Place the sample on the goniometer stage.
-
Adjust the lighting and camera focus to obtain a sharp image of the substrate surface.
-
-
Droplet Deposition:
-
Use the precision syringe to gently deposit a small droplet (typically 2-5 µL) of deionized water onto the surface.[1]
-
-
Image Capture and Analysis:
-
Allow the droplet to stabilize for a few seconds.
-
Capture a high-resolution image of the droplet profile.
-
Use the instrument's software to determine the contact angle at the three-phase (solid-liquid-air) contact line. The software typically fits a mathematical model to the droplet shape to calculate the angle.[1]
-
-
Replicates:
-
Repeat the measurement at several different locations on the surface to ensure the uniformity of the coating and to obtain a statistically significant average contact angle.
-
Visualizing the Workflow and a Key Relationship
To better illustrate the processes involved, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrophobic Silane Surface Treatments - Gelest [technical.gelest.com]
- 3. benchchem.com [benchchem.com]
- 4. pure.mpg.de [pure.mpg.de]
- 5. researchgate.net [researchgate.net]
- 6. gelest.com [gelest.com]
- 7. Comparison of Surface Modification Methods for Improving the Compatibility of Recycled Plastic Film-Based Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Cyclohexylsilane-Based Coatings: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cyclohexylsilane-based coatings against established alternatives, namely epoxy and polyurethane systems. The focus is on key performance indicators crucial for various research and development applications: corrosion resistance, adhesion strength, and hydrophobicity. While direct, quantitative comparative data for this compound-based coatings is limited in publicly available literature, this guide synthesizes available data for the alternative systems and discusses the expected performance of silane-based coatings based on existing research.
Data Presentation: Performance Metrics
The following tables summarize typical performance data for epoxy and polyurethane coatings. Data for this compound-based coatings is extrapolated from general silane coating literature and should be considered indicative rather than absolute.
Table 1: Corrosion Resistance (ASTM B117 Salt Spray Test)
| Coating Type | Typical Results | Observations |
| This compound-Based | > 500 - 1000 hours (estimated) | Silane-based coatings are known to form a dense, cross-linked siloxane layer on the metal surface, providing excellent corrosion protection. The cycloaliphatic structure is expected to enhance durability. Performance is highly dependent on proper surface preparation and application. |
| Epoxy | > 1000 - 3000 hours[1][2][3] | Epoxy coatings provide a robust barrier against corrosive elements. Performance can be enhanced with additives. Without proper UV inhibitors, they can be prone to chalking on exterior exposure. |
| Polyurethane | > 1000 - 2000 hours[4][5] | Polyurethane coatings offer excellent corrosion resistance and are particularly noted for their UV stability and flexibility, making them suitable for outdoor applications. |
Table 2: Adhesion Strength (ASTM D4541 Pull-Off Test)
| Coating Type | Typical Adhesion Strength (MPa) | Common Failure Modes |
| This compound-Based | 5 - 15 (estimated) | Primarily cohesive failure within the coating or adhesive failure at the coating-substrate interface if surface preparation is inadequate. |
| Epoxy | 10 - 20+[6][7] | Typically exhibits high adhesion strength, often leading to cohesive failure within the coating or substrate failure. |
| Polyurethane | 8 - 18[8][9] | Good adhesion to a variety of substrates, with failure mode depending on the specific formulation and substrate preparation. |
Table 3: Hydrophobicity (Water Contact Angle)
| Coating Type | Typical Water Contact Angle | Surface Characteristics |
| This compound-Based | 90° - 110°+[10][11] | The cyclohexyl group imparts hydrophobicity, leading to water beading on the surface. This can be further enhanced with other functional groups. |
| Epoxy | 60° - 90°[12][13][14] | Generally more hydrophilic than silane-based coatings, though this can be modified with additives. |
| Polyurethane | 70° - 100°[12][15][16][17][18] | Can range from hydrophilic to hydrophobic depending on the specific chemistry of the polyurethane system. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established standards to ensure reproducibility and accurate comparison.
Corrosion Resistance: Salt Spray Test (ASTM B117)
Objective: To evaluate the corrosion resistance of the coatings in an accelerated corrosive environment.
Methodology:
-
Substrate Preparation: Steel or aluminum panels are cleaned, degreased, and if required, pre-treated according to the coating manufacturer's specifications.
-
Coating Application: The this compound-based, epoxy, and polyurethane coatings are applied to the prepared panels at a controlled thickness.
-
Curing: The coated panels are cured according to the specified time and temperature for each coating system. For epoxy coatings, this typically involves mixing a resin and a hardener and allowing it to cure at temperatures above 10°C (50°F); the cure time can double for every 10°C (18°F) drop in temperature below 21°C (70°F)[19]. Polyurethane coatings can be moisture-cured, with drying times of a few hours and full cure taking up to a week or more, depending on humidity and temperature[20][21][22].
-
Scribing: A scribe is made through the coating to the substrate to evaluate corrosion creepage.
-
Exposure: The panels are placed in a salt spray cabinet at a specified angle.
-
Test Conditions: The chamber is maintained at a constant temperature of 35°C and is filled with a continuous fog of 5% sodium chloride solution with a pH between 6.5 and 7.2[4].
-
Evaluation: Panels are periodically inspected for signs of corrosion, such as blistering, rusting, and creepage from the scribe. The duration of the test is determined by the expected performance of the coatings.
Adhesion Strength: Pull-Off Test (ASTM D4541)
Objective: To measure the tensile strength of the bond between the coating and the substrate.
Methodology:
-
Coated Substrate: The test is performed on the cured coated panels.
-
Dolly Preparation: A loading fixture (dolly) is cleaned and abraded.
-
Adhesive Application: A suitable adhesive (e.g., a two-part epoxy) is mixed and applied to the face of the dolly.
-
Dolly Attachment: The dolly is attached to the coated surface and the adhesive is allowed to cure completely.
-
Testing: A portable pull-off adhesion tester is attached to the dolly. A perpendicular tensile force is applied at a controlled rate until the dolly is pulled off the surface.
-
Data Recording: The force at which the dolly detaches is recorded as the adhesion strength in megapascals (MPa)[6][23][24]. The nature of the failure (adhesive, cohesive, or substrate failure) is also noted[6].
Hydrophobicity: Water Contact Angle Measurement
Objective: To quantify the hydrophobicity of the coating surface.
Methodology:
-
Coated Surface: A cured, clean, and dry coated panel is used for the measurement.
-
Droplet Deposition: A small droplet of deionized water of a known volume is gently placed onto the surface of the coating.
-
Image Capture: A goniometer or a similar optical instrument is used to capture a profile image of the water droplet on the surface.
-
Angle Measurement: The contact angle, which is the angle between the tangent to the droplet at the three-phase (solid-liquid-gas) contact point and the solid surface, is measured from the captured image.
-
Multiple Readings: Several measurements are taken at different locations on the surface to ensure statistical reliability. A higher contact angle indicates greater hydrophobicity[12].
Mandatory Visualization
Caption: Experimental workflow for benchmarking coating performance.
References
- 1. intercorr.com.br [intercorr.com.br]
- 2. researchgate.net [researchgate.net]
- 3. Results — Hexigone [hexigone.com]
- 4. mdpi.com [mdpi.com]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. labsinus.com [labsinus.com]
- 7. Concrete Coating Adhesion Pull-Off Strength Test ASTM D4541 | Slide-Lok Floor Coatings & Storage Systems [slide-lok.com]
- 8. Coating Adhesion Testing in Accordance with ASTM D4541 - Sticky Business | Resources | DeFelsko [defelsko.com]
- 9. lonroy.com [lonroy.com]
- 10. Hybrid Sol–Gel Superhydrophobic Coatings Based on Alkyl Silane-Modified Nanosilica | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. matec-conferences.org [matec-conferences.org]
- 15. Surface free energy of polyurethane coatings with improved hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Blog [euclidchemical.com]
- 20. in.chemtrend.com [in.chemtrend.com]
- 21. resiners.com [resiners.com]
- 22. doxuchem.com [doxuchem.com]
- 23. hightower-labs.com [hightower-labs.com]
- 24. qedlab.com [qedlab.com]
Cross-Validation of Analytical Techniques for the Characterization of Cyclohexylsilane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The comprehensive characterization of organosilane compounds, such as cyclohexylsilane, is critical in various fields, including materials science and pharmaceutical development, to ensure purity, identity, and stability. A multi-technique approach, or cross-validation, where data from several analytical methods are critically assessed, provides a robust and reliable characterization.[1] This guide compares the application of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of this compound and related compounds.
Quantitative Data Summary
The following table summarizes key quantitative parameters obtained from the analytical techniques discussed. These values are indicative and may vary based on the specific instrumentation and experimental conditions.
| Analytical Technique | Parameter | Typical Value for Cyclohexyl-Silane Moiety | Reference Compound Example | Source |
| GC-MS | Mass-to-charge ratio (m/z) of major fragments | 83, 55 | Cyclohexyltrichlorosilane | [2] |
| ¹³C NMR | Chemical Shift (δ) | ~26-28 ppm (cyclohexyl carbons), variable for Si-C | Cyclohexylmethylsilane | [3] |
| ¹H NMR | Chemical Shift (δ) | ~1.43 ppm (cyclohexyl protons) | Cyclohexane | [4] |
| FTIR | Vibrational Frequency (cm⁻¹) | ~2917-2848 cm⁻¹ (C-H stretches of cyclohexyl) | (3-cyclohexyl-2-propyl)trimethylsilane | [5] |
Experimental Workflow for Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of analytical techniques in the characterization of this compound.
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It provides information on molecular weight and fragmentation patterns, which aids in structural elucidation.
Methodology:
-
Sample Preparation: Dilute the this compound sample in a suitable solvent, such as heptane or dichloromethane.[6]
-
Gas Chromatography (GC):
-
Column: Use a non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., TG-5 SILMS).[7]
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet in splitless mode.[7]
-
Oven Temperature Program: A typical program might start at a low temperature (e.g., 80°C), hold for a short period, then ramp up to a higher temperature (e.g., 250°C) to ensure elution of the compound.[7]
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).[7]
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.[7]
-
Mass Analyzer: A quadrupole or an Orbitrap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.[7]
-
Detection: The detector records the abundance of each ion, generating a mass spectrum. The identity of the GC peaks can be confirmed by comparing the obtained mass spectra with a reference library (e.g., NIST).[2][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of a compound by providing information about the chemical environment of atomic nuclei such as ¹H, ¹³C, and ²⁹Si.
Methodology:
-
Sample Preparation: Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., CDCl₃). Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.[4]
-
¹H NMR:
-
Provides information on the number and types of hydrogen atoms. The protons of a cyclohexyl group typically show a signal around 1.43 ppm.[4]
-
-
¹³C NMR:
-
Provides information on the carbon skeleton of the molecule.
-
-
²⁹Si NMR:
-
Although less sensitive, ²⁹Si NMR is crucial for directly observing the silicon atom and its chemical environment. Chemical shifts can vary over a wide range.[8]
-
-
Data Acquisition:
-
Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent that does not have interfering absorptions in the regions of interest.
-
Data Acquisition:
-
Record the spectrum using an FTIR spectrometer.
-
Typically, multiple scans are co-added to improve the signal-to-noise ratio.[9]
-
A background spectrum of the empty sample holder or the solvent is recorded and subtracted from the sample spectrum.
-
-
Data Interpretation:
-
Characteristic vibrational bands are assigned to specific functional groups. For a this compound, one would expect to see strong C-H stretching vibrations from the cyclohexyl group in the 2800-3000 cm⁻¹ region and Si-H or Si-C related vibrations at lower frequencies.[10]
-
By employing these three complementary techniques, a comprehensive and reliable characterization of this compound can be achieved, ensuring its identity, purity, and structural integrity.
References
- 1. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 2. Cyclohexyltrichlorosilane | C6H11Cl3Si | CID 60987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. pascal-man.com [pascal-man.com]
- 9. ris.utwente.nl [ris.utwente.nl]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Cyclohexylsilane and Octadecyltrichlorosilane (OTS) for Surface Modification in Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of cyclohexylsilane and octadecyltrichlorosilane (OTS) for surface modification. While OTS is a well-established agent for creating hydrophobic self-assembled monolayers (SAMs), this guide also explores the potential of this compound, drawing comparisons from available data and theoretical considerations.
Introduction
Surface modification is a critical process in numerous scientific and industrial fields, including drug development, where it can be used to control protein adsorption, cell adhesion, and the biocompatibility of materials. The choice of surface modifying agent is crucial for achieving the desired surface properties.
Octadecyltrichlorosilane (OTS) is a long-chain alkylsilane that is widely used to form dense, hydrophobic self-assembled monolayers (SAMs) on hydroxylated surfaces such as silicon wafers, glass, and metal oxides.[1] Its eighteen-carbon chain allows for strong van der Waals interactions between adjacent molecules, leading to a highly ordered and stable coating.
This compound , a cycloalkylsilane, offers a different molecular geometry. The bulky, cyclic nature of the cyclohexyl group can influence the packing density and conformational order of the resulting monolayer, potentially offering unique surface properties compared to its linear counterpart. While less studied than OTS, the distinct structure of this compound merits a comparative evaluation for its potential in surface engineering.
Experimental Protocols
The formation of stable and uniform silane monolayers is highly dependent on the experimental conditions, particularly the cleanliness of the substrate and the exclusion of excess water during deposition.
Octadecyltrichlorosilane (OTS) Deposition
The deposition of OTS SAMs is a well-documented procedure. The following is a general protocol for solution-phase deposition:
-
Substrate Preparation:
-
Thoroughly clean the substrate (e.g., silicon wafer or glass slide) by sonicating in a series of solvents such as acetone and ethanol to remove organic contaminants.
-
Activate the surface to generate hydroxyl groups. This is commonly achieved by treatment with a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or by exposure to oxygen plasma. (Caution: Piranha solution is extremely corrosive and reactive).
-
Rinse the substrate extensively with deionized water and dry with a stream of inert gas (e.g., nitrogen or argon).
-
-
Silanization:
-
Prepare a dilute solution of OTS (typically 1-5 mM) in an anhydrous solvent such as toluene or hexane.
-
Immerse the cleaned and activated substrate in the OTS solution. The deposition is typically carried out for several hours to allow for the formation of a complete monolayer.
-
The presence of a small, controlled amount of water is necessary for the hydrolysis of the trichlorosilane headgroup, which then condenses with the surface hydroxyl groups.
-
-
Post-Deposition Treatment:
-
After immersion, rinse the substrate with the anhydrous solvent to remove any unbound silane molecules.
-
Cure the coated substrate by baking at an elevated temperature (e.g., 120°C) to promote the formation of a cross-linked siloxane network, which enhances the stability of the monolayer.
-
Experimental Workflow for OTS Deposition
References
A Quantitative Comparison of Deposition Methods for Cyclohexylsilane in Semiconductor Manufacturing
For researchers, scientists, and drug development professionals, the precise deposition of silicon-containing thin films is a critical process. Cyclohexylsilane (CHS, Si6H12), a liquid silicon precursor, offers a promising alternative to traditional silane gases. This guide provides a quantitative comparison of various deposition methods for CHS, supported by experimental data, to aid in the selection of the most suitable technique for specific applications.
Comparative Data at a Glance
The following tables summarize the key quantitative data for silicon thin film deposition using this compound via APCVD and PECVD.
| Deposition Method | Substrate Temperature (°C) | Deposition Rate | Film Properties | Reference |
| APCVD | 300 - 500 | ~50 nm/s at 500°C | Amorphous to nanocrystalline Si, Surface Roughness: 4-8 nm | [1] |
| PECVD | 30 - 450 | ~8 Å/s (with H2 addition) | Hydrogenated amorphous Si (a-Si:H) | [2] |
Table 1: Summary of Quantitative Data for this compound Deposition Methods
In-Depth Analysis of Deposition Methods
Atmospheric Pressure Chemical Vapor Deposition (APCVD)
APCVD is a high-throughput method that operates at atmospheric pressure, simplifying reactor design and reducing costs. For this compound, this technique has been demonstrated to produce silicon thin films at high deposition rates.
Experimental Protocol: In a typical APCVD setup for CHS, a solution of this compound in a solvent like cyclooctane is aerosolized and then vaporized before it reaches the heated substrate. The deposition occurs in a carrier gas, often an inert gas like argon.
References
Cyclohexylsilane Modifications vs. Other Silanes: A Comparative Guide to Long-Term Stability
For researchers, scientists, and drug development professionals, the long-term stability of surface modifications is a critical factor in the performance and reliability of a wide range of applications, from chromatography and microarrays to medical implants and drug delivery systems. Silane coupling agents are widely used to functionalize surfaces, and understanding their stability is paramount. This guide provides a detailed comparison of the long-term stability of surfaces modified with cyclohexylsilane versus other common silanes, supported by available experimental data and established chemical principles.
The choice of silane for surface modification significantly impacts the durability of the resulting layer. Factors such as the organic functional group, the number of hydrolyzable groups, and the reaction conditions all play a role in the long-term performance of the modified surface. This guide will delve into the characteristics of this compound and compare them to other widely used silanes, including alkylsilanes, aminosilanes, and fluorosilanes, with a focus on their thermal and hydrolytic stability.
Comparative Stability Data
While direct, extensive comparative studies on the long-term stability of this compound are limited in publicly available literature, we can infer its performance based on its chemical structure and compare it with data available for other common silanes. The bulky, cyclic nature of the cyclohexyl group is expected to confer a high degree of hydrophobicity and steric hindrance, which can influence stability.
Table 1: Comparison of Thermal Stability of Various Silane Monolayers
| Silane Type | Organic Functional Group | Degradation Onset Temperature (°C) | Key Observations |
| This compound | Cyclohexyl | Data not readily available; expected to be comparable to or slightly higher than linear alkylsilanes due to the stable cycloalkane structure. | The bulky cyclohexyl group may provide some thermal stabilization. |
| Alkylsilane (OTS) | Octadecyl | ~200-250[1] | Longer alkyl chains generally lead to more ordered and stable monolayers.[1] |
| Aminosilane (APTES) | Aminopropyl | ~250[2] | The amino group can influence the reaction mechanism and stability. |
| Fluorosilane (FOTS) | Perfluorooctyl | >425 | The high strength of the C-F bond contributes to exceptional thermal stability.[3] |
| Dipodal Silane | Alkyl (bridged) | Higher than corresponding monopodal silanes | The presence of two silicon atoms for surface attachment enhances thermal stability.[4] |
Table 2: Comparison of Hydrolytic Stability of Various Silane Modifications
| Silane Type | Organic Functional Group | Hydrolytic Stability | Key Observations |
| This compound | Cyclohexyl | Expected to be high | The hydrophobicity of the cyclohexyl group should repel water, thus hindering hydrolysis of the siloxane bonds.[5] |
| Alkylsilane | Linear Alkyl | Moderate to High | Longer alkyl chains increase hydrophobicity and improve hydrolytic stability.[1] |
| Aminosilane | Aminopropyl | Variable; can be lower | The amino group can catalyze the hydrolysis of siloxane bonds, potentially reducing long-term stability in aqueous environments.[6] |
| Fluorosilane | Fluoroalkyl | High | The oleophobic and hydrophobic nature of fluorinated chains provides excellent resistance to water penetration. |
| Dipodal Silane | Alkyl (bridged) | High | The dual attachment points to the surface significantly enhance resistance to hydrolysis compared to conventional silanes.[7] |
Experimental Protocols for Stability Assessment
To rigorously assess the long-term stability of silane modifications, a combination of accelerated aging tests and surface characterization techniques is employed.
Accelerated Aging Protocols
Accelerated aging aims to simulate the effects of long-term environmental exposure in a shorter timeframe.[2]
-
Thermal Stress Test:
-
Objective: To evaluate the stability of the silane layer at elevated temperatures.
-
Procedure:
-
Prepare silanized substrates under controlled conditions.
-
Place the substrates in a programmable oven or on a hotplate.
-
Expose the samples to a range of temperatures (e.g., 100°C, 200°C, 300°C) for specific durations (e.g., 1, 6, 24 hours) in a controlled atmosphere (e.g., air, nitrogen).
-
After cooling, characterize the surface using the techniques described below.
-
-
-
Hydrolytic Stability Test:
-
Objective: To assess the resistance of the silane layer to degradation in an aqueous environment.
-
Procedure:
-
Immerse the silanized substrates in solutions of varying pH (e.g., acidic, neutral, basic) at a controlled temperature (e.g., room temperature, 50°C, 80°C).[8]
-
Alternatively, expose the substrates to high humidity conditions (e.g., 95% relative humidity) at an elevated temperature in a climate chamber.[8]
-
At predetermined time points (e.g., 24 hours, 1 week, 1 month), remove the samples, rinse with deionized water, and dry with a stream of inert gas.
-
Characterize the surface to evaluate changes in the silane layer.
-
-
Surface Characterization Techniques
-
Contact Angle Goniometry:
-
Principle: Measures the contact angle of a liquid droplet on the surface, which is indicative of surface energy and hydrophobicity. A stable contact angle over time suggests a stable surface modification.
-
Procedure:
-
Place a small droplet of a probe liquid (typically deionized water) on the silanized surface.
-
Use a goniometer to measure the angle formed between the liquid-solid interface and the liquid-vapor interface.
-
Perform measurements before and after aging tests to quantify any changes in surface properties.
-
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Principle: Provides elemental and chemical state information about the surface. XPS can detect changes in the chemical composition of the silane layer, such as the cleavage of Si-O-Si bonds or the degradation of the organic functional group.
-
Procedure:
-
Place the sample in an ultra-high vacuum chamber.
-
Irradiate the surface with X-rays and analyze the kinetic energy of the emitted photoelectrons.
-
Analyze the resulting spectra to determine the elemental composition and chemical bonding states at the surface.
-
-
-
Ellipsometry:
-
Principle: Measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films. Changes in the thickness of the silane layer over time can indicate degradation or desorption.
-
Procedure:
-
Direct a polarized beam of light at the sample surface at a known angle of incidence.
-
Measure the change in the polarization of the reflected light.
-
Use an optical model to fit the experimental data and determine the film thickness.
-
-
Visualizing the Science
To better understand the processes and concepts discussed, the following diagrams illustrate key aspects of silane chemistry and experimental workflows.
Figure 1. Chemical structures of different silane types.
References
A Head-to-Head Comparison of Cyclohexylsilane and its Linear Analogue, n-Hexylsilane, in Organic Reactions
A comprehensive review of available literature reveals a notable gap in direct, side-by-side experimental comparisons of cyclohexylsilane and its linear analogue, n-hexylsilane, in common organic reactions. While the principles of organic chemistry allow for a qualitative discussion of their expected differences in reactivity based on steric and electronic effects, a lack of published quantitative data precludes a rigorous, data-driven comparison of their performance in reactions such as hydrosilylation and carbonyl reduction.
This guide aims to provide researchers, scientists, and drug development professionals with a comparative overview based on established chemical principles and available data for similar organosilanes. The discussion will focus on the anticipated impact of the cyclic versus linear alkyl substituent on the reactivity of the silicon-hydride (Si-H) bond, which is central to the utility of these compounds as reducing agents and in hydrosilylation reactions.
Theoretical Comparison: Steric and Electronic Effects
The primary difference between this compound and n-hexylsilane lies in the steric bulk of the alkyl substituent attached to the silicon atom. The cyclohexyl group is significantly more sterically demanding than the linear n-hexyl chain. This difference in steric hindrance is expected to be a key determinant of their relative reactivity.
Steric Hindrance: The bulky, conformationally restricted cyclohexyl group can impede the approach of reactants to the silicon center. In contrast, the flexible n-hexyl chain can adopt conformations that minimize steric clash. This suggests that, in general, n-hexylsilane may exhibit faster reaction rates in processes where the silicon atom is part of the rate-determining step, such as the oxidative addition of the Si-H bond to a metal catalyst in hydrosilylation.
Electronic Effects: The electronic effects of both the cyclohexyl and n-hexyl groups are broadly similar, as both are simple alkyl groups that are weakly electron-donating. Therefore, significant differences in reactivity based on electronic factors are not anticipated.
Applications in Organic Synthesis
Both this compound and n-hexylsilane are primarily utilized as hydride donors in reduction reactions and as reagents in hydrosilylation.
Hydrosilylation
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (e.g., an alkene or alkyne), is a powerful method for the formation of carbon-silicon bonds. This reaction is typically catalyzed by transition metals, most commonly platinum complexes. The generally accepted Chalk-Harrod mechanism involves the oxidative addition of the silane to the metal center.
Given the steric differences, it is plausible that n-hexylsilane would undergo oxidative addition more readily than the bulkier this compound, potentially leading to faster overall reaction rates. However, without direct comparative experimental data, this remains a hypothesis.
Reduction of Carbonyls
Silanes are effective reducing agents for carbonyl compounds, converting aldehydes and ketones to alcohols. These reactions are often promoted by Lewis acids or transition metal catalysts. The mechanism typically involves the activation of the carbonyl group followed by hydride transfer from the silane.
In this context, the steric bulk of the silane could influence the rate of hydride transfer. It is conceivable that the less hindered n-hexylsilane would be a more facile hydride donor. However, the nature of the substrate and catalyst would also play a crucial role, and in some cases, the bulkier silane might offer advantages in terms of selectivity.
Data Presentation
Due to the absence of direct comparative studies in the reviewed literature, a quantitative data table comparing the performance of this compound and n-hexylsilane cannot be provided. Such a table would require experimental results (e.g., reaction yields, product selectivity, reaction times, and catalyst loadings) obtained under identical conditions for both silanes in specific reactions.
Experimental Protocols
Detailed experimental protocols for direct comparison are not available. However, general procedures for hydrosilylation and carbonyl reduction using other silanes can be adapted for such a comparative study.
General Protocol for a Comparative Hydrosilylation of 1-Octene
This protocol is a hypothetical design for a comparative experiment.
-
Materials: 1-octene, this compound, n-hexylsilane, Karstedt's catalyst (or another suitable platinum catalyst), anhydrous toluene, and an internal standard (e.g., dodecane).
-
Reaction Setup: In two separate, oven-dried Schlenk flasks under an inert atmosphere (e.g., argon), dissolve 1-octene (1.0 mmol) and the internal standard in anhydrous toluene (5 mL).
-
Reaction Initiation: To one flask, add this compound (1.2 mmol). To the other, add n-hexylsilane (1.2 mmol).
-
Catalysis: To each flask, add a solution of Karstedt's catalyst (e.g., 0.01 mol%) in toluene.
-
Monitoring: Stir the reactions at a controlled temperature (e.g., room temperature or 60 °C) and monitor the progress by gas chromatography (GC) by taking aliquots at regular intervals.
-
Analysis: Analyze the GC data to determine the conversion of 1-octene and the yield of the corresponding alkylsilane product over time for both reactions.
General Protocol for a Comparative Reduction of Acetophenone
This protocol is a hypothetical design for a comparative experiment.
-
Materials: Acetophenone, this compound, n-hexylsilane, a Lewis acid catalyst (e.g., BF₃·OEt₂), anhydrous dichloromethane (DCM), and an internal standard.
-
Reaction Setup: In two separate, oven-dried Schlenk flasks under an inert atmosphere, dissolve acetophenone (1.0 mmol) and the internal standard in anhydrous DCM (5 mL).
-
Reagent Addition: To one flask, add this compound (1.5 mmol). To the other, add n-hexylsilane (1.5 mmol).
-
Catalysis: Cool both flasks to 0 °C and add the Lewis acid catalyst (e.g., 1.1 mmol) dropwise.
-
Monitoring: Allow the reactions to warm to room temperature and stir for a set period (e.g., 24 hours). Monitor the reaction progress by GC or thin-layer chromatography (TLC).
-
Workup and Analysis: Quench the reactions with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Analyze the crude product by GC or ¹H NMR to determine the yield of 1-phenylethanol for both reactions.
Conclusion
While a definitive, data-driven comparison between this compound and its linear analogue, n-hexylsilane, is not possible based on currently available literature, a qualitative assessment based on fundamental principles of steric hindrance can be made. The less sterically encumbered n-hexylsilane is anticipated to be more reactive in many common applications, such as hydrosilylation and carbonyl reductions, particularly when the reaction mechanism is sensitive to steric bulk at the silicon center.
The absence of direct comparative studies highlights an opportunity for future research. A systematic investigation into the reactivity of a series of cycloalkylsilanes and their corresponding linear analogues would provide valuable quantitative data for the organic chemistry community, enabling a more informed selection of reagents for specific synthetic transformations. Such studies would be instrumental in elucidating the precise impact of steric effects on the reactivity of organosilanes and would be of significant interest to researchers in both academic and industrial settings.
References
Safety Operating Guide
Navigating the Safe Disposal of Cyclohexylsilane: A Procedural Guide
For laboratory professionals engaged in research, development, and synthesis, the responsible management of chemical waste is a cornerstone of a safe and compliant operational environment. Cyclohexylsilane and its derivatives, while valuable reagents, necessitate careful handling and a structured disposal protocol due to their potential hazards. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring the safety of personnel and the protection of the environment.
The principal and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][2] Incineration at an approved facility is the typical end-stage process for this type of chemical waste.[1][3] Attempting to neutralize or treat silane waste in-house without established and validated procedures from your institution's Environmental Health and Safety (EHS) department is strongly discouraged. Silanes can react with water and other substances, potentially producing flammable or toxic gases.[4]
Immediate Safety and Waste Collection Protocol
When handling this compound for any purpose, including disposal preparation, adherence to strict safety measures is paramount.
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory to prevent exposure. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[2][5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene rubber.[5][6]
-
Skin and Body Protection: A flame-retardant lab coat and suitable protective clothing.[5][6]
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] If exposure limits are exceeded, a NIOSH-certified respirator may be necessary.[6]
Step-by-Step Waste Collection Procedure:
-
Segregation: Collect waste this compound in a dedicated and compatible waste container.[2] Do not mix it with other waste streams unless explicitly instructed to do so by your EHS department. The original container can often be used for waste accumulation.[1]
-
Containerization: Ensure the waste container is in good condition, free from leaks, and made of a material compatible with this compound.
-
Labeling: Clearly label the waste container as "Hazardous Waste." The label must include the full chemical name, "this compound," and list all relevant hazards (e.g., "Flammable," "Irritant"). Also, include the date when the first drop of waste was added to the container.[1][2]
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from sources of ignition such as heat, sparks, or open flames.[1][6]
-
Arranging Disposal: Contact your institution's EHS department or a licensed hazardous waste contractor to schedule a pickup. Provide them with the exact chemical name and the quantity of the waste.[1]
Hazard and Protective Equipment Summary
For quick reference, the following table summarizes the key hazards associated with this compound derivatives and the necessary personal protective equipment.
| Hazard Classification | Personal Protective Equipment (PPE) |
| Flammable/Combustible Liquid [4][6] | Handle in a chemical fume hood, away from ignition sources. Wear a flame-retardant lab coat.[1] |
| Skin Irritant [5] | Wear chemical-resistant gloves (nitrile or neoprene).[5][6] |
| Eye Irritant [6] | Wear chemical safety goggles or a face shield.[5] |
| Aquatic Hazard [5] | Prevent release to the environment. Collect all waste for proper disposal. |
Disposal Workflow
The logical flow for the proper disposal of this compound is depicted in the diagram below. This workflow emphasizes safety, compliance, and clear decision-making, from the point of waste generation to its final, safe disposal.
Caption: Workflow for the safe disposal of this compound waste.
In the event of a spill, immediately evacuate the area if necessary and alert your institution's EHS department. For minor spills, and if you are trained to do so, use an inert absorbent material like vermiculite or sand to contain the spill.[2] Collect the contaminated absorbent and place it in your hazardous waste container.
By adhering to these established procedures, researchers and laboratory professionals can ensure that this compound waste is managed in a manner that is safe, compliant with regulations, and environmentally responsible. Always consult your institution-specific guidelines and Safety Data Sheets for the particular silane compound you are using.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. organic chemistry - How do you properly dispose of hexane and cyclohexane - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Cyclohexyltrichlorosilane | C6H11Cl3Si | CID 60987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cfmats.com [cfmats.com]
- 6. gelest.com [gelest.com]
Personal protective equipment for handling Cyclohexylsilane
Disclaimer: A specific Safety Data Sheet (SDS) for Cyclohexylsilane was not located. The following guidance is based on the safety data of closely related compounds, including Cyclohexyl(dimethoxy)methylsilane, Cyclohexyltrimethoxysilane, and Cyclohexyltrichlorosilane. It is imperative to handle this compound with caution and to consult with a qualified safety professional before use.
This compound and its derivatives are chemicals that require careful handling to mitigate risks to personnel and the environment. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling this compound, based on the analysis of related compounds.
| PPE Category | Recommended Equipment and Specifications |
| Eye Protection | Chemical safety goggles or a full-face shield should be worn to protect against splashes. |
| Hand Protection | Chemical-resistant gloves, such as neoprene or nitrile rubber, are recommended. It is important to inspect gloves for any signs of degradation before use. |
| Skin and Body Protection | A flame-resistant lab coat or chemical-resistant apron should be worn over personal clothing to prevent skin contact. For larger quantities or in case of a splash risk, chemical-resistant coveralls are advised. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.
1. Preparation:
-
Ensure that a chemical fume hood is operational and available.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Prepare a designated waste container for this compound and contaminated materials.
2. Handling:
-
Wear the appropriate PPE at all times.
-
Conduct all manipulations of this compound within a chemical fume hood.
-
Use non-sparking tools and equipment to prevent ignition, as related compounds can be combustible.[1]
-
Ground and bond containers during transfer to prevent static discharge.[1]
3. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[1]
-
Store away from incompatible materials such as oxidizing agents, acids, and moisture.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to protect the environment.
1. Waste Collection:
-
Collect all waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, in a dedicated and clearly labeled hazardous waste container.
2. Spill Management:
-
In the event of a spill, evacuate the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Collect the absorbed material into the designated hazardous waste container.
3. Final Disposal:
-
Dispose of the hazardous waste through a licensed waste disposal company.[1][2][3]
-
Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
